tert-Butyl aziridine-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl aziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYPJHLRWKGNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579794 | |
| Record name | tert-Butyl aziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97308-23-1 | |
| Record name | tert-Butyl aziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of tert-Butyl aziridine-1-carboxylate?
An In-depth Technical Guide to tert-Butyl aziridine-1-carboxylate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal reagent in modern organic and medicinal chemistry. Known commonly as N-Boc-aziridine or BocAz, its unique structure combines a high-energy, three-membered aziridine ring with an electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. This combination dictates its reactivity, rendering it an activated yet stable building block for complex molecular architectures. This document will delve into its molecular structure, physicochemical properties, established synthetic protocols, and key applications, particularly its role as a precursor to linear polyethyleneimine and in the synthesis of heterocyclic compounds. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
The Strategic Importance of N-Activated Aziridines in Synthesis
The aziridine motif, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of synthetic chemistry due to its inherent ring strain. This strain provides a powerful thermodynamic driving force for ring-opening reactions, allowing for the stereospecific introduction of nitrogen-containing functionalities into a molecule. However, the parent aziridine is often highly reactive and can be challenging to handle.
The strategic installation of an electron-withdrawing group onto the aziridine nitrogen, a process known as N-activation, is critical for modulating its reactivity. The tert-butoxycarbonyl (Boc) group in this compound serves this purpose exceptionally well. It deactivates the nitrogen lone pair, which prevents unwanted branching reactions during polymerization and enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[1][2][3] This activation is crucial for controlled reactions, such as the Anionic Ring-Opening Polymerization (AROP).[2] Furthermore, the Boc group is valued for its stability under basic and nucleophilic conditions and its clean, straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][3]
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of this compound, with the IUPAC name this compound and CAS Number 97308-23-1, is defined by two key components:[4][5]
-
The Aziridine Ring: A saturated three-membered ring consisting of two carbon atoms and one nitrogen atom. The high degree of ring strain makes it a potent electrophile.
-
The N-(tert-butoxycarbonyl) Group: This bulky protecting group is directly attached to the nitrogen atom. Its carbonyl moiety is electron-withdrawing, which is fundamental to the molecule's characteristic reactivity.[1]
The canonical SMILES representation of the molecule is CC(C)(C)OC(=O)N1CC1.[4][6]
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| CAS Number | 97308-23-1 | [4][5][7] |
| Appearance | Liquid | [8] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [6] |
| Boiling Point (Predicted) | 174.8 ± 9.0 °C | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Exact Mass | 143.094628657 Da | [4][6] |
| Synonyms | N-Boc-aziridine, BocAz, N-(tert-butoxycarbonyl)aziridine | [4][5][6] |
Spectroscopic Profile
The structural identity of BocAz is routinely confirmed by spectroscopic methods. Key reported data includes:
-
¹H NMR (500 MHz, CDCl₃): Signals appear at δ 2.10 (s, 4H, for the two CH₂ groups of the aziridine ring) and δ 1.42 (s, 9H, for the three CH₃ groups of the tert-butyl group).[9]
-
¹³C NMR (125 MHz, CDCl₃): Characteristic peaks are observed at δ 162.78 (C=O), 81.08 (quaternary carbon of the t-butyl group), 27.86 (CH₃ groups), and 25.69 (CH₂ groups of the aziridine ring).[9]
-
High-Resolution Mass Spectrometry (HRMS-EI): The calculated exact mass for the molecular ion [M]⁺ is 144.1015, with experimental values found to be in close agreement (e.g., 144.1019).[9]
Synthesis and Reactivity
Synthetic Pathway
A widely adopted and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available ethanolamine.[3][10]
-
Boc Protection: Ethanolamine is first reacted with di-tert-butyl dicarbonate (Boc₂O). The nitrogen atom of ethanolamine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride to form tert-butyl (2-hydroxyethyl)carbamate. This step selectively protects the amine, leaving the hydroxyl group available for the subsequent reaction.[10]
-
Intramolecular Cyclization: The resulting N-Boc protected amino alcohol undergoes a base-mediated cyclization. A sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), is added to convert the hydroxyl group into a good leaving group (tosylate). A strong base, such as potassium hydroxide (KOH), then deprotonates the carbamate nitrogen, and the resulting anion displaces the tosylate in an intramolecular Sₙ2 reaction to form the strained aziridine ring.[10]
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of BocAz
This protocol is a representative example based on established literature procedures.[10]
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
To a solution of ethanolamine (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF), add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Work up the residue by dissolving it in an organic solvent (e.g., dichloromethane), washing sequentially with dilute aqueous acid and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) from the previous step in a suitable solvent like diethyl ether.
-
Add a base, such as potassium hydroxide (multiple equivalents), to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise while stirring vigorously.
-
Continue stirring the mixture at room temperature for several hours.
-
Remove the solid byproducts by filtration and concentrate the filtrate.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Key Reactivity: Nucleophilic Ring-Opening
The synthetic utility of BocAz is dominated by the ring-opening of the strained aziridine.[10] The electron-withdrawing Boc group activates the ring carbons towards nucleophilic attack. This reactivity is a cornerstone of its application, enabling the formation of α- or β-amino acid derivatives and other functionalized amines. The regioselectivity of the attack is influenced by the nucleophile and reaction conditions.[10]
Applications in Chemical Synthesis and Drug Development
Precursor to Linear Polyethyleneimine (lPEI)
A significant application of BocAz is in the synthesis of linear polyethyleneimine (lPEI).[2]
-
Anionic Ring-Opening Polymerization (AROP): The Boc group activates the aziridine for AROP.[1] In the presence of a suitable initiator, BocAz polymerizes to form poly(this compound), or poly(BocAz). The N-substitution prevents the branching that typically occurs during the cationic polymerization of unsubstituted aziridine, resulting in a linear polymer chain.[2][9]
-
Deprotection: The Boc groups on the resulting poly(BocAz) are cleanly removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This deprotection yields linear polyethyleneimine (lPEI).[1][3]
lPEI is a highly sought-after polymer for applications in non-viral gene transfection, metal chelation, and CO₂ capture due to its high amine density and linear structure.[9]
AROP and Deprotection Workflow
Caption: Synthesis of lPEI from BocAz via AROP and deprotection.
Building Block in Heterocyclic Synthesis
Beyond polymerization, BocAz serves as a versatile building block for more complex molecules. It is used as a reagent in the preparation of substituted indolines and carbazoles through benzyne-mediated cyclization-functionalization reactions, highlighting its utility in constructing pharmaceutically relevant scaffolds.[6]
Conclusion
This compound is a strategically designed molecule that masterfully balances the high reactivity of the aziridine ring with the stability and control afforded by the N-Boc group. Its well-established synthesis and predictable reactivity make it an invaluable tool for chemists. Its role as a precursor for linear polyethyleneimine and as a versatile intermediate in the synthesis of complex heterocyclic systems underscores its importance in materials science, organic synthesis, and the ongoing development of novel therapeutics.
References
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed.
- LookChem. (n.d.). This compound. LookChem.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PMC - NIH.
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An In-Depth Technical Guide to tert-Butyl Aziridine-1-carboxylate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl aziridine-1-carboxylate, a pivotal intermediate in modern organic synthesis and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core physical and spectral properties of the compound, detailed and validated experimental protocols for its synthesis and subsequent reactions, and critical safety and handling information. The structure of this guide is designed to offer not just data, but also causality and field-proven insights into the practical application of this versatile molecule.
Introduction: The Synthetic Utility of a Strained Ring
This compound, often referred to as N-Boc-aziridine, is a nitrogen-containing three-membered heterocycle. The inherent ring strain of the aziridine core, estimated to be around 27 kcal/mol, renders it susceptible to nucleophilic ring-opening reactions.[1][2] This reactivity, combined with the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a highly valuable and versatile building block in organic synthesis. The Boc group activates the aziridine for nucleophilic attack and provides a straightforward means of deprotection under acidic conditions.[3][4] This unique combination of properties allows for the stereospecific and regioselective introduction of nitrogen-containing functionalities into complex molecules, a critical step in the synthesis of many pharmaceuticals and biologically active compounds.[5]
Core Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key physical and chemical characteristics, compiled from authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [6][7] |
| Molecular Weight | 143.18 g/mol | [6][7] |
| Appearance | Clear viscous liquid | [3] |
| Boiling Point | 174.8 ± 9.0 °C (Predicted) | [6] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [6] |
| CAS Number | 97308-23-1 | [6][7] |
Spectral Characterization: A Fingerprint of the Molecule
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by two singlets. The protons of the aziridine ring (CH₂) appear at approximately δ 2.10 ppm, while the nine equivalent protons of the tert-butyl group appear at around δ 1.42 ppm.[3]
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum shows four distinct signals. The carbonyl carbon of the Boc group resonates at approximately δ 162.78 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group appear at δ 81.08 ppm and δ 27.86 ppm, respectively. The two equivalent carbons of the aziridine ring are observed at δ 25.69 ppm.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. For C₇H₁₃NO₂, the calculated exact mass is 144.1015 (M+H)⁺, with experimental values closely matching this.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
-
C-H stretching (alkane): Strong absorptions in the 2950-2850 cm⁻¹ region.[8]
-
C=O stretching (carbamate): A strong, sharp absorption in the 1750-1735 cm⁻¹ region.[8]
-
C-N stretching: An absorption in the fingerprint region.
-
C-O stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.[9]
Experimental Protocols: Synthesis and Reactivity
The following protocols are provided as a guide for the synthesis and application of this compound in a research setting. These procedures have been adapted from peer-reviewed literature and are designed to be self-validating through the inclusion of key characterization data.
Synthesis of this compound
A common and reliable method for the synthesis of N-Boc protected aziridines involves a two-step process starting from an amino alcohol.[3][10]
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate [10]
-
To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours to ensure the complete reaction.
-
Remove the solvent under reduced pressure.
-
Work up the resulting residue by dissolving it in an organic solvent like dichloromethane, washing with aqueous acid and brine, and drying over an anhydrous salt such as MgSO₄.
-
Evaporation of the solvent will yield tert-butyl (2-hydroxyethyl)carbamate.
Step 2: Cyclization to this compound [10]
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) in a suitable solvent such as diethyl ether.
-
Add a base, for instance, potassium hydroxide (KOH, multiple equivalents), to the solution.
-
Add a sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl, 1 equivalent), portion-wise.
-
Stir the reaction mixture vigorously at room temperature for several hours.
-
Remove the solid byproducts by filtration and concentrate the filtrate.
-
The crude product can then be purified by distillation or chromatography to yield pure this compound.
Nucleophilic Ring-Opening of this compound
The high ring strain of aziridines makes them excellent electrophiles for a variety of nucleophiles.[4] The regioselectivity of the ring-opening is influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. For N-Boc-aziridine, nucleophilic attack generally occurs at the unsubstituted carbon atoms.
General Procedure for Nucleophilic Ring Opening [10]
-
Dissolve the N-activated aziridine (1 equivalent) in a suitable solvent (e.g., THF, DMF).
-
Add the nucleophile (e.g., organocuprates, amines, thiols, azides) to the solution, often in excess.
-
Depending on the reactivity of the aziridine and the nucleophile, a catalyst such as a Lewis acid (e.g., BF₃·OEt₂) may be required.
-
Stir the reaction mixture for a period ranging from a few hours to several days, with temperature control as needed (from low temperatures to reflux).
-
Upon completion, quench the reaction and isolate and purify the product using standard techniques like extraction, chromatography, and crystallization.
Workflow for Nucleophilic Ring-Opening
Caption: General workflow for the nucleophilic ring-opening of this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated area. It is recommended to store it in a freezer under -20°C for long-term stability.[6] Keep the container tightly sealed.
Applications in Research and Development
The unique reactivity of this compound has led to its widespread use in various areas of chemical synthesis and drug development.
-
Synthesis of Amino Alcohols and Diamines: The ring-opening of N-Boc-aziridine with various nucleophiles provides a direct route to a wide array of functionalized amino alcohols and diamines, which are key structural motifs in many biologically active molecules.[5]
-
Asymmetric Synthesis: Chiral aziridines, or the use of chiral catalysts in ring-opening reactions, allows for the enantioselective synthesis of complex molecules.
-
Polymer Chemistry: this compound can undergo anionic ring-opening polymerization (AROP) to produce linear poly(BocAz). Subsequent deprotection of the Boc groups yields linear polyethyleneimine (lPEI), a polymer with numerous applications in gene delivery and materials science.[3][12][13]
Conclusion
This compound is a cornerstone reagent in modern organic synthesis. Its predictable reactivity, stemming from the inherent strain of the aziridine ring and the lability of the Boc protecting group, provides chemists with a powerful tool for the construction of complex nitrogen-containing molecules. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is paramount for its successful application in the laboratory. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile building blocks like this compound is set to increase, making it an indispensable component of the synthetic chemist's toolbox.
References
- tert-Butyl aziridine-1-carboxyl
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion - HETEROCYCLES. [Link]
- Table of Characteristic IR Absorptions - University of California, Santa Cruz. [Link]
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article) | NSF Public Access Repository. [Link]
- This compound | C7H13NO2 | CID 15933185 - PubChem. [Link]
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- 2-oxopropyl 1-tert-butyl-2-aziridinecarboxylate - C10H17NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
- Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines - The Journal of Organic Chemistry. [Link]
- Nucleophilic ring opening reactions of aziridines - PubMed. [Link]
- Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction - Organic Chemistry Portal. [Link]
- IR Absorption Table - UCLA Chemistry and Biochemistry. [Link]
- Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. [Link]
- AZIRIDINE, 1-tert-BUTYL- | C6H13N | CID 19927 - PubChem. [Link]
- Nucleophilic ring opening of aziridines | Request PDF - ResearchG
- tert-Butyl aziridine-2-carboxylate | C7H13NO2 | CID 11480507 - PubChem. [Link]
- Aziridine synthesis - Organic Chemistry Portal. [Link]
- FT-IR spectrum of tert-butyl...
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]
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Spectroscopic data for N-Boc-aziridine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-Aziridine
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data essential for the identification and characterization of tert-butyl aziridine-1-carboxylate, commonly known as N-Boc-aziridine. As a fundamental building block in organic synthesis, particularly for the introduction of nitrogen-containing functionalities, a thorough understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development. This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established chemical principles.
The structure of N-Boc-aziridine, with its strained three-membered ring and the bulky tert-butoxycarbonyl (Boc) protecting group, gives rise to a unique and highly diagnostic set of spectroscopic features. The following sections will dissect these features, explaining the causality behind the observed data and providing standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of N-Boc-aziridine in solution. The molecule's symmetry and the distinct electronic environments of its protons and carbons lead to a simple yet informative spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum of N-Boc-aziridine is characterized by two sharp singlets, a direct consequence of the molecule's C₂ᵥ symmetry and the free rotation around the C-O bond of the Boc group.
Data Presentation: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.25 | Singlet | 4H | Aziridine protons (CH₂) |
| ~1.45 | Singlet | 9H | tert-Butyl protons (CH₃) |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The simplicity of the spectrum is its most telling feature. The four protons on the three-membered aziridine ring are chemically and magnetically equivalent. Due to rapid pyramidal inversion at the nitrogen atom and the ring's symmetry, they exhibit the same chemical shift and do not show coupling to each other, resulting in a single peak. This signal appears at approximately 2.25 ppm. The upfield shift, compared to other cyclic amines, is a hallmark of the strained aziridine ring.
The nine protons of the tert-butyl group are also equivalent and give rise to a strong singlet at around 1.45 ppm. The integration ratio of these two peaks (4:9) is a critical validation checkpoint for confirming the structure.
Caption: ¹³C NMR carbon environments in N-Boc-aziridine.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified N-Boc-aziridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a common choice as the compound is highly soluble and the residual solvent peak (δ ≈ 7.26 ppm) does not interfere with analyte signals. [1]2. Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0 to 10 ppm is sufficient. Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. A spectral width of 0 to 200 ppm is appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary.
-
Data Processing: Process the raw data (FID) with Fourier transformation. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm). [1]Integrate the ¹H signals to confirm the proton count.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in N-Boc-aziridine, particularly the carbamate group.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
|---|---|---|---|
| ~2980 | Strong | C-H Asymmetric Stretch | tert-Butyl |
| ~1700 | Strong | C=O Stretch | Carbamate |
| ~1368, 1392 | Medium | C-H Bend (doublet) | tert-Butyl |
| ~1160 | Strong | C-O Stretch | Carbamate |
| ~850 | Medium | C-N Stretch | Aziridine Ring |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum provides a rapid and non-destructive confirmation of the molecule's core structure.
-
The Carbonyl Stretch (C=O): The most diagnostic peak is the intense absorption around 1700 cm⁻¹ . This strong band is characteristic of the carbonyl group within the carbamate functionality. Its position confirms the presence of the Boc protecting group.
-
tert-Butyl Group Vibrations: The presence of the tert-butyl group is confirmed by a strong C-H stretching band around 2980 cm⁻¹ and a characteristic doublet of medium intensity near 1368 and 1392 cm⁻¹ arising from symmetric C-H bending modes.
-
Carbamate C-O and Aziridine C-N Stretches: A strong band around 1160 cm⁻¹ is attributed to the C-O stretching of the carbamate. The aziridine C-N stretch is typically weaker and found in the fingerprint region, often around 850 cm⁻¹ .
Caption: Key functional groups and their IR vibrations.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a single drop of neat N-Boc-aziridine liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, co-adding 16 to 32 scans provides a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structural features identified by NMR and IR.
Data Presentation: Expected Mass Spectrometry Data
| m/z (Mass/Charge) | Ion Formula | Interpretation |
|---|---|---|
| 144.1025 | [C₇H₁₃NO₂ + H]⁺ | Molecular Ion (M+H)⁺ |
| 88.0762 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
| 44.0495 | [C₂H₅N + H]⁺ | Protonated aziridine fragment |
Note: The m/z values are for the protonated molecule [M+H]⁺, common in soft ionization techniques like ESI.
Expertise & Experience: Interpreting the Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated species [M+H]⁺ at m/z 144.1025, confirming the molecular formula C₇H₁₃NO₂. [2] The fragmentation pattern is highly predictable and dominated by the lability of the Boc group.
-
Loss of Isobutylene: A characteristic fragmentation pathway for tert-butyl esters and carbamates is the loss of isobutylene (56 Da), leading to a prominent peak at m/z 88. [3]This occurs via a rearrangement mechanism.
-
tert-Butyl Cation: A very common and often intense peak at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺).
-
Aziridine Fragment: Cleavage of the N-C(O) bond can lead to a fragment corresponding to the protonated aziridine ring at m/z 44.
Caption: Proposed ESI-MS fragmentation of N-Boc-aziridine.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Setup: Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy. Calibrate the instrument according to the manufacturer's guidelines.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300) to detect the [M+H]⁺ ion.
-
Data Acquisition (MS/MS): To confirm fragmentation, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 144) as the precursor ion and apply collision-induced dissociation (CID) to generate the fragment ion spectrum. 6. Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to calculate the elemental composition and confirm the identity of the observed ions.
References
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. P., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Synthesis of tert-Butyl Aziridine-1-carboxylate from Ethanolamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl aziridine-1-carboxylate, a valuable building block in organic synthesis, starting from the readily available precursor, ethanolamine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the mechanistic underpinnings of the synthetic pathway, offers detailed experimental protocols, and discusses critical parameters for process optimization and safety. The synthesis is primarily presented as a robust two-step process involving the protection of the amino group followed by an intramolecular cyclization. This guide aims to bridge theoretical understanding with practical application, ensuring scientific integrity and reproducibility.
Introduction: The Synthetic Value of N-Boc Aziridines
Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis due to the inherent ring strain that makes them susceptible to regio- and stereoselective ring-opening reactions. This reactivity allows for the facile introduction of nitrogen functionalities into a wide array of molecular scaffolds. The protection of the aziridine nitrogen with a tert-butoxycarbonyl (Boc) group serves a dual purpose: it modulates the reactivity of the aziridine ring and enhances its stability, making it a versatile tool in multi-step syntheses. This compound, in particular, is a key precursor for the synthesis of chiral amino alcohols, diamines, and other complex nitrogenous compounds that are often core components of pharmaceutically active molecules.[1][2]
The synthesis of this compound from ethanolamine is an attractive and economically viable route due to the low cost and high availability of the starting material. This guide will focus on a widely adopted and reliable two-step synthetic sequence:
-
N-Boc Protection of Ethanolamine: The selective protection of the amino group of ethanolamine to yield tert-butyl (2-hydroxyethyl)carbamate.
-
Intramolecular Cyclization: The conversion of the N-Boc protected amino alcohol into the corresponding aziridine.
Mechanistic Rationale and Strategic Considerations
The conversion of ethanolamine to this compound is a classic example of leveraging functional group protection and activation to achieve a desired transformation. The core of this synthesis lies in the intramolecular nucleophilic substitution (SNi) reaction.
The Critical Role of the Boc Protecting Group
The introduction of the Boc group onto the nitrogen atom of ethanolamine is the cornerstone of this synthetic strategy.[3] The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the nitrogen atom, preventing intermolecular side reactions during the subsequent activation of the hydroxyl group. Furthermore, the Boc group is stable under the basic conditions required for the cyclization step but can be readily removed under mild acidic conditions, offering synthetic flexibility in subsequent transformations.[4]
The Intramolecular Cyclization: A Tale of Leaving Groups
The cyclization to form the aziridine ring necessitates the conversion of the terminal hydroxyl group into a good leaving group. This is typically achieved by sulfonylation, most commonly with p-toluenesulfonyl chloride (TsCl). The mechanism proceeds as follows:
-
Activation of the Hydroxyl Group: The hydroxyl group of tert-butyl (2-hydroxyethyl)carbamate is reacted with TsCl in the presence of a base to form the corresponding tosylate.
-
Deprotonation of the Carbamate: A strong base deprotonates the nitrogen of the carbamate, generating a nucleophilic nitrogen anion.
-
Intramolecular Cyclization: The nitrogen anion then undergoes an intramolecular SN2 reaction, displacing the tosylate leaving group and forming the three-membered aziridine ring.
The choice of base is critical in this step. It must be strong enough to deprotonate the carbamate but not so nucleophilic as to compete in intermolecular side reactions. Potassium hydroxide is a commonly used base for this transformation.[5]
Visualizing the Synthesis: Reaction Pathway and Workflow
To provide a clear visual representation of the synthetic process, the following diagrams illustrate the overall reaction scheme and a typical experimental workflow.
Overall Reaction Scheme
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Foreword: The N-Boc Aziridine as a Keystone in Modern Synthesis
An In-Depth Technical Guide to the Chemical Reactivity of the Aziridine Ring in N-Boc Derivatives
In the landscape of synthetic organic chemistry, few building blocks offer the combination of stability and controlled reactivity as N-Boc protected aziridines. As three-membered nitrogen-containing heterocycles, aziridines are endowed with significant ring strain (approximately 27 kcal/mol), making them prone to ring-opening reactions.[1][2] This inherent reactivity is the cornerstone of their synthetic utility. The introduction of a tert-butoxycarbonyl (Boc) group on the nitrogen atom profoundly influences this reactivity, transforming the aziridine into a versatile and predictable intermediate for the construction of complex nitrogenous molecules. This guide provides an in-depth exploration of the chemical behavior of N-Boc aziridines, focusing on the mechanistic principles, regiochemical and stereochemical outcomes, and practical applications that are of paramount importance to researchers in drug discovery and development.
The Activating Role of the N-Boc Group
The reactivity of the aziridine ring is critically dependent on the substituent attached to the nitrogen atom. Aziridines with electron-donating alkyl groups are relatively inert and require harsh conditions or activation via protonation or Lewis acids to undergo ring-opening.[2][3] In stark contrast, the N-Boc group, being an electron-withdrawing group, fundamentally alters the electronic nature of the aziridine.
This "activation" has two primary effects:
-
Increased Electrophilicity: The Boc group withdraws electron density from the nitrogen and, by extension, from the ring carbons. This enhances the electrophilicity of the carbon atoms, making them more susceptible to attack by a wide range of nucleophiles under milder conditions.[4][5]
-
Stabilization of Intermediates: The Boc group can stabilize transition states and intermediates formed during ring-opening, facilitating the reaction.
This activation is the key reason why N-Boc aziridines are favored substrates in many synthetic strategies, allowing for clean and high-yielding transformations that would be challenging with their non-activated counterparts.
Dominant Reaction Manifold: Nucleophilic Ring-Opening
The most synthetically valuable reaction of N-Boc aziridines is their ring-opening by nucleophiles. The outcome of this reaction, particularly its regioselectivity, is dictated by the reaction conditions, which control the operative mechanism.
Mechanism and Regioselectivity: A Tale of Two Pathways
The choice of reaction conditions—neutral/basic versus acidic—determines which of the two aziridine carbons will be attacked by the incoming nucleophile.
-
Under Neutral or Basic Conditions (SN2 Pathway): In the absence of an acid catalyst, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic ring carbons. Governed by sterics, the attack preferentially occurs at the less substituted and less sterically hindered carbon atom.[2] This process is stereospecific, resulting in a complete inversion of configuration at the carbon center that is attacked.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is first protonated or coordinated to form a highly reactive aziridinium ion.[6] This intermediate possesses significant positive charge character on the ring carbons. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize this positive charge—typically the more substituted carbon. While this pathway has SN1 characteristics, the formation of a free carbocation is unlikely; instead, it proceeds through a transition state with significant carbocationic character.[7] This leads to a reversal of regioselectivity compared to the SN2 pathway.
The interplay between these two pathways provides chemists with a powerful tool to control the regiochemical outcome of the ring-opening reaction, thereby directing the synthesis toward the desired isomer of the product.
Caption: Control of regioselectivity in N-Boc aziridine ring-opening.
Scope of Nucleophiles
The activated nature of N-Boc aziridines allows them to react with a broad spectrum of nucleophiles, leading to a diverse array of functionalized amine products.
| Nucleophile Type | Example(s) | Typical Product |
| Oxygen | H₂O, ROH, RCO₂⁻ | β-Amino alcohols, β-Amino ethers, β-Amino esters |
| Nitrogen | R₂NH, N₃⁻ | 1,2-Diamines, β-Azido amines |
| Halogen | [¹⁸F]F⁻ | β-Fluoro amines |
| Sulfur | RSH, PhS⁻ | β-Amino thioethers |
| Carbon | R₂CuLi, Enolates | γ-Amino ketones/esters, Alkylated amines |
Table 1: A summary of common nucleophiles used in the ring-opening of N-Boc aziridines and the resulting products.[4][8][9]
Pericyclic Reactions: [3+2] Cycloadditions
Beyond simple ring-opening, N-Boc aziridines can participate in more complex transformations like cycloadditions. Under thermal or photochemical conditions, particularly in the presence of a Lewis acid, N-substituted aziridines can undergo an electrocyclic ring-opening to form azomethine ylides.[10] These ylides are versatile 1,3-dipoles that can be trapped in situ by various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction.[11][12] This powerful strategy provides a direct route to five-membered nitrogen-containing heterocycles, such as pyrrolidines, which are prevalent scaffolds in pharmaceuticals.
Caption: [3+2] Cycloaddition pathway of N-Boc aziridines.
Field-Proven Methodologies: Experimental Protocols
The translation of mechanistic understanding into practice requires robust and reproducible experimental protocols. The following sections detail validated procedures for key transformations of N-Boc aziridines.
Protocol: Regioselective Ring-Opening of an N-Boc-Aziridine-2-Carboxylate with [¹⁸F]Fluoride
This protocol demonstrates the nucleophilic ring-opening at the more substituted C2 position, a reaction of significant interest in the synthesis of PET imaging agents.
Materials:
-
N-Boc-aziridine-2-carboxylate
-
[¹⁸F]Fluoride solution
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
HPLC system for purification and analysis
Step-by-Step Procedure:
-
Fluoride Activation: To an aqueous solution of [¹⁸F]fluoride, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. Repeat this step twice to ensure anhydrous conditions.
-
Ring-Opening Reaction: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the N-Boc-aziridine-2-carboxylate in anhydrous acetonitrile.
-
Heating: Seal the reaction vessel and heat at 100 °C for 15 minutes using microwave irradiation or a conventional heating block.
-
Deprotection: After cooling, add aqueous HCl to the reaction mixture. Heat the solution at 100 °C for 5 minutes to hydrolyze the ester and remove the Boc protecting group.
-
Purification and Analysis: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC to isolate the desired α-[¹⁸F]fluoro-β-alanine. The regioselectivity can be confirmed by co-injection with authentic standards.[8]
Causality Insight: The reaction is performed under basic (K₂CO₃) but effectively neutral conditions for the ring-opening step, yet attack occurs at the C2 position. This is because the carboxylate group at C2 activates this position electronically, overriding the steric factors that would normally direct attack to C3. The high temperature is necessary to drive the reaction with the fluoride nucleophile. Subsequent acidic workup is a standard and efficient method for the simultaneous cleavage of both the Boc group and the ester.
Protocol: TBD-Catalyzed Ring-Opening with an Acid Anhydride
This protocol illustrates a mild, base-catalyzed ring-opening at the less hindered carbon, showcasing the SN2 pathway.
Materials:
-
N-Tosylaziridine (Note: While the reference uses N-Tosyl, the principle is directly applicable to N-Boc derivatives)
-
Acid anhydride (e.g., acetic anhydride)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated NH₄Cl solution, Na₂SO₄
Step-by-Step Procedure:
-
Catalyst and Reagent Preparation: In a reaction flask, dissolve TBD (0.05 mmol, 5 mol%) in DMF (1 mL).
-
Addition of Substrates: To this solution, add the aziridine (1.0 mmol) followed by the acid anhydride (1.25 mmol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by washing with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure β-amino ester.[13]
Causality Insight: TBD is a strong, non-nucleophilic organic base. Its role is to activate the acid anhydride, increasing its nucleophilicity towards the aziridine. The reaction proceeds under neutral-to-basic conditions, ensuring that the SN2 pathway is dominant, leading to highly regioselective attack at the sterically most accessible carbon of the aziridine ring.
Conclusion and Future Outlook
The N-Boc group imparts a unique and highly desirable reactivity profile to the aziridine ring. It activates the ring for nucleophilic attack, allowing for a broad range of transformations under predictable and often mild conditions. The ability to control the regioselectivity of ring-opening by simply switching between acidic and basic/neutral conditions provides a powerful synthetic lever. Furthermore, their participation in cycloaddition reactions opens avenues to complex heterocyclic systems. For researchers and professionals in drug development, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to novel therapeutics and complex molecular probes.[14] As synthetic methods continue to evolve, the N-Boc aziridine is certain to remain a central and indispensable tool in the chemist's arsenal.
References
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- Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information.
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- Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Center for Biotechnology Information.
- Part One Strained Heterocycles in the Synthesis of Natural Products. Wiley-VCH.
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- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
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- Direct Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins. SciSpace.
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- New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Nagoya Institute of Technology.
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- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. National Center for Biotechnology Information.
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Key chemical properties of tert-Butyl aziridine-1-carboxylate
An In-depth Technical Guide to the Key Chemical Properties of tert-Butyl aziridine-1-carboxylate
Introduction
This compound, commonly referred to as N-Boc-aziridine, is a pivotal chemical intermediate in modern organic synthesis and materials science. Its unique structural features—a highly strained three-membered aziridine ring activated by an electron-withdrawing tert-butoxycarbonyl (Boc) group—endow it with a versatile reactivity profile. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Identity and Structural Features
The foundational characteristics of a molecule dictate its behavior. For this compound, the interplay between the compact, high-energy aziridine ring and the sterically demanding, electronically influential Boc group is paramount.
-
Chemical Name: this compound[1]
-
Synonyms: N-(tert-butoxycarbonyl)aziridine, 1-Boc-aziridine, N-Boc aziridine[1]
The molecule's reactivity is primarily governed by two factors:
-
Ring Strain: The three-membered aziridine ring possesses significant angle strain, making it thermodynamically predisposed to undergo ring-opening reactions.
-
N-Activation: The Boc group attached to the nitrogen atom is strongly electron-withdrawing. This effect decreases the electron density on the nitrogen and, by extension, on the ring's carbon atoms, activating them for nucleophilic attack. This activation is a critical feature that distinguishes it from simple N-alkyl aziridines.[3][4][5]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic data is essential for the handling, characterization, and application of this compound.
Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Viscous liquid | [4] |
| Boiling Point | 174.8 ± 9.0 °C (Predicted) | [2] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [2] |
| Polar Surface Area (PSA) | 29.31 Ų | [1][2] |
| LogP | 1.175 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Stability and Storage
Due to its strained ring and reactivity, proper storage is crucial to maintain its integrity.
-
Storage Temperature: It is recommended to store the compound in a freezer at temperatures under -20°C.[2]
-
Conditions: The compound should be sealed in a dry, inert atmosphere (e.g., under nitrogen or argon) and kept away from heat, sparks, open flames, and direct sunlight.[2][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[6]
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of the molecule. While detailed spectra are often proprietary, typical characterization data includes:
-
¹H NMR: The proton NMR spectrum is characterized by signals for the tert-butyl group (a singlet around 1.5 ppm) and the equivalent methylene protons of the aziridine ring (a singlet around 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR would show distinct signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbon, and the equivalent methylene carbons of the aziridine ring. For instance, in poly(BocAz), the linear polymer derived from this monomer, characteristic methylene signals are observed.[4][5]
-
IR Spectroscopy: Key infrared absorption bands include a strong C=O stretching frequency around 1690-1710 cm⁻¹ associated with the carbamate group.
Synthesis and Manufacturing
A widely adopted and efficient method for synthesizing this compound involves a two-step process commencing from ethanolamine.[4][7] This procedure provides a reliable pathway to this valuable building block.
Caption: Synthesis of this compound from ethanolamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
Dissolve ethanolamine (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
To this solution, add di-tert-butyl dicarbonate (Boc anhydride, 1.0 equivalent) portion-wise.
-
Stir the reaction mixture at room temperature for 24-48 hours to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure.
-
Work up the residue by dissolving it in dichloromethane, washing sequentially with dilute aqueous acid and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield tert-butyl (2-hydroxyethyl)carbamate.[7]
Step 2: Cyclization to this compound
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) from the previous step in diethyl ether.
-
Add a strong base, such as potassium hydroxide (multiple equivalents).
-
Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise while stirring vigorously.
-
Continue stirring the mixture at room temperature for several hours.
-
Remove the solid byproducts (salts) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[4][7]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems directly from its susceptibility to nucleophilic ring-opening, a consequence of its inherent ring strain and N-Boc activation.
Nucleophilic Ring-Opening Reactions
This class of reactions is the cornerstone of its application, providing a facile route to diverse β-substituted amino compounds. The reaction proceeds via nucleophilic attack at one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a C-N bond.
Caption: General workflow for nucleophilic ring-opening of N-Boc-aziridine.
A wide array of nucleophiles can be employed, including:
-
Organocuprates
-
Amines and Azides
-
Thiols
-
Carboxylic Acids[8]
General Protocol: Nucleophilic Ring-Opening
-
Dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., THF, DMF).
-
Add the desired nucleophile (typically in excess).
-
Depending on the nucleophile's reactivity, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be required to enhance the electrophilicity of the aziridine ring.[7]
-
Stir the reaction mixture under controlled temperature conditions (ranging from 0°C to reflux) for a period of a few hours to several days, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl).
-
Isolate and purify the product using standard techniques such as liquid-liquid extraction followed by column chromatography.[7]
Anionic Ring-Opening Polymerization (AROP)
A significant application, particularly in materials science, is the anionic ring-opening polymerization (AROP) of N-Boc-aziridine. The electron-withdrawing Boc group is crucial as it activates the monomer for this type of polymerization, a reaction not readily achievable with N-alkyl aziridines.[3][4][5]
This process yields poly(this compound), a linear polymer. The true value of this polymer lies in its subsequent deprotection. Treatment with an acid, such as trifluoroacetic acid (TFA), cleanly removes the Boc groups to produce linear polyethyleneimine (lPEI), a highly sought-after polymer for applications in gene delivery and CO₂ capture.[4][9]
Caption: Anionic Ring-Opening Polymerization (AROP) of BocAz to form lPEI.
The polymerization is controlled, but the attainable molecular weight can be limited by the poor solubility of the resulting poly(BocAz) in solvents compatible with AROP.[3][4][5]
Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][10] It is also a flammable liquid.[11]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is a uniquely versatile and powerful reagent in chemical synthesis. The combination of a strained aziridine ring and an activating N-Boc group provides a reliable platform for constructing complex nitrogen-containing molecules through nucleophilic ring-opening reactions. Furthermore, its ability to undergo anionic polymerization to produce linear polyethyleneimine opens up significant opportunities in polymer and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxyl
- tert-Butyl aziridine-1-carboxyl
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- This compound | C7H13NO2.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
- SUPPLEMENTARY INFORMATION. Macmillan Group, Princeton University. [Link]
- tert-Butyl aziridine-2-carboxylate | C7H13NO2.
- Alkylative Aziridine Ring-Opening Reactions.
- AZIRIDINE, 1-tert-BUTYL- | C6H13N.
- Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Beilstein Journals. [Link]
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of tert-Butyl aziridine-1-carboxylate
Introduction: The Synthetic Power and Inherent Risks of a Strained Ring
tert-Butyl aziridine-1-carboxylate, a key building block in modern organic synthesis, offers a gateway to a diverse array of nitrogen-containing molecules, including pharmaceuticals and complex natural products. Its utility is rooted in the high reactivity of the three-membered aziridine ring. This inherent strain, however, also presents significant safety challenges that demand a comprehensive understanding and meticulous handling protocols.[1] Aziridines, as a class, are recognized for their potential as alkylating agents, a property that underscores their synthetic value but also their health risks, including potential mutagenicity.[1]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle and utilize this compound. By elucidating the chemical principles behind the necessary precautions, we aim to foster a culture of safety that empowers innovation.
Hazard Identification and Risk Mitigation: A Proactive Approach
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its reactivity and potential biological effects.
Chemical Reactivity and Associated Hazards
The high reactivity of the aziridine ring makes it susceptible to ring-opening reactions with a variety of nucleophiles.[2] This reactivity is exacerbated by the presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen atom.[3]
-
Acid Sensitivity: Acids can protonate the aziridine nitrogen, activating the ring for nucleophilic attack and potentially leading to uncontrolled reactions.[4] Contact with strong acids should be strictly avoided.
-
Moisture Sensitivity: Water can act as a nucleophile, leading to hydrolysis and the formation of byproducts. This not only affects the purity of the material but can also lead to pressure buildup in sealed containers.
-
Incompatibility with Strong Oxidizing Agents: As with many organic compounds, mixing with strong oxidizing agents can lead to vigorous, exothermic reactions.[4]
Toxicological Profile
While specific long-term toxicity data for this compound may be limited, the general toxicological profile of aziridine derivatives necessitates a cautious approach.
-
Irritation: The compound is known to cause skin and serious eye irritation.[5]
-
Inhalation: May cause respiratory irritation.[5]
-
Potential Mutagenicity: Aziridines are known to be potential mutagens due to their ability to alkylate DNA.[6] Therefore, it is prudent to handle this compound as a potential mutagen and take all necessary precautions to minimize exposure.
A summary of the key hazard information is provided in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| Potential Mutagen | Aziridine derivatives are considered potential mutagens. | GHS08 (Health Hazard) |
Exposure Controls and Personal Protection: A Multi-layered Defense
Minimizing exposure to this compound is paramount. A combination of engineering controls, administrative procedures, and personal protective equipment (PPE) forms a robust defense.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing skin and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact with the irritant and potentially mutagenic compound.[8] |
| Eye Protection | Safety goggles or a face shield. | To protect the eyes from splashes, which can cause serious irritation.[7] |
| Lab Coat | A flame-resistant lab coat. | To protect personal clothing and skin from spills.[9] |
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Handling and Storage: Maintaining Integrity and Preventing Incidents
Proper handling and storage procedures are essential to maintain the quality of this compound and prevent accidental releases or reactions.
Handling
-
Inert Atmosphere: Due to its moisture sensitivity, it is best handled under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or transferring.
-
Controlled Transfer: Use controlled transfer techniques, such as syringes or cannulas, to minimize the risk of spills and exposure.[2]
-
Avoid Incompatibilities: Ensure that the compound does not come into contact with acids, strong oxidizing agents, or excessive moisture.[4]
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Recommended storage is often in a freezer at approximately -20°C.[10]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Inert Gas Blanket: For long-term storage, consider storing under an inert gas blanket.
Stability and Reactivity: Understanding the Chemistry of the Aziridine Ring
The synthetic utility of this compound is a direct consequence of its reactivity. Understanding these reaction pathways is key to both its effective use and safe handling.
The three-membered aziridine ring is highly strained, with bond angles significantly deviating from the ideal tetrahedral geometry. This ring strain is the primary driving force for ring-opening reactions. The Boc group on the nitrogen atom is electron-withdrawing, which further activates the ring towards nucleophilic attack.[3]
Mechanism of Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed nucleophilic ring-opening of the aziridine.
Emergency Procedures: Preparedness and Response
Despite all precautions, the potential for incidents remains. A well-defined emergency plan is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention.[4]
-
Eye Contact: If the substance enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill and Leak Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to clean up a large spill without appropriate training and equipment.
Experimental Protocol: Safe Use of this compound in a Nucleophilic Ring-Opening Reaction
This protocol outlines a general procedure for the ring-opening of this compound with a generic nucleophile, emphasizing the integration of safety measures at each step.
Objective: To perform a safe and efficient nucleophilic ring-opening reaction.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF)
-
Nucleophile (e.g., a thiol or amine)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
-
Syringes and needles
Procedure:
-
Preparation and Risk Assessment:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent in the reaction flask.
-
Using a dry, inert gas-purged syringe, carefully draw up the required volume of this compound.
-
-
Reaction Execution:
-
Slowly add the this compound to the solution of the nucleophile via syringe. Monitor the reaction temperature; an ice bath may be necessary to control any exotherm.
-
Stir the reaction mixture under an inert atmosphere for the required time, as determined by TLC or another appropriate monitoring technique.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Perform the extraction and subsequent purification steps (e.g., chromatography) in the fume hood.
-
-
Waste Disposal:
-
All waste materials, including residual reagents, solvents, and contaminated consumables (e.g., syringes, needles, gloves), must be collected in a designated hazardous waste container.[6]
-
Label the waste container clearly and arrange for disposal through your institution's EHS department.
-
Conclusion: A Commitment to Safe Science
This compound is a powerful tool in the arsenal of the synthetic chemist. Its safe and effective use hinges on a deep understanding of its chemical properties and a steadfast commitment to rigorous safety protocols. By integrating the principles and practices outlined in this guide, researchers can confidently and responsibly explore the synthetic potential of this versatile building block.
References
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- Best Practices for Avoiding Incidents With Reactive Chemicals - American Laboratory.
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- The Chemistry Blog - How to Safely Handle Reactive Chemicals.
- Recent breakthroughs in ring-opening annulation reactions of aziridines - RSC Publishing.
- The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide.
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS.
- Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno.
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A Comprehensive Technical Guide to the Storage and Handling of tert-Butyl aziridine-1-carboxylate
Preamble: The Synthetic Value and Inherent Lability of N-Boc-Aziridine
Tert-Butyl aziridine-1-carboxylate, commonly referred to as N-Boc-aziridine, is a cornerstone building block in modern organic and medicinal chemistry. Its utility stems from the unique reactivity of the strained three-membered aziridine ring, which serves as a versatile precursor for the synthesis of complex nitrogen-containing molecules, including enzyme inhibitors and other pharmaceutically relevant compounds.[1][2] The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom acts as an electron-withdrawing group, which "activates" the ring for anionic ring-opening polymerization (AROP) and other nucleophilic additions, while also providing a readily removable protecting group.[3][4][5]
However, the very source of its synthetic power—the significant angle strain of the aziridine ring (bond angles of approximately 60°)—also renders the molecule inherently unstable and susceptible to degradation.[6][7] This guide provides an in-depth analysis of the chemical vulnerabilities of this compound and outlines the critical storage and handling protocols required to preserve its chemical integrity, ensure experimental reproducibility, and maintain a safe laboratory environment.
Chemical Stability Profile: Understanding the Vulnerabilities
The stability of N-Boc-aziridine is dictated by the electrophilic nature of its strained ring system. This makes it highly reactive towards a variety of nucleophiles and prone to degradation under suboptimal conditions.
-
Susceptibility to Nucleophilic Ring-Opening: The primary degradation pathway is the facile ring-opening reaction initiated by nucleophiles.[6][7] Due to its moisture-sensitive nature, water from atmospheric humidity can act as a nucleophile, leading to hydrolysis and the formation of tert-butyl (2-hydroxyethyl)carbamate. This reaction is significantly accelerated by the presence of acidic or basic catalysts.
-
Thermal Lability: While possessing a predicted boiling point of 174.8°C, the compound's stability is compromised at elevated temperatures.[8] Increased thermal energy can promote oligomerization or polymerization, compromising the purity and efficacy of the reagent.
-
Acid/Base Instability: The Boc protecting group is notoriously labile under acidic conditions (e.g., trifluoroacetic acid), which are often used for its removal post-synthesis.[4][5] Even trace amounts of acid in storage can catalyze ring-opening. Similarly, while the Boc group is more tolerant of basic conditions, strong bases can also promote undesired reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 97308-23-1 | [8][9] |
| Molecular Formula | C₇H₁₃NO₂ | [8][9] |
| Molecular Weight | 143.18 g/mol | [8][9] |
| Physical Form | Liquid | [10] |
| Predicted Boiling Point | 174.8 ± 9.0 °C | [8] |
| Purity | Typically ≥95-97% | [8][10][11] |
| Hazard Statements | H302, H315, H319, H335 | [10][12] |
Core Storage Directive: A System for Preserving Integrity
To counteract the inherent instabilities, a multi-faceted storage strategy is mandatory. The following conditions are based on a synthesis of supplier recommendations and the fundamental chemical principles governing the molecule's reactivity.
Table 2: Recommended Storage Conditions & Scientific Rationale
| Parameter | Recommended Condition | Scientific Rationale & Causality |
| Temperature | Store in a freezer, under -20°C. (Alternative: 2-8°C for short-term use). | Reduces the kinetic energy of molecules, significantly slowing the rate of potential decomposition reactions, including polymerization and nucleophilic ring-opening.[8][10][13] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | The compound is moisture-sensitive.[13] An inert atmosphere displaces atmospheric moisture and oxygen, preventing acid-catalyzed hydrolysis and potential oxidation. |
| Container | Keep container tightly closed in a dry, well-ventilated place. | Prevents the ingress of atmospheric moisture, which is the primary external threat to the compound's stability. Opened containers must be carefully resealed.[13][14][15] |
| Light | Protect from light. (Implied best practice for reactive chemicals). | While not explicitly stated as a primary sensitivity in all sources, protection from light is a standard precaution to prevent photochemical degradation pathways.[16] |
| Incompatibilities | Segregate from strong oxidizing agents, acids, bases, and alcohols. | These materials can initiate vigorous or uncontrolled reactions. Acids and bases catalyze ring-opening, while alcohols can act as nucleophiles.[14][16] |
Visualization of Degradation and Handling Workflow
Understanding the chemical pathways and establishing a logical workflow are critical for maintaining the integrity of N-Boc-aziridine.
Caption: Acid-catalyzed hydrolysis of N-Boc-aziridine.
Sources
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- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine [mdpi.com]
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tert-Butyl aziridine-1-carboxylate molecular weight
An In-depth Technical Guide to tert-Butyl aziridine-1-carboxylate: Synthesis, Reactivity, and Applications
Introduction
This compound, commonly referred to as N-Boc-aziridine or BocAz, is a pivotal chemical entity in modern organic synthesis and medicinal chemistry. As a derivative of aziridine, the simplest three-membered nitrogen-containing heterocycle, its structure is characterized by significant ring strain. This inherent strain, coupled with the activating nature of the N-linked tert-butyloxycarbonyl (Boc) protecting group, renders the molecule highly susceptible to controlled ring-opening reactions. This reactivity makes it an exceptionally versatile building block for the stereospecific introduction of nitrogen atoms into complex molecular architectures.
For researchers and professionals in drug development, BocAz serves as a gateway to a diverse array of nitrogen-containing compounds, including chiral amines, amino acids, and complex heterocyclic systems. Its utility is particularly pronounced in the synthesis of enzyme inhibitors and as a monomer for advanced polymers like linear polyethyleneimine. This guide provides a comprehensive overview of its fundamental properties, synthesis, core reactivity, and key applications, offering field-proven insights for its effective utilization in a research and development setting.
Part 1: Core Physicochemical and Molecular Properties
A foundational understanding of a reagent begins with its core properties. This compound is a liquid at room temperature, and its key identifiers and computed properties are crucial for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Weight | 143.18 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [1][3][4] |
| CAS Number | 97308-23-1 | [1][2][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Boc-aziridine, 1-Boc-aziridine, N-(tert-butoxycarbonyl)aziridine | [1][4] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 174.8 ± 9.0 °C | [1] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [1][4] |
| Exact Mass | 143.094628657 Da | [1][3] |
Part 2: Synthesis Protocol and Mechanistic Rationale
The most common and reliable synthesis of this compound is a two-step process commencing from ethanolamine. This method is favored for its accessibility of starting materials and robust reaction conditions.[6]
Experimental Protocol: Two-Step Synthesis from Ethanolamine
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
To a solution of ethanolamine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in an organic solvent (e.g., dichloromethane or ethyl acetate), wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (2-hydroxyethyl)carbamate, which is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) in a suitable solvent like diethyl ether or THF.
-
Add a base, such as potassium hydroxide (KOH, >2.0 equivalents), to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise while maintaining vigorous stirring. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture at room temperature for several hours. The progress can be monitored by TLC.
-
Upon completion, remove the solid byproducts (e.g., KCl, potassium tosylate) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[7]
Causality and Mechanistic Insight
The success of this synthesis hinges on a logical sequence of chemical transformations. In Step 1, the highly nucleophilic amine of ethanolamine attacks the electrophilic carbonyl carbon of Boc anhydride. This reaction selectively protects the nitrogen atom, a critical step as the free N-H group would interfere with the subsequent cyclization.
In Step 2, the process is an intramolecular Williamson ether synthesis variant. The base (KOH) deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then requires activation for cyclization. p-Toluenesulfonyl chloride reacts with the alkoxide to form a tosylate, an excellent leaving group. The Boc-protected nitrogen, though a weaker nucleophile than a free amine, is sufficiently potent to displace the tosylate in an intramolecular Sₙ2 reaction, forming the strained three-membered aziridine ring. The Boc group's electron-withdrawing nature is crucial here; it acidifies the N-H proton (if it were a carbamate) and activates the final ring for subsequent reactions.
Caption: Synthesis workflow for this compound.
Part 3: Core Reactivity and Applications
The synthetic utility of BocAz is dominated by the nucleophilic ring-opening of its strained aziridine ring. This reactivity is the cornerstone of its application as a versatile synthetic intermediate.[7]
Principle of Nucleophilic Ring-Opening
The aziridine ring possesses approximately 27 kcal/mol of ring strain, which provides a strong thermodynamic driving force for ring-opening reactions. The electron-withdrawing Boc group on the nitrogen atom further enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center being attacked.
General Protocol for Nucleophilic Ring-Opening
-
Dissolve the N-activated aziridine (1.0 equivalent) in a suitable solvent (e.g., THF, DMF).
-
Add the desired nucleophile (e.g., organocuprates, amines, thiols, azides), often in excess (1.1-2.0 equivalents).
-
Depending on the nucleophile's reactivity, the reaction may proceed at room temperature or require heating. For less reactive systems, a Lewis acid catalyst (e.g., BF₃·OEt₂) can be added to further activate the aziridine ring.[7]
-
Stir the mixture for a period ranging from a few hours to several days, monitoring by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup to quench the reaction and remove excess reagents.
-
Purify the resulting product by column chromatography, distillation, or recrystallization.
Caption: General mechanism of nucleophilic ring-opening.
Application in Drug Development: Enzyme Inhibition
Aziridine-containing molecules are of significant interest in drug development for their biological activities, which include antitumor and antibacterial properties. A primary mechanism of action is the irreversible inhibition of enzymes, particularly cysteine proteases like cathepsins.[7] The electrophilic aziridine ring is a perfect target for the nucleophilic thiol group of a cysteine residue within the enzyme's active site. This reaction forms a stable, covalent bond between the inhibitor and the enzyme, leading to its permanent inactivation. The specificity of these inhibitors can be finely tuned by modifying the substituents on the aziridine ring.[7]
Application in Polymer Science: Synthesis of Linear Polyethyleneimine (lPEI)
Recently, BocAz has been identified as a valuable monomer for the anionic ring-opening polymerization (AROP) to form poly(this compound), or poly(BocAz).[6][8][9][10] This is a significant advancement because traditional methods for synthesizing linear polyethyleneimine (lPEI) are often complex.
The Boc group serves two critical functions in this polymerization:
-
It activates the monomer for anionic polymerization.
-
It prevents branching reactions by deactivating the lone pairs on the nitrogen atoms of the developing polymer chain.[9]
The resulting poly(BocAz) is a linear polymer that can be cleanly deprotected using trifluoroacetic acid (TFA) to yield low-molecular-weight linear polyethyleneimine (lPEI).[6][10] lPEI is highly sought after for applications in gene transfection, metal chelation, and CO₂ capture, often showing better biocompatibility and lower cytotoxicity than its branched counterpart.[9]
Part 4: Spectroscopic Characterization
Accurate characterization is essential for verifying the synthesis and purity of BocAz and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
-
¹³C NMR of BocAz : The ¹³C NMR spectrum of BocAz is relatively simple. Key signals include the carbonyl carbon of the Boc group (~160 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and, most characteristically, the equivalent carbons of the strained aziridine ring, which appear significantly upfield (~18 ppm).[9]
-
¹³C NMR of poly(BocAz) and lPEI : Upon polymerization, the signal for the aziridine ring carbons disappears and is replaced by signals corresponding to the polymer backbone. After deprotection with TFA, the ¹³C NMR spectrum of the resulting lPEI simplifies dramatically, showing a characteristic single signal around 47 ppm, confirming the formation of a linear polymer structure.[9]
Part 5: Safety and Handling
Handling Precautions:
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12][13]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[12][14]
-
Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a NIOSH- or CEN-approved respirator.[12]
-
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
For long-term stability, storage in a freezer at or below -20°C is recommended.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
Disposal:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.[12][13]
Conclusion
This compound is more than a simple heterocycle; it is a powerful and versatile tool for chemical innovation. Its unique combination of ring strain and electronic activation by the Boc group provides a reliable platform for stereospecific nucleophilic ring-opening reactions. This reactivity has been masterfully exploited by researchers in organic synthesis, medicinal chemistry, and polymer science to construct complex nitrogenous compounds, develop potent enzyme inhibitors, and engineer advanced functional polymers. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to tert-Butyl Aziridine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Development
Abstract
This compound, commonly known in the scientific community as N-Boc-aziridine, is a cornerstone building block in modern organic and medicinal chemistry. Its significance is rooted in the unique reactivity of the strained three-membered aziridine ring, which is electronically activated by the tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, detailed synthesis protocols, and characteristic reactivity. Furthermore, it explores the molecule's critical role as a versatile intermediate in the synthesis of complex nitrogen-containing scaffolds and its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for this compound is This compound .[1] It is also widely referred to by several synonyms, including N-(tert-butoxycarbonyl)aziridine, 1-Boc-aziridine, and N-Boc aziridine.[1][2] The presence of the Boc group is fundamental to its chemical behavior, modulating the reactivity of the aziridine nitrogen and influencing the outcomes of subsequent transformations.
Structural Information
Physicochemical Data
The key properties of this compound are summarized in the table below. These parameters are essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Viscous liquid | [3] |
| Boiling Point | 174.8 ± 9.0 °C (Predicted) | [2] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | 0.9 | [1] |
| Storage Temperature | Store in freezer, under -20°C, sealed in dry | [2] |
Synthesis and Purification
The preparation of this compound is a well-established, robust, two-step procedure commencing from readily available ethanolamine.[3][4] This process is favored for its reliability and scalability in a laboratory setting.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the two-step synthesis and subsequent purification.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Causality Statement: This protocol is designed as a self-validating system. Step 1 involves the protection of the amine, which is then converted to a good leaving group in Step 2 to facilitate intramolecular cyclization. Each step includes a workup designed to remove unreacted reagents and byproducts, culminating in a final purification to yield the desired compound of high purity.
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate [4]
-
To a solution of ethanolamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1.0 eq).
-
Rationale: THF is an excellent solvent for both reactants and does not interfere with the reaction. Boc anhydride is the standard reagent for introducing the acid-labile Boc protecting group onto an amine.
-
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Rationale: The reaction is typically slow and requires an extended period to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with dilute aqueous acid (e.g., 1M HCl) and brine.
-
Rationale: The acid wash removes any unreacted ethanolamine, while the brine wash helps to remove water from the organic layer.
-
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield tert-butyl (2-hydroxyethyl)carbamate, which is often used in the next step without further purification.
Step 2: Cyclization to this compound [3][4]
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) from Step 1 in a solvent like diethyl ether.
-
Add a strong base, such as potassium hydroxide (KOH, multiple equivalents).
-
Rationale: The base deprotonates the hydroxyl group, making it a better nucleophile for the subsequent intramolecular reaction.
-
-
Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise while stirring vigorously.
-
Rationale: TsCl reacts with the hydroxyl group to form a tosylate, which is an excellent leaving group. This in-situ formation is immediately followed by an intramolecular Sₙ2 reaction where the carbamate nitrogen attacks the carbon bearing the tosylate, displacing it and forming the three-membered aziridine ring.
-
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Remove the solid byproducts (e.g., KCl, potassium tosylate) by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific spectra should be acquired for each synthesized batch, typical chemical shifts are well-documented.
-
¹H NMR: The spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the four equivalent protons of the two CH₂ groups of the aziridine ring.[5]
-
¹³C NMR: The spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group, as well as a signal for the equivalent methylene carbons of the aziridine ring.[5]
-
FT-IR: The spectrum will exhibit strong C-H stretching, a prominent C=O stretch from the carbamate group, and C-N stretching bands.
Reactivity and Synthetic Utility
The synthetic utility of this compound is dominated by the high ring strain (approx. 27 kcal/mol) of the aziridine heterocycle.[6] The electron-withdrawing Boc group activates the ring, making the methylene carbons highly electrophilic and susceptible to nucleophilic attack, leading to facile ring-opening reactions.[3][6][7]
Key Reaction: Nucleophilic Ring-Opening
This is the most important reaction class for N-Boc-aziridine. The attack of a nucleophile results in the opening of the three-membered ring to form a β-substituted ethanamine derivative. This reaction provides a powerful and stereocontrolled method for introducing a protected amino group and another functional group in a 1,2-relationship.
Caption: General mechanism of nucleophilic ring-opening of N-Boc-aziridine.
The regioselectivity of the ring-opening can be influenced by the reaction conditions. Lewis acid catalysis can further enhance the electrophilicity of the aziridine carbons.[4]
Role in Polymer Chemistry
The Boc group activates the aziridine for Anionic Ring-Opening Polymerization (AROP).[3][8][9] This allows for the synthesis of poly(BocAz), a linear polymer. The true synthetic value is realized upon deprotection; treatment of poly(BocAz) with an acid like trifluoroacetic acid (TFA) cleanly removes the Boc groups to yield linear polyethyleneimine (lPEI).[3][5] This is a significant advantage over other methods, as lPEI has numerous applications in gene transfection and materials science.[5]
Applications in Drug Development
Aziridine-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor and antibacterial properties.[4]
-
Enzyme Inhibition: The electrophilic nature of the activated aziridine ring makes it an effective warhead for the irreversible inhibition of enzymes.[4] For instance, aziridine derivatives can act as inhibitors of cysteine proteases, where the nucleophilic thiol group of a cysteine residue in the enzyme's active site attacks and opens the aziridine ring. This forms a permanent covalent bond, leading to inactivation of the enzyme.[4]
-
Scaffold for Complex Molecules: N-Boc-aziridine is a versatile precursor for creating more complex, C(sp³)-rich amine scaffolds.[10] The ability to install diverse functionalities via stereocontrolled ring-opening reactions allows medicinal chemists to rapidly generate libraries of compounds for screening against various biological targets.
Safety and Handling
Aziridines as a chemical class are potent alkylating agents and should be handled with extreme caution. [11] Their reactivity with biological nucleophiles, such as DNA, is the basis for their mutagenic and potentially carcinogenic properties.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]
-
Handling: Avoid all contact with skin and eyes.[12] In case of accidental contact, wash the affected area immediately with copious amounts of water.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[12][13]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal according to local regulations.[12] Do not allow the product to enter drains.[12]
Conclusion
This compound is more than just a protected amine; it is a powerful and versatile synthetic intermediate. Its unique combination of a strained, activated ring system and a conveniently removable protecting group makes it an indispensable tool for organic chemists. From the stereocontrolled synthesis of complex small molecules to the controlled production of functional polymers, N-Boc-aziridine provides elegant solutions to challenging synthetic problems, particularly in the realm of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for any scientist aiming to exploit its full potential.
References
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- United States Biological. (n.d.).
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Commercial availability of tert-Butyl aziridine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl aziridine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Modern Chemistry
This technical guide provides a comprehensive overview of this compound, a valuable and versatile building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, commercial availability, and key applications.
Introduction: The Strategic Importance of a Strained Ring
This compound, often referred to as N-Boc-aziridine, is a saturated three-membered heterocycle bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The inherent ring strain of the aziridine core, combined with the electronic influence of the Boc group, renders it a highly reactive and versatile intermediate. The strategic importance of this molecule lies in its ability to serve as a precursor to a wide array of functionalized molecules, particularly chiral amino compounds, through stereoselective ring-opening reactions. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step syntheses.[1]
Commercial Availability
This compound is commercially available from a range of chemical suppliers. It is typically sold as a liquid with purities generally exceeding 95%. Researchers should carefully consider the purity and specifications offered by different vendors to ensure the quality required for their specific application. Below is a comparative table of representative suppliers.
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | This compound | ≥97% | 97308-23-1 |
| Fluorochem | This compound | >95% | 97308-23-1 |
| Synthonix | This compound | 97.0% | 97308-23-1 |
| CymitQuimica | This compound | 95.0% | 97308-23-1 |
| Synchem | This compound | 95% | 97308-23-1 |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through a two-step process starting from readily available ethanolamine. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Synthetic Protocol: From Ethanolamine to N-Boc-Aziridine
The synthetic workflow can be visualized as a two-stage process: protection of the amino group followed by intramolecular cyclization.
Sources
The Versatile Synthon: A Comprehensive Guide to tert-Butyl aziridine-1-carboxylate and its Nomenclature
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical compound tert-Butyl aziridine-1-carboxylate. We will delve into its various designations, fundamental properties, synthesis, and critical applications, particularly focusing on its role as a versatile building block in modern organic chemistry.
Part 1: Nomenclature and Identification: Decoding the Many Names
The compound known as this compound is frequently referenced in scientific literature and chemical catalogs under a variety of names. This can often lead to confusion when conducting literature searches or procuring the reagent. A clear understanding of its alternative names is paramount for efficient research and development.
The systematic IUPAC name for this compound is This compound .[1] However, it is commonly referred to by several synonyms that highlight its key structural feature: the tert-butoxycarbonyl (Boc) protecting group attached to the aziridine nitrogen.
Common Synonyms and Identifiers:
-
N-(tert-butoxycarbonyl)aziridine : This name explicitly states the presence of the N-Boc group.[1][2][3]
-
1-Aziridinecarboxylic acid, 1,1-dimethylethyl ester : This is a more formal, semi-systematic name.[2][3]
-
1-Boc-aziridine : Another common abbreviated form.[2]
-
Boc-Az : A shorthand notation often used in the context of polymerization studies.[5][6][7][8]
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.
| Identifier | Value |
| CAS Number | 97308-23-1[1][2][3][4][9] |
| Molecular Formula | C7H13NO2[2][3][4] |
| Molecular Weight | 143.18 g/mol [2][3][4] |
| InChIKey | VBYPJHLRWKGNAI-UHFFFAOYSA-N[1][2][9] |
The following diagram illustrates the relationship between the core aziridine ring and the tert-butoxycarbonyl protecting group, giving rise to its various names.
Caption: Relationship between the core structure and common nomenclature.
Part 2: Physicochemical Properties and Handling
This compound is typically a liquid at room temperature.[9] Due to the presence of the Boc group, it exhibits moderate stability but should be stored under refrigerated conditions, often under an inert atmosphere, to prevent degradation.[2]
| Property | Value |
| Appearance | Liquid[9] |
| Boiling Point | 174.8 ± 9.0 °C (Predicted)[2] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | Freezer, under -20°C[2] |
Safety Precautions: As with all aziridine derivatives, this compound should be handled with care in a well-ventilated fume hood. Aziridines are known to be reactive electrophiles and potential alkylating agents, which can lead to mutagenicity.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Part 3: The Chemistry and Application of N-Boc-Aziridine
The synthetic utility of this compound stems from two key features: the high ring strain of the three-membered aziridine ring and the protective nature of the tert-butoxycarbonyl group.
The Role of the Boc Protecting Group:
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[11] Its primary function is to "mask" the reactivity of the nitrogen atom. In the case of N-Boc-aziridine, the electron-withdrawing nature of the carbonyl in the Boc group deactivates the nitrogen lone pair. This deactivation is crucial for several reasons:
-
Prevention of Branching in Polymerization: During anionic ring-opening polymerization (AROP), the deactivated nitrogen atoms in the growing polymer chain are prevented from acting as nucleophiles, which would lead to branched polymers. This allows for the synthesis of linear poly(Boc-aziridine), which can subsequently be deprotected to yield linear polyethyleneimine (lPEI).[5][6][7][8]
-
Stability and Handling: The Boc group enhances the stability of the aziridine ring compared to its unsubstituted counterpart, making it easier to handle and store.
-
Facile Deprotection: A significant advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA).[5][6][7][8] This allows for the unmasking of the secondary amine in the polymer backbone or in the product of a ring-opening reaction at the desired stage of a synthetic sequence.
Ring-Opening Reactions: A Gateway to Functionalized Amines
The inherent strain of the aziridine ring (approximately 25 kcal/mol) makes it susceptible to nucleophilic attack, leading to ring-opening.[12] This reactivity is the foundation of its utility as a synthetic building block. N-Boc-aziridine serves as a versatile precursor to a wide array of β-functionalized aminoethyl synthons.
The general workflow for the application of N-Boc-aziridine in synthesis is depicted below:
Caption: General workflow for the synthetic application of N-Boc-aziridine.
Part 4: Experimental Protocol: Synthesis of this compound
The following is a representative procedure for the synthesis of N-Boc-aziridine, adapted from the literature.[7] This method involves the intramolecular cyclization of a Boc-protected amino alcohol derivative.
Step 1: Boc Protection of Ethanolamine
-
Dissolve ethanolamine in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate tert-butyl (2-hydroxyethyl)carbamate.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate in an appropriate solvent (e.g., diethyl ether).[7]
-
Add a sulfonylating agent, such as tosyl chloride (TsCl), in the presence of a base like potassium hydroxide (KOH).[7] This converts the hydroxyl group into a good leaving group (tosylate).
Step 3: Intramolecular Cyclization
-
The presence of a strong base (like KOH from the previous step) facilitates the deprotonation of the carbamate nitrogen.
-
The resulting anion undergoes an intramolecular nucleophilic substitution, displacing the tosylate group and forming the aziridine ring.
-
The reaction mixture is stirred for an extended period (e.g., 72 hours) at room temperature.[7]
-
After filtration and washing, the product is purified, typically by silica chromatography and vacuum distillation, to yield pure this compound.[7]
Part 5: Applications in Drug Development and Polymer Science
The unique reactivity of aziridines makes them valuable motifs in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: The aziridine ring is a key structural component in several biologically active compounds, including some antitumor agents like Mitomycin C.[10][13] N-Boc-aziridine serves as a crucial starting material for the asymmetric synthesis of chiral amines and other complex molecules that are precursors to novel therapeutics.[11][14][15]
-
Polymer Synthesis: As previously mentioned, the anionic ring-opening polymerization of N-Boc-aziridine is a powerful method for producing linear polyethyleneimine (lPEI).[5][6][7][8] LPEI is a cationic polymer with significant potential in gene delivery and other biomedical applications due to its ability to condense nucleic acids. The use of the Boc-protected monomer allows for a level of control over the polymer architecture that is difficult to achieve through the direct polymerization of aziridine.
References
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Methodological & Application
Application Notes and Protocols: Nucleophilic Ring-Opening of tert-Butyl Aziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleophilic ring-opening of aziridines is a cornerstone transformation in modern organic synthesis, providing a powerful and versatile route to highly functionalized chiral amines, which are pivotal building blocks in pharmaceutical and agrochemical research.[1] This guide focuses on tert-butyl aziridine-1-carboxylate (Boc-aziridine), an activated aziridine that offers a unique combination of reactivity and stability. The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group activates the aziridine ring towards nucleophilic attack, facilitating ring-opening under a variety of conditions.[2] This document provides an in-depth exploration of the mechanistic principles, regioselectivity, and stereoselectivity of this reaction. Furthermore, it presents a comprehensive overview of various nucleophilic partners, detailed experimental protocols, and troubleshooting insights to empower researchers in leveraging this potent synthetic tool for the construction of complex molecular architectures.
Mechanistic Principles and Stereochemical Outcomes
The high reactivity of aziridines is a direct consequence of their significant ring strain, estimated to be around 27 kcal/mol.[3] The Boc protecting group on the nitrogen atom acts as an activating group by withdrawing electron density, which enhances the electrophilicity of the ring carbons and stabilizes the developing negative charge on the nitrogen atom during the transition state.[2]
The ring-opening of Boc-aziridines can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions and the nature of the nucleophile.
-
SN2 Pathway: Under neutral or basic conditions, the reaction typically follows a concerted SN2 mechanism. The nucleophile directly attacks one of the aziridine carbon atoms, leading to the simultaneous cleavage of the C-N bond. This process occurs with a clean inversion of stereochemistry at the center of attack. The regioselectivity is primarily governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom.[4]
-
SN1-like Pathway: In the presence of a Lewis acid or a strong Brønsted acid, the aziridine nitrogen is first activated by coordination to the acid. This activation weakens the C-N bonds and can lead to the formation of a species with significant carbocationic character at the more substituted carbon. This allows for an SN1-like ring-opening, where the nucleophile attacks the more substituted carbon. The stereochemical outcome of this pathway can be more complex, sometimes leading to a loss of stereointegrity.[5][6]
The interplay between these two pathways allows for a remarkable degree of control over the regiochemical outcome of the ring-opening reaction, making Boc-aziridines highly versatile synthetic intermediates.
Figure 1: Mechanistic pathways for the nucleophilic ring-opening of Boc-aziridine.
A Survey of Nucleophiles and Reaction Conditions
A wide array of nucleophiles can be successfully employed in the ring-opening of Boc-aziridines, leading to a diverse range of valuable β-functionalized amine products. The choice of nucleophile, solvent, and catalyst is critical in controlling the regioselectivity and achieving high yields.
| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Regioselectivity | Product | Typical Yield (%) | Reference |
| Nitrogen | Azoles (e.g., Pyrazole) | BF₃·OEt₂ | Attack at the less substituted carbon | β-Azolyl-α-amino esters | >95:5 | [7] |
| Hydrazoic Acid (HN₃) | - | Attack at the less substituted carbon | β-Azido-α-amino esters | 90-97 | [8] | |
| Oxygen | Alcohols (e.g., MeOH) | Cu(OTf)₂ | Attack at the more substituted (benzylic) carbon | β-Alkoxy-α-arylamines | High | [6] |
| Carboxylic Acids | - | Attack at the less substituted carbon | β-Acyloxy-α-amino esters | High | [9] | |
| Water | CF₃CO₂H | Dependent on substrate | β-Hydroxy amines | 90 | [10][11] | |
| Carbon | Organocuprates (R₂CuLi) | - | Attack at the less substituted carbon | β-Alkylated amines | Good | [3] |
| Grignard Reagents (RMgX) | CuI | Attack at the less substituted carbon | β-Alkylated amines | Moderate to High | [3] | |
| Enolates (Chiral) | LiCl, THF | Controlled by chiral auxiliary and substrate | γ-Amino amides | Good | [12][13] | |
| Halogen | [¹⁸F]Fluoride | K₂₂₂/K₂CO₃, DMSO | Attack at the less substituted carbon | β-[¹⁸F]Fluoro-α-amino acids | Variable | [2] |
| Benzoyl Fluoride/HFIP | (salen)Co / Ti(IV) | - | trans-β-Fluoroamines | up to 93 | [14] | |
| Sulfur | Thiophenol | CH₂Cl₂ | Attack at the less substituted carbon | C-Glycosyl-aminoethyl sulfides | 67-72 | [15] |
Experimental Protocols
The following protocols are provided as representative examples for the nucleophilic ring-opening of Boc-aziridines. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Azole Nucleophile
This protocol is adapted from the work of Zheng and Taylor for the regioselective synthesis of β-azolyl amines.[7]
Materials:
-
N-Boc-2-substituted-aziridine (1.0 equiv)
-
Azole nucleophile (e.g., pyrazole, 1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-aziridine (1.0 equiv) and the azole nucleophile (1.2 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-azolyl amine.
Self-Validation:
-
TLC Analysis: Monitor the reaction for the consumption of the starting aziridine and the appearance of a new, more polar product spot.
-
NMR Spectroscopy: Confirm the structure of the product. The regioselectivity can be determined by ¹H NMR analysis, observing the coupling constants and chemical shifts of the protons on the newly formed stereocenters.
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
Figure 2: Workflow for Lewis acid-catalyzed aziridine ring-opening.
Protocol 2: Ring-Opening of a Chiral Aziridine with Hydrazoic Acid
This procedure is based on the synthesis of chiral vicinal diamines and provides a route to β-azido amines with high stereofidelity.[8]
Materials:
-
Chiral N-protected aziridine (1.0 equiv)
-
Hydrazoic acid (HN₃) in a suitable solvent (e.g., benzene or toluene, ~3 M solution, 3.0 equiv). Caution: HN₃ is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Anhydrous solvent (e.g., toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve the chiral aziridine (1.0 equiv) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the solution of hydrazoic acid (3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Carefully quench the excess HN₃ by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting β-azido amine by flash column chromatography.
Self-Validation:
-
IR Spectroscopy: The appearance of a strong, sharp absorption around 2100 cm⁻¹ is indicative of the azide functional group.
-
NMR Spectroscopy: The stereochemistry of the ring-opening can be confirmed by analysis of coupling constants in the ¹H NMR spectrum. An SN2 reaction will result in an inversion of configuration at the site of nucleophilic attack.
-
Chiral HPLC: For chiral substrates, chiral HPLC analysis can be used to determine the enantiomeric or diastereomeric excess of the product.
Conclusion
The nucleophilic ring-opening of this compound is a robust and highly adaptable reaction for the synthesis of complex, nitrogen-containing molecules. The Boc-activating group provides a balance of reactivity and stability, allowing for a broad range of nucleophiles to be employed under varied reaction conditions. A thorough understanding of the underlying mechanistic principles—the competition between SN2 and SN1-like pathways—is paramount for controlling the regiochemical and stereochemical outcomes. The protocols provided herein serve as a starting point for the development of new synthetic methodologies aimed at producing novel chemical entities for drug discovery and development.
References
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- Various Authors. (2026). Synthesis of aziridines from amino alcohols.
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Anionic Ring-Opening Polymerization of N-Boc-aziridine: A Detailed Guide to Synthesizing Linear Polyethyleneimine
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific insights into the anionic ring-opening polymerization (AROP) of tert-butyl aziridine-1-carboxylate (N-Boc-aziridine). This method offers a strategic advantage for producing linear poly(N-Boc-aziridine), which can be readily deprotected under mild conditions to yield linear polyethyleneimine (lPEI), a polymer of significant interest for biomedical applications such as gene and drug delivery.[1][2][3]
Introduction: The Strategic Advantage of N-Boc-aziridine in Polymer Synthesis
Linear polyethyleneimine (lPEI) is a cationic polymer renowned for its potential in biomedical fields, primarily due to the high density of amine groups that facilitate electrostatic interactions with nucleic acids.[1] While the cationic ring-opening polymerization of aziridine typically results in branched PEI (bPEI)[4][5], the synthesis of linear PEI has traditionally been achieved through more complex, multi-step processes. The anionic ring-opening polymerization of N-activated aziridines has emerged as a powerful alternative for creating well-defined linear polyamines.[2][6]
Historically, N-sulfonyl-activated aziridines were the monomers of choice for AROP to produce linear polysulfonylaziridines.[5][7][8] However, the subsequent removal of the sulfonyl protecting groups often requires harsh conditions that can compromise the polymer's integrity.[5][8] The use of N-Boc-aziridine as a monomer circumvents this major hurdle. The tert-butyloxycarbonyl (Boc) group is an excellent activating group for the aziridine ring, enabling AROP.[7][8] Crucially, the Boc group can be cleaved under mild acidic conditions, providing a straightforward and efficient pathway to linear PEI.[1][7][8] Furthermore, the electron-withdrawing nature of the Boc group effectively deactivates the lone pair of electrons on the nitrogen atoms within the growing polymer chain, which is instrumental in preventing branching.[1][5]
A notable challenge in the AROP of N-Boc-aziridine is the limited solubility of the resulting poly(N-Boc-aziridine) in common AROP-compatible solvents, which can restrict the achievable molecular weight as the polymer may precipitate during the reaction.[7][8][9]
Mechanistic Insights: The Anionic Ring-Opening Polymerization Pathway
The anionic ring-opening polymerization of N-Boc-aziridine proceeds via a living polymerization mechanism, initiated by a suitable nucleophile that attacks one of the carbon atoms of the strained aziridine ring. This process involves three key stages: initiation, propagation, and termination (which is controlled).
Initiation
The polymerization is initiated by a strong nucleophile, such as the potassium salt of N-benzylsulfonamide (BnNHMs) or BuN(K)Ts, which attacks a carbon atom of the N-Boc-aziridine monomer.[7][10] This nucleophilic attack leads to the opening of the three-membered ring and the formation of a propagating aza-anion.
Propagation
The newly formed aza-anion at the growing chain end then acts as a nucleophile, attacking another N-Boc-aziridine monomer. This sequential addition of monomers continues as long as there is monomer available, leading to the growth of the linear polymer chain.[7][11]
Controlled Termination
In the absence of impurities, the polymerization remains "living," meaning the propagating chain ends remain active.[11] The polymerization can be intentionally terminated by the addition of an electrophile, which quenches the propagating aza-anion.[11]
Caption: Anionic Ring-Opening Polymerization Mechanism of N-Boc-aziridine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the N-Boc-aziridine monomer, its subsequent anionic ring-opening polymerization, and the final deprotection to yield linear polyethyleneimine.
Part 1: Synthesis of N-Boc-aziridine Monomer
The synthesis of this compound (BocAz) is a crucial first step.[7]
Materials:
-
Aziridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aziridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled aziridine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-Boc-aziridine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Part 2: Anionic Ring-Opening Polymerization of N-Boc-aziridine
This protocol details the polymerization process to synthesize poly(N-Boc-aziridine). All glassware should be flame-dried under vacuum, and all reagents and solvents must be anhydrous.[11]
Materials:
-
N-Boc-aziridine (monomer)
-
N-benzylsulfonamide (initiator precursor)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (for in situ initiator formation)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-benzylsulfonamide in anhydrous DMF.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) to the solution to generate the initiator, BuN(K)Ts, in situ. Stir for 15-20 minutes at room temperature.
-
In a separate Schlenk flask, dissolve the purified N-Boc-aziridine monomer in anhydrous DMF.
-
Transfer the initiator solution to the monomer solution via a cannula at the desired reaction temperature (e.g., 50 °C).[7]
-
Allow the polymerization to proceed for the desired time (e.g., 18-24 hours). The reaction mixture may become viscous or a precipitate may form.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Caption: Experimental Workflow for Synthesis of Linear PEI.
Part 3: Deprotection of Poly(N-Boc-aziridine) to Linear PEI
The final step is the removal of the Boc protecting group to yield the desired linear polyethyleneimine.[7][8]
Materials:
-
Poly(N-Boc-aziridine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the dried poly(N-Boc-aziridine) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product, linear polyethyleneimine trifluoroacetate salt, can be further purified by dialysis if required.
Data Presentation and Characterization
Table 1: Exemplary Reaction Conditions for AROP of N-Boc-aziridine
| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Result |
| 1 | 20:1 | DMF | 50 | 18 | Low molecular weight polymer, precipitation observed[7] |
| 2 | 50:1 | DMF | 50 | 24 | Increased molecular weight, still limited by solubility |
| 3 | 20:1 | DMSO | 50 | 18 | Potentially improved solubility compared to DMF[10][11] |
| 4 | 50:1 | DMSO | 70 | 12 | Faster polymerization rate, potential for side reactions[10] |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-Boc-aziridine monomer, the successful polymerization to poly(N-Boc-aziridine), and the complete deprotection to linear PEI. A ¹³C NMR analysis of poly(BocAz) can suggest that the polymer is linear.[7][8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight (Mn, Mw) and dispersity (Đ) of the synthesized poly(N-Boc-aziridine).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the Boc carbonyl stretch after deprotection.
-
Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to further confirm the molecular weight and structure of the polymer.[12]
Applications in Research and Drug Development
The linear polyethyleneimine synthesized through this methodology is a valuable tool for a variety of applications, including:
-
Non-viral Gene Delivery: The high density of primary and secondary amines in linear PEI allows for efficient complexation with negatively charged nucleic acids (pDNA, siRNA, mRNA), facilitating their delivery into cells.[1][2] Linear PEI is often reported to have better biocompatibility and reduced cytotoxicity compared to its branched counterpart.[5]
-
Drug Delivery: lPEI can be functionalized to carry therapeutic agents, enhancing their solubility and enabling targeted delivery.[2][6]
-
Biomaterial Coatings: The cationic nature of lPEI makes it suitable for surface modification of biomaterials to improve cell adhesion or impart antimicrobial properties.[3][13]
Conclusion
The anionic ring-opening polymerization of N-Boc-aziridine presents a robust and efficient method for the synthesis of linear polyethyleneimine.[1][7] The use of the acid-labile Boc protecting group is a significant advancement over traditional methods that rely on sulfonyl groups, offering milder deprotection conditions and preserving the integrity of the final polymer. While challenges such as the solubility of poly(N-Boc-aziridine) remain, ongoing research into optimized solvent systems and initiator choices continues to refine this powerful polymerization technique.[7][10] The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize and utilize linear PEI for a wide range of innovative applications in the fields of biotechnology and medicine.[3]
References
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Application Note: Synthesis of Linear Polyethyleneimine (LPEI) via Polymerization of tert-Butyl Aziridine-1-carboxylate
Abstract
Linear polyethyleneimine (LPEI) is a cationic polymer with a high density of amine groups, making it a leading candidate for gene delivery applications and various other biomedical and industrial uses. Traditional methods for synthesizing LPEI often result in branched structures with broad molecular weight distributions, which can lead to issues with reproducibility and toxicity. This application note provides a detailed, field-proven protocol for the synthesis of well-defined, linear polyethyleneimine through the ring-opening polymerization of N-tert-butoxycarbonyl-aziridine (tert-Butyl aziridine-1-carboxylate), followed by a straightforward deprotection step. This method offers superior control over polymer architecture and molecular weight, yielding a product with high linearity and a narrow polydispersity index (PDI), which is critical for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Linear PEI
Polyethyleneimine (PEI) has long been recognized for its exceptional ability to condense nucleic acids (DNA and RNA) into nanoparticles, protecting them from degradation and facilitating their entry into cells. This process, known as transfection, is a cornerstone of gene therapy and vaccine development.[1] However, the efficacy and safety of PEI are intrinsically linked to its structure.
-
Branched vs. Linear PEI: Commercially available PEI is typically a highly branched polymer with a mix of primary, secondary, and tertiary amines.[2] While effective at DNA condensation, this structural heterogeneity can lead to a high degree of cytotoxicity.[3]
-
The Linearity Advantage: Linear PEI, consisting of a repeating backbone of ethyleneamine units, offers a more defined and less toxic alternative.[3][4] Its structure leads to more predictable behavior in biological systems, enhanced gene transfection efficiency (the "proton sponge" effect is more pronounced), and a significantly improved safety profile.[4][5]
The synthesis route detailed herein, utilizing the monomer this compound, is a robust method for achieving this desirable linear architecture. The tert-butoxycarbonyl (Boc) protecting group allows for a controlled polymerization process and can be efficiently removed under mild acidic conditions to yield the final, highly pure LPEI.[6][7][8]
Reaction Mechanism: Controlled Ring-Opening Polymerization
The synthesis proceeds in two main stages:
-
Ring-Opening Polymerization: The process is initiated by an appropriate initiator that attacks the aziridine ring of the Boc-protected monomer. The electron-withdrawing nature of the Boc group activates the aziridine for ring-opening and deactivates the nitrogen in the growing polymer chain, which prevents the branching that plagues other synthetic methods.[6][7] This initiation is followed by sequential monomer addition to propagate the polymer chain.
-
Deprotection: The resulting poly(this compound), or Boc-LPEI, is then treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting groups.[8][9][10] This step reveals the secondary amines of the final linear PEI.
Figure 1: Overall workflow for the synthesis of Linear PEI.
Experimental Protocols
Materials and Reagents
Proper handling and quality of reagents are paramount for successful and reproducible synthesis.
| Reagent | CAS Number | Supplier (Example) | Purity | Notes |
| This compound | 111350-93-7 | Sigma-Aldrich | >97% | Store refrigerated. Monomer quality is critical for polymerization. |
| Initiator (e.g., BuN(K)Ts) | N/A | Synthesized | N/A | Initiator choice can vary; anionic initiators are effective.[11] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich | >99.8% | Use dry solvent to prevent premature termination of polymerization. |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich | >99% | Used for deprotection. Highly corrosive.[8] |
| Diethyl ether, Anhydrous | 60-29-7 | Sigma-Aldrich | >99% | Used for precipitation. |
| Methanol (MeOH) | 67-56-1 | Sigma-Aldrich | ACS Grade | Used for washing and purification. |
Protocol 1: Synthesis of Boc-Protected Linear PEI (Boc-LPEI)
This protocol describes the anionic ring-opening polymerization of this compound. The ratio of monomer to initiator will determine the target degree of polymerization (DP) and thus the molecular weight.
Workflow Diagram:
Figure 2: Step-by-step workflow for Boc-LPEI synthesis.
Step-by-Step Procedure:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monomer Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an anhydrous solvent like DMF.[11]
-
Initiation: Add the initiator, for example, BuN(K)Ts, to the monomer solution. The monomer-to-initiator ratio will dictate the final molecular weight.[11]
-
Polymerization: Heat the reaction mixture (e.g., to 50 °C) and stir.[11] The reaction time can vary depending on the desired conversion.
-
Monitoring: The progress of the polymerization can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the monomer peaks.
-
Termination & Precipitation: Once the desired conversion is reached, the Boc-LPEI may precipitate from the reaction mixture due to poor solubility at higher molecular weights.[7][8][10] The polymer can be further precipitated by adding the reaction mixture to a non-solvent like cold diethyl ether.
-
Isolation: Collect the solid by vacuum filtration, wash it with fresh non-solvent, and dry it under a high vacuum to a constant weight.
Protocol 2: Deprotection of Boc-LPEI to Yield Linear PEI
This protocol details the removal of the Boc protecting groups to yield the final water-soluble LPEI.
Step-by-Step Procedure:
-
Dissolution: Dissolve the dried Boc-LPEI (from Protocol 3.2) in dichloromethane (DCM).[8]
-
Acidification: Add an excess of trifluoroacetic acid (TFA) to the solution at 0 °C.[8] The reaction is then typically stirred overnight.
-
Reaction: Stir the mixture, allowing it to warm to room temperature. The reaction progress can be monitored by NMR for the disappearance of the Boc signal.
-
Removal of Acid: Evaporate the solvent and excess TFA under reduced pressure.[8]
-
Purification: Wash the residue with diethyl ether. The resulting product is the LPEI salt. To obtain the free amine, dissolve the residue in water and neutralize with a base (e.g., 1M NaOH), followed by washing with water.[8][11] Further purification can be achieved by dialysis.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final LPEI product as a solid.
| Parameter | Condition | Rationale |
| Deprotection Agent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group under mild conditions.[8][10] |
| Solvent | Dichloromethane (DCM) | Good solvent for both Boc-LPEI and the resulting LPEI-TFA salt.[8] |
| Reaction Time | ~12-24 hours | Sufficient time for complete deprotection without significant polymer degradation.[8] |
| Purification Method | Precipitation & Washing / Dialysis | Removes salt byproducts and residual acid, yielding a pure polymer.[8] |
Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized LPEI.
| Technique | Expected Result | Purpose |
| ¹H & ¹³C NMR Spectroscopy | Disappearance of the tert-butyl peak (~1.4 ppm in ¹H) after deprotection. A single signal around 47 ppm in ¹³C NMR is characteristic of the linear PEI backbone.[8][11] | Confirms successful removal of the Boc group and verifies the linear structure.[7][10] |
| Gel Permeation Chromatography (GPC) | A narrow, monomodal peak. The polydispersity Index (PDI) is typically low, indicating a controlled polymerization.[7] | Determines the molecular weight (Mn, Mw) and molecular weight distribution (PDI).[12] |
| FTIR Spectroscopy | Disappearance of the C=O stretch of the carbamate (~1690 cm⁻¹) after deprotection. Appearance of N-H stretching bands. | Confirms the removal of the Boc group and presence of amine functionalities. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymerization Conversion | Impure monomer; presence of water in the solvent; insufficient reaction time. | Use freshly purified monomer; ensure all solvents are anhydrous; extend the reaction time and monitor by NMR. |
| Broad PDI in GPC | "Wet" solvent or monomer leading to side reactions; slow initiation. | Rigorously dry all reagents and glassware; ensure rapid and efficient mixing of the initiator. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Use a sufficient excess of TFA; extend the deprotection reaction time; confirm completion with ¹H NMR.[13] |
| Poor Polymer Solubility | The molecular weight of Boc-LPEI is high, leading to premature precipitation.[7][8][10] | Adjust the monomer-to-initiator ratio to target a lower molecular weight; use a solvent system that better solubilizes the polymer. |
Conclusion
The synthesis of linear polyethyleneimine via the ring-opening polymerization of this compound offers a reliable and controlled method for producing well-defined cationic polymers. This approach provides significant advantages over traditional methods, yielding LPEI with high linearity and a narrow molecular weight distribution. These characteristics are critical for applications in gene delivery and drug development, where reproducibility and a favorable safety profile are paramount. The protocols and insights provided in this application note serve as a comprehensive guide for researchers aiming to synthesize high-quality LPEI for advanced biomedical applications.
References
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- ResearchGate. Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron.
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Application Notes and Protocols: tert-Butyl aziridine-1-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl aziridine-1-carboxylate, also known as N-(tert-Butoxycarbonyl)aziridine or Boc-aziridine, is a pivotal reagent in modern organic synthesis. Its significance stems from the unique reactivity of the strained three-membered aziridine ring, which is "activated" by the electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen atom.[1][2][3][4] This activation facilitates a wide range of regio- and stereoselective ring-opening reactions, making it an invaluable precursor for the synthesis of complex nitrogen-containing molecules.[1][5][6] Aziridine-containing compounds have shown notable biological activities, including antitumor and antibacterial properties, often acting as irreversible enzyme inhibitors.[7] This guide provides an in-depth exploration of the properties, synthesis, and diverse applications of Boc-aziridine, complete with detailed experimental protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol [8][9] |
| CAS Number | 97308-23-1[8][9] |
| Boiling Point | 174.8 ± 9.0 °C (Predicted)[8] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted)[8] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C[8] |
Safety and Handling
This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[10][11] It may also cause respiratory irritation.[10] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Keep the container tightly closed and away from heat, sparks, and open flames.[11]
Synthesis of this compound
A common and reliable method for the synthesis of N-Boc protected aziridines involves a two-step process starting from an amino alcohol.[7]
Synthetic Workflow
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
To a solution of ethanolamine (1 equivalent) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours to ensure the reaction goes to completion.[7]
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane, wash with aqueous acid and brine, and dry over anhydrous magnesium sulfate.[7]
-
Evaporation of the solvent yields tert-butyl (2-hydroxyethyl)carbamate.
Step 2: Cyclization to this compound
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) in diethyl ether.
-
Add potassium hydroxide (multiple equivalents) to the solution.[7]
-
Add p-toluenesulfonyl chloride (TsCl, 1 equivalent) portion-wise.[7]
-
Stir the reaction mixture vigorously at room temperature for several hours.[7]
-
Remove the solid byproducts by filtration and concentrate the filtrate.
-
Purify the crude product by distillation or chromatography to yield pure this compound.[7]
Key Applications in Organic Synthesis
The high ring strain of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles, a cornerstone of their synthetic utility.[7] The Boc group activates the aziridine ring towards nucleophilic attack.[2][3][4]
Nucleophilic Ring-Opening Reactions
The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect, influenced by the nature of the nucleophile, substituents on the ring, and the reaction conditions.[1][6]
General Principles of Regioselectivity
The regioselectivity of aziridine ring-opening is a key factor in synthetic planning.[12] For N-activated aziridines, the reaction mechanism can be viewed as borderline between SN1 and SN2 pathways.[13]
Caption: Regioselective Nucleophilic Ring-Opening.
Protocol 2: General Procedure for Nucleophilic Ring Opening
-
Dissolve the N-activated aziridine (1 equivalent) in a suitable solvent (e.g., THF, DMF).[7]
-
Add the nucleophile (e.g., organocuprates, amines, thiols, azides) to the solution, often in excess.[7]
-
If required, add a Lewis acid catalyst (e.g., BF₃·OEt₂) to the reaction mixture.[7][12]
-
Stir the reaction mixture for a period ranging from a few hours to several days, with temperature control as needed.[7]
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Alkylative Ring-Opening Reactions
Non-activated aziridines, those with electron-donating groups on the nitrogen, typically require activation by an electrophile to facilitate ring-opening.[12] This forms an aziridinium ion intermediate, which is then attacked by the nucleophile.[12][14]
Protocol 3: Alkylative Ring-Opening of a Non-activated Aziridine [12]
-
To a solution of (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (0.374 mmol) in acetonitrile (4 mL) under a nitrogen atmosphere, add ethyl trifluoromethanesulfonate (EtOTf, 0.411 mmol).[12]
-
After a brief stirring period, add sodium acetate (NaOAc, 0.561 mmol).[12]
-
Stir the reaction until completion, monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the N-ethylated, ring-opened product.[12]
[3+2] Cycloaddition Reactions
Beyond simple ring-opening, Boc-aziridine can participate in formal [3+2] cycloaddition reactions.[15] In the presence of a Lewis acid, the aziridine can act as a masked zwitterionic 1,3-dipole, which then reacts with various dipolarophiles to construct five-membered heterocycles.[15][16]
Protocol 4: [3+2] Cycloaddition with a Nitrile
-
To a solution of N-tosylhydrazone (0.5 mmol) and N-tosylaziridine (0.6 mmol, 1.2 equiv) in CH₂Cl₂ (2.5 mL, 0.2 M) at room temperature, add BF₃·OEt₂ (0.1 mmol, 0.2 equiv).[12]
-
Stir the reaction mixture at room temperature for 1-2 hours, until the starting materials are consumed (monitored by TLC).[12]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with CH₂Cl₂.[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting imidazoline derivative by flash column chromatography.
Application in the Synthesis of Biologically Active Molecules
The versatile reactivity of aziridines makes them attractive building blocks for the synthesis of a wide range of nitrogen-containing biologically active compounds.[1]
Enzyme Inhibition
Aziridine-containing molecules are of significant interest in drug development for their ability to act as irreversible enzyme inhibitors, particularly for cysteine proteases.[7] The electrophilic aziridine ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue in the enzyme's active site, leading to covalent modification and inactivation of the enzyme.[7]
Caption: Mechanism of Cysteine Protease Inhibition.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique reactivity, driven by the strained three-membered ring and the activating Boc group, allows for a diverse array of transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful reagent in the synthesis of complex nitrogen-containing molecules for applications in medicinal chemistry and materials science.
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Application Notes & Protocols: Stereoselective Synthesis Using Chiral tert-Butyl Aziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Strategic Value of Chiral N-Boc Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are powerful intermediates in organic synthesis. Their utility stems from a significant inherent ring strain (approximately 27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions[1]. When the aziridine nitrogen is protected with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, the ring becomes "activated." This activation enhances the electrophilicity of the ring carbons, making the aziridine highly susceptible to attack by a wide range of nucleophiles[2][3].
The true synthetic power of these molecules is realized when the aziridine itself is chiral. A chiral, non-racemic N-Boc aziridine serves as a versatile building block for asymmetric synthesis. The stereochemical information embedded in the aziridine ring can be transferred with high fidelity to the product. Nucleophilic ring-opening of these chiral aziridines typically proceeds via a stereospecific Sₙ2 mechanism, resulting in a predictable inversion of configuration at the center of attack. This allows for the synthesis of enantiomerically pure and complex nitrogen-containing molecules, which are crucial scaffolds for pharmaceuticals and biologically active natural products[4][5][6].
Causality of Reactivity: Regio- and Stereoselectivity
The success of any synthesis utilizing a chiral aziridine hinges on controlling the regio- and stereoselectivity of the ring-opening reaction.
-
Stereoselectivity: The cornerstone of using chiral aziridines is the predictable stereochemical outcome. The ring-opening is a classic Sₙ2 reaction where the nucleophile attacks a ring carbon from the face opposite the C-N bond, leading to a clean inversion of the stereocenter. This high-fidelity transfer of chirality is what makes these reagents so valuable in asymmetric synthesis.
-
Regioselectivity: When the two carbon atoms of the aziridine ring are not equally substituted, the incoming nucleophile must choose between them. For N-activated aziridines under neutral or basic conditions, the reaction is dominated by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom[7]. However, the addition of a Lewis acid (e.g., BF₃·OEt₂) can alter this selectivity. The Lewis acid coordinates to the nitrogen or carbonyl oxygen, enhancing the electrophilicity of the ring and introducing more Sₙ1-like character. In this scenario, the attack may be directed to the more substituted carbon if it is better able to stabilize a developing positive charge (e.g., a benzylic position)[1].
Synthetic Workflow & Key Mechanisms
The overall strategy involves the preparation of an enantiopure N-Boc aziridine, which is then subjected to a nucleophilic ring-opening to generate a stereodefined product.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis and application of a chiral N-Boc aziridine.
Diagram 2: Mechanism of Stereoselective Ring-Opening
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Application Notes and Protocols: The Strategic Use of tert-Butyl Aziridine-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Unique Role of a Strained Ring in Drug Discovery
Aziridines, the nitrogen-containing analogs of epoxides, hold a prominent position in the toolkit of medicinal chemists.[1] Their inherent ring strain makes them highly reactive and versatile building blocks for the synthesis of complex nitrogen-containing molecules. Among the various functionalized aziridines, tert-butyl aziridine-1-carboxylate (Boc-Az) has emerged as a particularly valuable reagent. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it "activates" the aziridine ring, making it more susceptible to nucleophilic attack, and it acts as a readily cleavable protecting group, a crucial feature in multi-step syntheses.[2][3]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use. We will delve into its role in the synthesis of chiral amines, its application as a pharmacophore in enzyme inhibition, and its utility in constructing diverse bioactive scaffolds.
Core Physicochemical Properties
A foundational understanding of the properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 185390-49-0 |
| Boiling Point | ~ 70-72 °C at 15 mmHg |
| Solubility | Soluble in most organic solvents (DCM, THF, Ether) |
Key Applications in Medicinal Chemistry
The high reactivity of the aziridine ring, modulated by the N-Boc group, allows for a range of strategic applications in the development of new therapeutic agents.
Synthesis of Chiral Amines and Unnatural Amino Acids
One of the most powerful applications of Boc-Az is in the synthesis of chiral amines and amino acids, which are fundamental components of a vast number of pharmaceuticals.[4][5] The cornerstone of this application is the regioselective ring-opening of the aziridine by a wide array of nucleophiles.[6][7]
The regioselectivity of the attack is a critical consideration and is influenced by the reaction conditions and the nature of the nucleophile.[8][9] For N-Boc activated aziridines, the attack generally occurs at the least substituted carbon, proceeding via an SN2-type mechanism. This controlled ring-opening provides a reliable method for installing diverse functionalities and creating stereochemically defined centers.
Caption: Regioselective opening of Boc-Az.
Covalent Enzyme Inhibition
The electrophilic nature of the aziridine ring makes it an effective "warhead" for the irreversible inhibition of enzymes, a strategy employed in the design of potent drugs.[1] Aziridine-containing molecules have shown significant promise as inhibitors of cysteine proteases, a class of enzymes implicated in various diseases, including cancer and infectious diseases.[1][10]
The mechanism involves the nucleophilic attack by the thiol group of a cysteine residue in the enzyme's active site on one of the aziridine's carbon atoms. This results in the formation of a stable covalent bond, leading to the inactivation of the enzyme.[10] The specificity of these inhibitors can be fine-tuned by modifying the substituents on the aziridine-containing molecule to enhance binding to the target enzyme.[10]
Caption: Covalent modification of a cysteine protease.
Scaffolds for Bioactive Molecules
The aziridine moiety is present in a number of natural products with significant biological activity and has been incorporated into synthetic compounds to develop novel therapeutic agents.[11] Due to their versatile reactivity, aziridines serve as precursors to a wide range of nitrogen-containing heterocycles and functionalized amines.
-
Anticancer Agents: Many aziridine-containing compounds exhibit anticancer properties, often by acting as DNA alkylating agents.[12][13] The strained ring can react with nucleophilic sites on DNA bases, leading to cross-linking and inhibition of DNA replication in cancer cells.[12]
-
Antiviral Agents: The electrophilic character of the aziridine ring allows it to target viral proteins, such as proteases, which are essential for viral replication.[14] For instance, the pentapeptide Miraziridine A, which contains an aziridine-2,3-dicarboxylate moiety, is a known cysteine protease inhibitor with potential antiviral applications.[14]
-
Antibacterial and Antifungal Agents: Several compounds containing the aziridine ring have been investigated for their antibacterial and antifungal properties.[1][15]
Experimental Protocols
The following protocols provide standardized procedures for the synthesis and key reactions of this compound.
Protocol 1: Synthesis of this compound (Boc-Az)
This synthesis is typically performed in a two-step sequence starting from ethanolamine, as described in the literature.[10][16]
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Application Note & Protocol: Navigating the Labyrinth of N-Boc-Aziridine Deprotection
Introduction: The Double-Edged Sword of N-Boc-Aziridines
Aziridines, the nitrogen-containing analogs of epoxides, are powerful intermediates in organic synthesis due to the inherent strain in their three-membered ring. This ring strain, approximately 26-27 kcal/mol, makes them susceptible to ring-opening reactions, providing a gateway to a diverse array of complex nitrogenous compounds.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the aziridine nitrogen, lauded for its ability to moderate the nucleophilicity of the nitrogen, enhance stability, and improve handling. However, the very stability of the N-Boc group presents a significant challenge at the deprotection stage. The conditions required to cleave the Boc group can often lead to the undesired destruction of the fragile aziridine ring, a classic case of the solution becoming the problem. This guide provides a detailed exploration of the protocols for the deprotection of N-Boc-aziridines, with a focus on preserving the integrity of the aziridine moiety.
The Core Challenge: Ring Strain vs. Deprotection Conditions
The fundamental challenge in deprotecting N-Boc-aziridines lies in the narrow window of reaction conditions that will cleave the N-Boc bond without triggering the opening of the aziridine ring. The high ring strain of aziridines makes them electrophilic and prone to attack by nucleophiles, a reactivity that is often exacerbated under the very conditions used for Boc deprotection.[2][3]
Acid-catalyzed deprotection, the workhorse for Boc removal, proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5] However, in the context of an aziridine, the acidic medium can also protonate the aziridine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[6][7] This dichotomy necessitates a careful selection of reagents and conditions to favor N-Boc cleavage over aziridine ring degradation.
Methodologies for the Deprotection of N-Boc-Aziridines
A suite of methods has been developed to address the challenge of N-Boc-aziridine deprotection, ranging from classical acidic approaches to milder, more selective modern techniques.
Classical Acidic Deprotection: A Cautious Approach
Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for Boc deprotection but must be used with extreme caution with N-Boc-aziridines.[8][9] The success of these methods often hinges on careful control of reaction temperature, time, and the concentration of the acid.
-
Mechanism: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by the acid. This is followed by the collapse of the protonated intermediate to form a tert-butyl cation, carbon dioxide, and the protonated amine.[4][5]
While effective, the strongly acidic environment can lead to a mixture of the desired unprotected aziridine and ring-opened products. For many sensitive aziridine substrates, these harsh conditions are simply not viable.[10]
Lewis Acid-Mediated Deprotection: A Milder Alternative
Lewis acids offer a milder alternative to Brønsted acids for Boc deprotection. Trimethylsilyl iodide (TMSI) has emerged as a particularly useful reagent in this context.[11][12]
-
Mechanism: TMSI is thought to react with the Boc group to form a silyl carbamate intermediate, which is much more labile and readily decarboxylates to yield the free amine.[13] This pathway avoids the generation of highly acidic conditions, thus minimizing the risk of aziridine ring opening.[12]
The use of TMSI can be particularly advantageous when other acid-sensitive functional groups are present in the molecule.[12]
Thermal Deprotection: An Acid-Free Strategy
Recent advancements have demonstrated the feasibility of thermal N-Boc deprotection in the absence of any acid catalyst, often facilitated by continuous flow reactors.[14][15] This method relies on high temperatures to induce the cleavage of the Boc group.
-
Mechanism: The thermal deprotection is believed to proceed through a concerted mechanism involving proton transfer and the release of isobutylene, followed by rapid decarboxylation.[16]
This approach is highly attractive from a green chemistry perspective as it avoids the use of corrosive and environmentally persistent reagents like TFA.[14] Furthermore, the precise temperature control afforded by flow reactors can allow for selective deprotection of different Boc-protected amines within the same molecule.
Other Mild Deprotection Reagents
Researchers have also explored other mild reagents to effect N-Boc deprotection on sensitive substrates. One notable example is the use of oxalyl chloride in methanol, which has been shown to selectively deprotect N-Boc groups under mild, room temperature conditions.[17][18][19]
Comparative Analysis of Deprotection Methods
The choice of deprotection method is highly dependent on the specific N-Boc-aziridine substrate and the presence of other functional groups. The following table provides a comparative summary of the most common methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | References |
| Acidic | TFA, HCl | DCM or Dioxane, 0 °C to RT | Fast, readily available reagents | High risk of ring-opening, harsh conditions | [8][9] |
| Lewis Acid | TMSI | DCM or CH3CN, 0 °C to RT | Mild, good for acid-sensitive substrates | Reagent can be moisture sensitive | [11][12][13] |
| Thermal | None (solvent only) | High temperature (150-300 °C), often in a flow reactor | Acid-free, "green," potential for selectivity | Requires specialized equipment (flow reactor) | [14][16] |
| Mild Reagents | Oxalyl chloride/MeOH | Methanol, RT | Very mild conditions, high yields | May not be universally applicable | [17][18][19] |
Detailed Experimental Protocol: Deprotection using TMSI
This protocol describes a general procedure for the deprotection of an N-Boc-aziridine using trimethylsilyl iodide (TMSI), a method known for its mildness and suitability for acid-sensitive substrates.
Materials
-
N-Boc-protected aziridine
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary)
Experimental Workflow Diagram
Caption: Workflow for the deprotection of N-Boc-aziridine using TMSI.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-protected aziridine (1.0 equiv). Dissolve the substrate in anhydrous DCM (or CH3CN) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of TMSI: While stirring, add TMSI (1.1-1.5 equiv) dropwise via syringe. The reaction is often rapid.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude unprotected aziridine can be purified by silica gel column chromatography if necessary.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, a small additional amount of TMSI can be added. Ensure that all reagents and solvents are anhydrous, as water can decompose the TMSI.
-
Ring-Opening Observed: If ring-opening is a significant side reaction, consider running the reaction at a lower temperature for a longer period. Alternatively, a different deprotection method may be required.
-
Difficulty in Isolation: Unprotected aziridines can be volatile and may have some water solubility. Care should be taken during the workup and concentration steps to minimize product loss.
Conclusion
The deprotection of N-Boc-aziridines is a delicate operation that requires a departure from the standard, often harsh, conditions used for Boc removal. The inherent ring strain of the aziridine moiety necessitates the use of mild and selective deprotection protocols to avoid unwanted ring-opening reactions. While classical acidic methods can be employed with caution, the use of milder reagents like TMSI or innovative techniques such as thermal deprotection in continuous flow offers a more robust and reliable path to the desired unprotected aziridines. A thorough understanding of the substrate's sensitivities and the mechanistic nuances of the chosen deprotection method is paramount for success in this challenging yet rewarding synthetic transformation.
References
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- Larrow, J. F., & DiRocco, D. A. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development, 18(11), 1433–1437. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]
- Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23895–23901. [Link]
- Yudin, A. K. (2009). Unprotected Vinyl Aziridines: Facile Synthesis and Cascade Transformations. Organic Letters, 11(24), 5746–5749. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
- Lecinska, P., et al. (2010). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5087. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Pascual-Escudero, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry, 13(3), 731–737. [Link]
- Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23895–23901. [Link]
- Oxford Academic. (2021). One-step Preparation of N-Unprotected Aziridines from 2H-Azirines by Addition of Ketene Silyl Acetals Catalyzed by Lewis Acids. Chemistry Letters. [Link]
- Plaskett, K. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- National Institutes of Health. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins.
- RSC Publishing. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. [Link]
- DiRocco, D. A., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development, 18(11), 1433–1437. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Common Organic Chemistry. [Link]
- Plaskett, K. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]
- ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?.
- Amphoteros. (2017). Not just another way to remove Boc. Amphoteros. [Link]
- Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Current Microwave Chemistry, 1(1), 1-6. [Link]
- Goti, A., et al. (2001). Can functionalized N-acyloxy aziridines be easily deprotected? Tetrahedron Letters, 42(21), 3571-3574. [Link]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Alcaide, B., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(22), 7542-7546. [Link]
- Goti, A., et al. (2001). Can functionalized N-acyloxy aziridines be easily deprotected? ScienceDirect. [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Bose, D. S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92265-92271. [Link]
- Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. [Link]
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- Baran Lab. (n.d.). Aziridines in Synthesis. Baran Lab. [Link]
- National Center for Biotechnology Information. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. [Link]
- ResearchGate. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity.
- National Center for Biotechnology Information. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Society Reviews. [Link]
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Application Notes & Protocols: Lewis Acid-Catalyzed Reactions of tert-Butyl Aziridine-1-carboxylate
An in-depth guide to the strategic application of Lewis acid catalysis in reactions involving tert-butyl aziridine-1-carboxylate, tailored for professionals in chemical research and drug development.
Introduction: The Strategic Value of N-Boc-Aziridine
This compound, commonly referred to as N-Boc-aziridine, is a cornerstone building block in modern organic synthesis. Its utility is rooted in the inherent strain energy of the three-membered ring (approximately 27 kcal/mol), which provides a powerful thermodynamic driving force for ring-opening reactions[1][2]. The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it "activates" the aziridine by rendering the nitrogen lone pair less basic and more electron-withdrawing, yet it is a synthetically tractable protecting group that can be removed under acidic conditions[3].
However, direct nucleophilic attack on N-Boc-aziridine is often sluggish. The strategic application of Lewis acids dramatically enhances the reactivity of the aziridine ring, enabling a vast portfolio of regio- and stereoselective transformations. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging Lewis acid catalysis in reactions of this compound, providing researchers with the tools to construct complex nitrogen-containing molecules.
Core Principle: Mechanism of Lewis Acid Activation
The central principle behind these reactions is the activation of the aziridine ring by a Lewis acid. The Lewis acid coordinates to a Lewis basic site on the substrate. While coordination to the nitrogen atom is possible, it is more commonly accepted that the primary site of interaction is the carbonyl oxygen of the Boc group. This coordination polarizes the N-C(O) bond, increasing the electron-withdrawing nature of the entire Boc group.
This enhanced inductive effect withdraws electron density from the aziridine nitrogen, which in turn polarizes the C-N bonds of the ring. The result is a significant increase in the electrophilicity of the aziridine carbon atoms, rendering them highly susceptible to attack by even mild nucleophiles[4]. This activation transforms the stable aziridine into a potent electrophile, primed for controlled bond formation.
Figure 1: Lewis Acid (LA) coordination to the Boc group enhances ring electrophilicity.
Key Application: Regio- and Stereoselective Ring-Opening Reactions
The reaction of Lewis acid-activated aziridines with electron-rich aromatic and heteroaromatic compounds constitutes a powerful variant of the Friedel-Crafts alkylation. This method provides direct access to β-aryl- and β-heteroarylethylamines, which are privileged scaffolds in medicinal chemistry.
Causality Behind Experimental Choices:
-
Lewis Acid: Scandium(III) triflate (Sc(OTf)₃) and Zinc(II) triflate (Zn(OTf)₂) are often preferred due to their strong Lewis acidity and oxophilicity, promoting efficient coordination to the Boc group. Weaker Lewis acids may require higher catalyst loadings or temperatures[7].
-
Solvent: A non-coordinating solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal. Coordinating solvents like THF could compete with the substrate for binding to the Lewis acid, inhibiting catalysis.
Table 1: Examples of Ring-Opening with Arenes
| Arene Nucleophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indole | Sc(OTf)₃ (10) | CH₃CN | 25 | 0.5 | 95 | [4] |
| 1,3,5-Trimethoxybenzene | Zn(OTf)₂/Sc(OTf)₃ (5) | DCE | 25 | 12 | 92 | [7] |
| Pyrrole | In(OTf)₃ (10) | CH₂Cl₂ | 0-25 | 2 | 88 | [4] |
This protocol describes the ring-opening of this compound with indole, a representative reaction for C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Indole (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.2 equiv) and anhydrous acetonitrile. Stir the solution until the indole has completely dissolved.
-
Addition of Aziridine: Add this compound (1.0 equiv) to the solution.
-
Catalyst Addition: Add Sc(OTf)₃ (0.1 equiv) to the stirred solution at room temperature (25 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aziridine is consumed (typically 30-60 minutes).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
The reaction with alcohols provides a direct route to β-amino ethers, valuable synthetic intermediates. The reaction proceeds with high regioselectivity, with the alcohol preferentially attacking the less sterically hindered carbon of the aziridine ring[5].
Causality Behind Experimental Choices:
-
Lewis Acid: Copper(II) triflate (Cu(OTf)₂) and Boron trifluoride etherate (BF₃·OEt₂) are highly effective for this transformation. Stoichiometric amounts of the Lewis acid are sometimes required for unreactive alcohols to drive the reaction to completion[5].
-
Stereochemistry: When using an enantiopure aziridine, the SN2 attack by the alcohol leads to a single, predictable enantiomer of the product, demonstrating the stereospecificity of the reaction[5][8].
Materials:
-
This compound (1.0 equiv)
-
Alcohol (solvent or 5.0 equiv in an inert solvent)
-
Copper(II) triflate (Cu(OTf)₂, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous (if required)
Procedure:
-
Reaction Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 equiv) in the desired alcohol (used as solvent) or in anhydrous CH₂Cl₂ containing the alcohol (5.0 equiv).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add Cu(OTf)₂ (1.0 equiv) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography.
Key Application: [3+2] Cycloaddition Reactions
Beyond simple ring-opening, Lewis acid activation can induce the aziridine to act as a three-atom component (a formal 1,3-dipole) in cycloaddition reactions. When reacted with dipolarophiles like heterocumulenes (e.g., isothiocyanates) or activated alkenes, this provides a powerful route to five-membered heterocyclic rings such as iminothiazolidines and pyrrolidines[9][10].
The Lewis acid facilitates the cleavage of a C-N bond to generate a transient zwitterionic intermediate, which is then trapped by the dipolarophile.
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Application Notes & Protocols: Synthesis of Chiral Amines from tert-Butyl Aziridine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chiral Aziridines
Chiral amines are indispensable structural motifs in modern pharmaceuticals, with estimates suggesting they are present in 40-45% of all small-molecule drugs.[1] Their precise three-dimensional arrangement is often critical for biological activity, making their stereocontrolled synthesis a paramount challenge in medicinal chemistry and process development. Among the various synthons available, chiral aziridines have emerged as powerful and versatile building blocks.[2]
The inherent ring strain of the three-membered aziridine ring (approx. 27 kcal/mol) renders it susceptible to nucleophilic ring-opening, providing a thermodynamically favorable pathway to highly functionalized 1,2-amino compounds.[3][4] This guide focuses specifically on tert-butyl aziridine-1-carboxylate (Boc-aziridine) and its C2-substituted derivatives. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it "activates" the aziridine ring towards nucleophilic attack by withdrawing electron density, and it simultaneously acts as a convenient protecting group for the nitrogen atom, which can be removed under mild acidic conditions.[3][5]
This document provides a detailed overview of the mechanistic principles, scope of application, and field-tested protocols for the stereospecific synthesis of valuable chiral amines via the nucleophilic ring-opening of these activated aziridines.
The Substrate: Activating and Directing with the N-Boc Group
The reactivity and selectivity of aziridine ring-opening are heavily dependent on the nature of the substituent on the nitrogen atom.[3] Unactivated aziridines, bearing simple alkyl or aryl groups, are relatively inert and require harsh conditions or strong acid catalysis for ring-opening.[3][4]
The N-Boc group fundamentally alters this reactivity profile. As an electron-withdrawing group, it enhances the electrophilicity of the ring carbons, making them more susceptible to attack by a wide range of nucleophiles under milder conditions.[3] Furthermore, the Boc group is pivotal for regiochemical control. In the case of C2-substituted N-Boc aziridines, nucleophilic attack predominantly occurs at the less sterically hindered C3 position in a classic SN2 fashion, leading to the formation of β-substituted α-amino acid derivatives.[6] However, under Lewis acidic conditions, the regioselectivity can be shifted to favor attack at the more substituted C2 position.[7][8]
Mechanism: SN2 Ring-Opening and the Role of Lewis Acids
Under neutral or basic conditions, the ring-opening of N-Boc aziridines with nucleophiles proceeds via a highly stereospecific SN2 mechanism. The nucleophile attacks one of the electrophilic ring carbons from the backside, leading to an inversion of stereochemistry at that center. For a C2-substituted aziridine, this attack typically occurs at the unsubstituted C3 carbon.[4][6]
Caption: General mechanism for Lewis acid (LA) catalyzed SN2 ring-opening.
A Survey of Nucleophiles for Chiral Amine Synthesis
The versatility of the N-Boc aziridine scaffold is demonstrated by the broad range of nucleophiles that can be employed for its ring-opening.
Organometallic Reagents (C-Nucleophiles)
The formation of new carbon-carbon bonds via aziridine ring-opening is a powerful strategy for elaborating complex molecular scaffolds.
-
Organocuprates: Gilman reagents (R₂CuLi) and higher-order cuprates are highly effective for the regioselective ring-opening of N-activated aziridines.[12] They are generally considered "softer" nucleophiles than Grignard or organolithium reagents, leading to cleaner reactions and higher yields, particularly with sensitive substrates. The reaction typically proceeds with high SN2 fidelity.[13]
-
Grignard Reagents (RMgX): Grignard reagents can also be used, often in the presence of a copper catalyst (e.g., CuCN, CuI) to moderate their reactivity and improve regioselectivity.[13][14] Without a catalyst, their high basicity and reactivity can lead to side reactions, including deprotonation or attack at the Boc carbonyl group.[15]
-
Organolithium Reagents (RLi): Due to their extreme reactivity, organolithium reagents are used less frequently and often require carefully controlled conditions (low temperatures) to avoid side reactions and loss of selectivity.
Table 1: Representative C-C Bond Forming Ring-Opening Reactions
| Nucleophile System | Aziridine Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Me₂CuLi | tert-butyl 2-methylaziridine-1-carboxylate | THF, -20 °C | tert-butyl (2S,3R)-3-aminobutanoate derivative | High | [12] |
| PhMgBr | N-tosyl-aziridine | CuI (cat.), THF | N-tosyl-2-phenylethanamine | ~60% | [14] |
| Aryl Grignard | N-Boc-lactam derived aziridine | THF, 0 °C to rt | Protected linear aminoketone | 98% |[5] |
Heteroatomic Nucleophiles
-
Azides (N₃⁻): The ring-opening with sodium azide (NaN₃) is a highly efficient method for introducing a nitrogen functional group, yielding protected 1,2-diamines. The resulting azide can be readily reduced to a primary amine, providing access to complex chiral diamines. This reaction often requires a Lewis acid or Brønsted acid promoter.[6]
-
Amines (R₂NH): Direct ring-opening with amines provides a straightforward route to vicinal diamines. The reaction can often be performed under neat (solvent-free) conditions, particularly with activated (e.g., N-tosyl) aziridines.[16]
-
Thiols (RSH): Thiolates are excellent nucleophiles for aziridine ring-opening, cleanly affording β-amino thioethers.[6]
-
Alcohols/Water (ROH/H₂O): The opening with oxygen nucleophiles typically requires acid catalysis to protonate the aziridine nitrogen, making it a better leaving group.[7][8] This provides access to valuable β-amino alcohols.[17]
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.
Protocol 1: Organocuprate-Mediated Ring-Opening of tert-Butyl (S)-2-phenylaziridine-1-carboxylate
This protocol details the synthesis of a protected β-alkyl-α-amino acid derivative.
Workflow Diagram:
Caption: Step-by-step experimental workflow from reagent prep to final product.
Materials:
-
tert-Butyl (S)-2-phenylaziridine-1-carboxylate (1.0 equiv)
-
Copper(I) Iodide (CuI) (1.1 equiv)
-
Methyllithium (MeLi) (1.6 M in Et₂O, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Organocuprate: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (1.1 equiv). Cool the flask to -40 °C and add anhydrous THF. Add MeLi (2.2 equiv) dropwise via syringe. Stir the resulting colorless solution for 30 minutes at -40 °C.
-
Ring-Opening Reaction: In a separate flame-dried flask, dissolve tert-butyl (S)-2-phenylaziridine-1-carboxylate (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C. Transfer the prepared organocuprate solution to the aziridine solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired tert-butyl (2S,3R)-3-amino-2-phenylbutanoate derivative.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with Sodium Azide
This protocol describes the synthesis of a protected β-azido-α-amino acid derivative.
Materials:
-
tert-Butyl (R)-2-methylaziridine-1-carboxylate (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl (R)-2-methylaziridine-1-carboxylate (1.0 equiv), sodium azide (1.5 equiv), and anhydrous acetonitrile.
-
Initiation: Cool the stirred suspension to 0 °C. Add BF₃·OEt₂ (1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous mixture with DCM (3 x volumes). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired tert-butyl (2R,3S)-3-azido-2-aminobutanoate derivative.
Troubleshooting and Key Considerations
-
Regioselectivity: The choice of nucleophile and catalyst is critical for controlling regioselectivity. "Hard" nucleophiles or strongly coordinating Lewis acids can alter the site of attack. Always confirm the regiochemistry of the product using NMR techniques (e.g., COSY, HMBC).
-
Anhydrous Conditions: Organometallic reactions are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to prevent quenching of the reagents.
-
Stereointegrity: While SN2 reactions are stereospecific, any conditions that promote an SN1-type mechanism (e.g., strong Lewis acids, substrates that form stable carbocations) can lead to racemization. The enantiomeric excess (e.e.) of the product should be verified by chiral HPLC.
-
Safety: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow all institutional safety protocols. Quench residual azide with sodium nitrite and acid before disposal.
Conclusion
The nucleophilic ring-opening of tert-butyl aziridine-1-carboxylates is a robust, reliable, and highly versatile strategy for the stereocontrolled synthesis of chiral amines. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can access a vast array of structurally diverse and highly functionalized building blocks essential for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful synthetic methodology.
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- 17. scribd.com [scribd.com]
Application of tert-Butyl aziridine-1-carboxylate and its Analogs in Peptide Synthesis: A Guide for Advanced Drug Development
Introduction: Beyond the Canonical Twenty—Harnessing Strain for Novel Peptide Functionalities
In the landscape of modern drug discovery and chemical biology, the peptide molecule has been reimagined. No longer confined to the 20 proteinogenic amino acids, synthetic peptides incorporating non-natural building blocks offer unparalleled opportunities to enhance therapeutic properties, introduce conformational constraints, and create highly specific molecular probes. Among the most versatile of these building blocks is the aziridine moiety, a three-membered nitrogen-containing heterocycle. The inherent ring strain (approximately 26-27 kcal/mol) of the aziridine ring renders it a potent electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles.[1] This reactivity is the cornerstone of its utility in peptide science.
This application note provides an in-depth guide to the strategic incorporation of N-protected aziridine-2-carboxylic acids, such as tert-Butyl aziridine-1-carboxylate and its more commonly used solid-phase analog, Fmoc-N-Trityl-aziridine-2-carboxylic acid, into peptide chains. We will explore the mechanistic underpinnings of this chemistry, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and discuss the application of these unique building blocks in the rational design of covalent inhibitors and other advanced peptidomimetics.
The Aziridine Moiety: A Latent Electrophile for Peptide Diversification
The power of incorporating an aziridine-2-carboxylic acid residue into a peptide lies in its ability to act as a "latent electrophile." While stable throughout the iterative steps of peptide synthesis, the embedded aziridine ring can be selectively "activated" for nucleophilic attack at a later stage, either on-resin or after cleavage. This allows for the site-specific introduction of diverse chemical functionalities.
The reactivity of the aziridine is significantly influenced by the substituent on the ring nitrogen. Electron-withdrawing groups, such as tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Ts), or the peptide backbone itself (an amide), activate the ring, making it more susceptible to nucleophilic attack.[1] The regioselectivity of the ring-opening reaction is a key feature. Under neutral or basic conditions, nucleophilic attack predominantly occurs at the sterically least hindered β-carbon, leading to the formation of β-substituted α-amino acids or α,β-diamino acids, depending on the nucleophile.[2] This provides a robust strategy for synthesizing peptides with unique side chains that are not accessible through standard amino acid building blocks.
Diagram 1: General Workflow for Aziridine-Containing Peptide Synthesis & Functionalization
Caption: General workflow for SPPS of aziridine-containing peptides.
Application in Drug Development: Aziridines as Covalent "Warheads"
A particularly impactful application of aziridine-containing peptides is in the design of targeted covalent inhibitors.[3][4] A covalent inhibitor forms a stable bond with its biological target, often a nucleophilic amino acid residue (like cysteine or serine) in an enzyme's active site, leading to potent and prolonged inhibition. The aziridine ring serves as an ideal "warhead" for this purpose.[5][6] Its incorporation into a peptide sequence that mimics the natural substrate of an enzyme can direct this electrophilic warhead to the active site. The subsequent nucleophilic attack by a residue like cysteine results in the irreversible formation of a covalent enzyme-inhibitor complex. This strategy has been successfully employed to develop highly potent inhibitors for various enzyme classes, including cysteine proteases.[3][5]
Diagram 2: Mechanism of Covalent Inhibition by an Aziridine-Peptide
Caption: Covalent modification of a cysteine residue by an aziridine warhead.
Experimental Protocols: Solid-Phase Synthesis of Aziridine-Containing Peptides
The direct incorporation of a protected aziridine-2-carboxylic acid derivative is the most efficient and reliable method for synthesizing these modified peptides on a solid support.[7][8] The following protocol is based on the widely adopted Fmoc/tBu strategy.
Key Building Block: Fmoc-(S)-N-Trityl-aziridine-2-carboxylic acid (Fmoc-Azy(Trt)-OH)
For Fmoc-based SPPS, the aziridine nitrogen must be protected to prevent side reactions, such as oligomerization via nucleophilic attack by the deprotected N-terminus of the growing peptide chain on a neighboring aziridine.[9] The bulky trityl (Trt) group provides excellent steric protection for the aziridine nitrogen during synthesis and is labile to the final trifluoroacetic acid (TFA) cleavage cocktail.
Detailed SPPS Protocol
This protocol outlines the manual synthesis on a 0.1 mmol scale using Fmoc-Rink Amide MBHA resin.
Materials:
-
Fmoc-Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids
-
Fmoc-(S)-N-Trityl-aziridine-2-carboxylic acid (Fmoc-Azy(Trt)-OH)
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®
-
Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage Cocktail (see Table 2)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF within a fritted reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment for 15-20 minutes to ensure complete Fmoc removal. Drain.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard):
-
In a separate vessel, pre-activate the standard Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test. If positive (free amines present), continue coupling for another hour.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of Fmoc-Azy(Trt)-OH:
-
Follow the coupling procedure as in step 3, using Fmoc-Azy(Trt)-OH as the building block.
-
Crucial Insight: A double coupling is highly recommended for this sterically hindered building block to ensure maximum incorporation efficiency. After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Azy(Trt)-OH.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Resin Washing and Drying: Wash the completed peptide-resin thoroughly with DMF (5x), DCM (5x), and finally Methanol (3x). Dry the resin under high vacuum for several hours.[7]
On-Resin Nucleophilic Ring Opening
The true versatility of this method is revealed in the ability to perform post-synthetic modifications. The ring-opening can be performed while the peptide is still attached to the solid support.
Protocol Example: Thiol Addition
-
Swell the dried, N-terminally deprotected aziridine-peptide-resin in DMF.
-
Prepare a solution of the desired thiol nucleophile (e.g., 10 eq. of benzyl mercaptan) and a mild base like N,N-Diisopropylethylamine (DIPEA) (10 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Proceed to cleavage and deprotection.
| Parameter | Condition/Reagent | Rationale & Field Insights |
| Resin | Fmoc-Rink Amide MBHA | Standard resin for producing peptide amides. |
| Azy Building Block | Fmoc-Azy(Trt)-OH | Trityl group offers robust, acid-labile protection for the aziridine nitrogen, preventing side reactions. |
| Coupling Reagents | DIC / OxymaPure® | Efficient activation with minimal risk of racemization. |
| Coupling Strategy | Double Coupling | Recommended for the sterically demanding Fmoc-Azy(Trt)-OH to drive the reaction to completion. |
| Monitoring | Kaiser Test | Essential for confirming the absence of free primary amines before proceeding to the next cycle. |
| Table 1: Summary of Recommended SPPS Conditions for Aziridine Incorporation. |
Cleavage and Deprotection: Preserving the Aziridine Ring
The final cleavage from the resin and removal of side-chain protecting groups is a critical step. The aziridine ring is sensitive to strong acids and certain scavengers. The choice of cleavage cocktail must be made carefully to ensure the integrity of the three-membered ring.
Standard TFA-based cocktails are generally effective. The key is the judicious use of scavengers to quench the reactive carbocations generated from the cleavage of protecting groups (like Boc and Trityl), which could otherwise react with the aziridine.
| Cleavage Cocktail | Composition | Application Notes & Scavenger Function |
| Standard (Reagent B) | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | A general-purpose cocktail. TIS is an excellent scavenger for Trityl and other carbocations, preventing re-attachment or side reactions with the peptide.[7] |
| Thiol-Free | 95% TFA / 5% Phenol | Recommended for peptides that also contain azide functionalities, as common thiol scavengers can reduce the azide group.[7][10] Phenol serves as an alternative carbocation scavenger. |
| Reagent K (Modified) | 88% TFA / 5% Phenol / 5% Water / 2% TIS | A robust cocktail for peptides with multiple sensitive residues like Trp, Met, or Tyr, while still being compatible with the aziridine ring. |
| Table 2: Recommended Cleavage Cocktails for Aziridine-Containing Peptides. |
Cleavage Procedure:
-
Add the chosen cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.
-
Dry the crude peptide and purify using reverse-phase HPLC.
Conclusion and Outlook
The incorporation of this compound and its derivatives into peptides is a powerful strategy for creating novel molecular architectures with enhanced functionality. The ability to perform site-selective, post-synthetic modifications via nucleophilic ring-opening opens up a vast chemical space for peptide diversification. As demonstrated, a key application lies in the design of covalent inhibitors, where the aziridine acts as a potent electrophilic warhead. By understanding the underlying chemistry and adhering to optimized protocols for synthesis and cleavage, researchers can successfully harness the unique reactivity of this strained ring system to advance the frontiers of drug discovery and chemical biology.
References
- Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles.Organic & Biomolecular Chemistry, 2015. [Link]
- Ring opening of a resin-bound chiral aziridine with phenol nucleophiles.Journal of Organic Chemistry, 2010. [Link]
- Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?Journal of Peptide Science, 2010. [Link]
- Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.HETEROCYCLES, 2012. [Link]
- Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification.Journal of the American Chemical Society, 2005. [Link]
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- Ring Opening of a Resin-Bound Chiral Aziridine with Phenol Nucleophiles.The Journal of Organic Chemistry, 2010. [Link]
- Synthesis of aziridines from amino alcohols.
- Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation into β-functionalized α-ketoamides.Beilstein Journal of Organic Chemistry, 2016. [Link]
- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.Molecules, 2015. [Link]
- Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?Journal of Peptide Science, 2010. [Link]
- Synthetic Aziridines in Medicinal Chemistry: A Mini-Review.Mini-Reviews in Medicinal Chemistry, 2015. [Link]
- Synthesis and Application of Bioactive N-Functionalized Aziridines.
- Methods and protocols of modern solid phase peptide synthesis.Methods in Molecular Biology, 2014. [Link]
- Unexplored Nucleophilic Ring Opening of Aziridines.Molecules, 2011. [Link]
- Nucleophilic ring opening reactions of aziridines.Molecular Diversity, 2018. [Link]
- Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles.Organic & Biomolecular Chemistry, 2006. [Link]
- Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles.Organic & Biomolecular Chemistry, 2015. [Link]
- Lability of N-alkylated peptides towards TFA cleavage.International Journal of Peptide and Protein Research, 1996. [Link]
- Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Supporting information for "A general solid-phase method for the synthesis of peptide-based macrocycles". The Royal Society of Chemistry. [Link]
- Synthesis of Azetidine-Based Beta-Amino Alcohols.Molecules, 2022. [Link]
- Cleavage Cocktails; Reagent B. Aapptec. [Link]
- Synthetic Aziridines in Medicinal Chemistry: A Mini-Review.
- Recent advances in the development of covalent inhibitors.RSC Medicinal Chemistry, 2022. [Link]
- Electrophilic warheads in covalent drug discovery: an overview. Semantic Scholar. [Link]
- Synthetic Applications of Aziridinium Ions.Molecules, 2021. [Link]
- Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.Journal of Medicinal Chemistry, 2024. [Link]
- tert-Butyl aziridine-1-carboxyl
- Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ring opening of a resin-bound chiral aziridine with phenol nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Leveraging tert-Butyl Aziridine-1-carboxylate for the Synthesis of Covalent Enzyme Inhibitors
Introduction: The Quest for Precision in Enzyme Inhibition
In the landscape of modern drug discovery, the targeted modulation of enzyme activity remains a cornerstone of therapeutic intervention. Many diseases, from cancer to viral infections, are driven by aberrant enzymatic processes, making enzymes prime targets for small-molecule inhibitors.[1][2] While reversible inhibitors have seen great success, covalent inhibitors, which form a permanent bond with their target, offer distinct advantages in potency, duration of action, and the ability to overcome high substrate concentrations. At the heart of a covalent inhibitor lies an electrophilic "warhead" capable of reacting with a nucleophilic residue in the enzyme's active site.
The aziridine ring, a three-membered nitrogen-containing heterocycle, represents a powerful and tunable electrophilic warhead.[3][4][5] Its inherent ring strain, estimated at approximately 27 kcal/mol, makes it highly susceptible to nucleophilic attack and subsequent ring-opening, a thermodynamically favorable process.[5][6] tert-Butyl aziridine-1-carboxylate, the subject of this guide, is a particularly valuable building block. The tert-butoxycarbonyl (Boc) group on the nitrogen atom acts as both a protecting group and, critically, an electron-withdrawing activating group. This activation enhances the electrophilicity of the ring carbons, priming the molecule for reaction with biological nucleophiles and making it an ideal starting point for the synthesis of potent, irreversible enzyme inhibitors.[7][8][9]
This guide provides an in-depth exploration of the chemical principles, mechanism of action, and synthetic protocols for utilizing this compound and its derivatives in the design of next-generation enzyme inhibitors.
Part 1: The Chemistry of the N-Boc-Aziridine Warhead
The Aziridine Ring: A Spring-Loaded Electrophile
The reactivity of aziridines is dominated by the significant strain inherent in the three-membered ring, where the bond angles are compressed to ~60° from the ideal tetrahedral angle.[3] This strain makes the C-N and C-C bonds weaker and the ring carbons highly electrophilic. Nucleophilic attack on one of these carbons leads to the opening of the ring, a process that releases this stored energy and forms a stable, functionalized amine. This fundamental reactivity is the basis for its use as a covalent warhead in inhibitor design.[5]
The Role of the tert-Butoxycarbonyl (Boc) Group: Activation and Control
While an unsubstituted aziridine is reactive, its utility can be limited. Attaching an electron-withdrawing group (EWG) to the nitrogen atom, such as the Boc group in this compound, significantly "activates" the ring.
Causality of Activation: The carbonyl group of the Boc substituent withdraws electron density from the nitrogen atom. This inductive effect is propagated to the ring carbons, making them more electron-deficient and therefore more susceptible to nucleophilic attack. Quantum chemical computations have shown that such N-acyl groups lead to a strong decrease in the reaction barrier for ring-opening by a nucleophile like a thiolate.[10] This activation transforms the aziridine from a moderately reactive species into a precisely tuned electrophile, ready to engage its enzyme target. Furthermore, the Boc group is stable under many reaction conditions but can be removed with acid if further modification of the nitrogen is required, adding to its synthetic versatility.[9][11]
Part 3: Synthetic Strategies and Protocols
The journey from the simple this compound building block to a highly specific enzyme inhibitor involves a well-defined synthetic strategy. The core principle is to attach a recognition moiety—often a peptide or peptidomimetic sequence—to the aziridine nitrogen to ensure the inhibitor binds with high affinity and specificity to the target enzyme's substrate-binding pockets (e.g., S1, S2, S3 subsites). [12][13]
Sources
- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
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- 4. CMU Chemists Describe How Non-Heme Iron Enzymes Form Aziridine from Free-Standing Amino Acids - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aziridide-based inhibitors of cathepsin L: synthesis, inhibition activity, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Significance of tert-Butyl Aziridine-1-carboxylate in Polymer Chemistry
An In-Depth Technical Guide to the Polymerization of tert-Butyl Aziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly referred to as BocAz, is an N-activated aziridine monomer that has garnered significant attention in polymer chemistry. Its unique structure, featuring a strained three-membered aziridine ring activated by an electron-withdrawing tert-butyloxycarbonyl (Boc) group, makes it a valuable precursor for the synthesis of linear polyethyleneimine (lPEI).[1][2][3][4][5][6] Linear PEI is a highly sought-after polymer in various biomedical and industrial applications, including gene delivery, metal chelation, and CO2 capture, owing to its high amine density and, in its linear form, reduced cytotoxicity compared to its branched counterpart.[2]
The Boc protecting group offers a distinct advantage over traditional N-sulfonyl activating groups. While sulfonyl groups also facilitate anionic polymerization, their subsequent removal often requires harsh reducing agents.[2][6] In contrast, the Boc group can be readily cleaved under mild acidic conditions, providing a straightforward route to lPEI.[1][2][4] This guide will primarily focus on the most prevalent and controlled polymerization pathway for BocAz: Anionic Ring-Opening Polymerization (AROP).
Core Mechanism: Anionic Ring-Opening Polymerization (AROP) of BocAz
The polymerization of BocAz predominantly proceeds via an anionic ring-opening mechanism. The electron-withdrawing nature of the Boc group is the key to this process. It activates the aziridine ring, making it susceptible to nucleophilic attack, while simultaneously deactivating the lone pair of electrons on the nitrogen atom of the growing polymer chain. This deactivation is crucial as it prevents the branching reactions that are characteristic of the cationic polymerization of non-activated aziridines.[2][7][8]
The AROP of BocAz can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: The polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the aziridine ring by a suitable initiator. This leads to the opening of the strained ring and the formation of a new aza-anion.
-
Propagation: The newly formed aza-anion at the end of the growing polymer chain then acts as a nucleophile, attacking another BocAz monomer. This process repeats, leading to the elongation of the polymer chain.
-
Termination: The polymerization is typically terminated by the addition of a proton source, which quenches the propagating anionic chain end.
This mechanism results in the formation of linear poly(this compound), a polymer that unfortunately exhibits poor solubility in many common solvents compatible with AROP.[1][2][4][6] This low solubility can limit the achievable molecular weight of the polymer as it may precipitate out of solution during polymerization.[1][2][4]
Mechanistic Diagram of AROP
Caption: Anionic Ring-Opening Polymerization (AROP) of BocAz.
Experimental Protocol: AROP of BocAz and Deprotection to lPEI
This section provides a detailed, self-validating protocol for the synthesis of linear poly(this compound) and its subsequent conversion to linear polyethyleneimine.
Part 1: Synthesis of Poly(this compound) via AROP
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound (BocAz) | >98% | Various | Synthesized or purchased commercially. |
| N-Benzyl-p-toluenesulfonamide (BnN(H)Ts) | >98% | Sigma-Aldrich | Initiator precursor. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 0.5 M in Toluene | Sigma-Aldrich | Used to deprotonate the initiator precursor. |
| Anhydrous Dimethylformamide (DMF) | >99.8% | Sigma-Aldrich | Solvent, ensure dryness. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Used for precipitation and termination. |
Protocol Steps:
-
Initiator Preparation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve N-Benzyl-p-toluenesulfonamide (BnN(H)Ts) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Slowly add a stoichiometric equivalent of KHMDS (0.5 M in Toluene) to the solution.
-
Stir the mixture at 0 °C for 30 minutes to generate the active initiator, BuN(K)Ts.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve BocAz in anhydrous DMF.
-
Heat the BocAz solution to 50 °C.
-
Using a syringe, transfer the prepared initiator solution to the BocAz solution. The monomer-to-initiator ratio can be varied to target different molecular weights (e.g., 20:1).[2]
-
Stir the reaction mixture at 50 °C. The polymerization time will vary depending on the desired conversion. The polymer may precipitate as it forms.
-
-
Termination and Isolation:
-
After the desired reaction time, cool the mixture to room temperature.
-
Pour the reaction mixture into a large excess of cold methanol to precipitate the polymer and terminate the polymerization.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with fresh methanol and dry under vacuum to yield poly(BocAz).
-
Part 2: Deprotection of Poly(BocAz) to Linear Polyethyleneimine (lPEI)
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| Poly(BocAz) | - | From Part 1 | The synthesized polymer. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent. |
| Trifluoroacetic acid (TFA) | >99% | Sigma-Aldrich | Deprotecting agent. |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For washing. |
| Sodium Hydroxide (NaOH) | 1 M aq. | Fisher Scientific | For neutralization and washing. |
Protocol Steps:
-
Deprotection Reaction:
-
Dissolve the synthesized poly(BocAz) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Isolation of lPEI:
-
Evaporate the DCM and excess TFA under reduced pressure.
-
Wash the resulting residue with diethyl ether to remove organic impurities.
-
Dissolve the residue in a minimal amount of water and neutralize with 1 M NaOH.
-
Wash the aqueous solution with diethyl ether.
-
The final product, linear polyethyleneimine, can be isolated by lyophilization of the aqueous solution.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of lPEI from BocAz.
Alternative Polymerization Pathway: Cationic Ring-Opening Polymerization (CROP)
While AROP is the preferred method for producing linear polymers from BocAz, it is worth briefly discussing the cationic ring-opening polymerization (CROP) pathway. Generally, non-activated aziridines undergo CROP to produce branched polymers.[2][7][8] This occurs because the nitrogen atoms within the polymer backbone can act as nucleophiles, leading to chain transfer and branching.
In the case of BocAz, the electron-withdrawing Boc group significantly reduces the nucleophilicity of the nitrogen atoms. This deactivation of the nitrogen lone pairs inhibits the branching reactions that are characteristic of CROP.[2] Consequently, CROP of BocAz is less favorable and not the preferred method for synthesizing well-defined polymers from this monomer.
Conclusion
The polymerization of this compound is a powerful tool for the synthesis of linear polyethyleneimine. The anionic ring-opening polymerization (AROP) mechanism, facilitated by the electron-withdrawing Boc group, allows for the formation of a linear polymer that can be readily deprotected under mild acidic conditions. While the poor solubility of poly(BocAz) presents a challenge in achieving high molecular weights, the methodology provides a valuable and more benign alternative to traditional routes that employ N-sulfonyl activated aziridines. This guide provides researchers and scientists with the foundational knowledge and practical protocols to successfully utilize BocAz in their polymer synthesis endeavors.
References
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- (A) Cationic polymerization of aziridine to form branched...
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- Scheme 7. Polymerization of N-(2-tetrahydropyranyl)aziridine in route...
Sources
- 1. [PDF] The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | Semantic Scholar [semanticscholar.org]
- 2. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | MDPI [mdpi.com]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article) | OSTI.GOV [osti.gov]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | Scilit [scilit.com]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Poly(4-tert-butoxycarbonylaminostyrene): An Application Note and Protocol
Introduction
Poly(p-aminostyrene) and its derivatives are of significant interest in materials science and drug delivery due to the versatile reactivity of the primary amine functionality. This amine group allows for further chemical modifications, making it a valuable platform for creating functional polymers. However, the direct polymerization of p-aminostyrene can be challenging due to the reactive nature of the amino group, which can interfere with many polymerization processes. A common and effective strategy to overcome this is to protect the amine group prior to polymerization and subsequently deprotect it to yield the desired poly(p-aminostyrene). The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under various polymerization conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed experimental procedure for the synthesis of poly(4-tert-butoxycarbonylaminostyrene), hereafter referred to as poly(Boc-p-aminostyrene), via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[]
Monomer Synthesis: 4-(tert-butoxycarbonylamino)styrene (Boc-p-aminostyrene)
The synthesis of the Boc-protected monomer is a crucial first step. This protocol is adapted from established procedures for the protection of aminostyrenes.[4][5]
Materials and Equipment
-
4-aminostyrene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Hexane
-
Ethyl acetate
Step-by-Step Protocol
-
Reaction Setup : In a round-bottom flask, dissolve 4-aminostyrene in anhydrous THF.
-
Boc Protection : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator. The residue is then redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification : The crude Boc-p-aminostyrene is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization : The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[5]
RAFT Polymerization of Boc-p-aminostyrene
This section details the synthesis of poly(Boc-p-aminostyrene) using RAFT polymerization, which provides excellent control over the polymer's molecular weight and dispersity.[][6]
Materials and Equipment
-
Boc-p-aminostyrene (synthesized as described above)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or other suitable RAFT agent
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flasks and line
-
Magnetic stirrer and stir bars
-
Oil bath with temperature controller
-
Methanol
-
Vacuum oven
Step-by-Step Protocol
-
Reaction Setup : In a Schlenk flask, combine Boc-p-aminostyrene, the RAFT agent (e.g., CPDT), and the radical initiator (e.g., AIBN).
-
Degassing : Add the anhydrous solvent to the flask. The mixture is then subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization : The sealed flask is placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stirred for a predetermined time to achieve the target monomer conversion.
-
Termination and Precipitation : The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air. The polymer is then precipitated by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification : The precipitated polymer is collected by filtration, redissolved in a minimal amount of a good solvent (e.g., THF), and reprecipitated into cold methanol. This process is repeated to remove any unreacted monomer and other impurities.
-
Drying : The purified poly(Boc-p-aminostyrene) is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualization of the RAFT Polymerization Workflow
Caption: Workflow for the RAFT polymerization of Boc-p-aminostyrene.
Characterization of Poly(Boc-p-aminostyrene)
The synthesized polymer should be thoroughly characterized to determine its molecular weight, dispersity, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the polymer structure and to determine the extent of monomer conversion.[5]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) : SEC/GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. A narrow dispersity (typically Đ < 1.3) is indicative of a controlled polymerization process.
| Parameter | Technique | Expected Outcome |
| Chemical Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to the polymer backbone and the Boc protecting group. |
| Molecular Weight (Mₙ, Mₙ) | SEC/GPC | Controlled by the monomer to RAFT agent ratio. |
| Dispersity (Đ) | SEC/GPC | Typically < 1.3 for a controlled RAFT polymerization. |
| Thermal Properties | TGA, DSC | Determination of decomposition temperature and glass transition temperature. |
Deprotection of Poly(Boc-p-aminostyrene) to Poly(p-aminostyrene)
The final step is the removal of the Boc protecting group to yield the desired poly(p-aminostyrene). This is typically achieved under acidic conditions.[2]
Materials and Equipment
-
Poly(Boc-p-aminostyrene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol or diethyl ether for precipitation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Step-by-Step Protocol
-
Dissolution : Dissolve the poly(Boc-p-aminostyrene) in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment : Add trifluoroacetic acid (TFA) to the polymer solution and stir at room temperature. The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the tert-butyl peak.
-
Precipitation : Once the deprotection is complete, the polymer is precipitated into a non-solvent like methanol or diethyl ether.
-
Purification and Drying : The precipitated poly(p-aminostyrene) is collected by filtration, washed with the non-solvent, and dried under vacuum.
Visualization of the Deprotection Process
Caption: Schematic of the deprotection of poly(Boc-p-aminostyrene).
Conclusion
This application note provides a comprehensive guide for the synthesis of well-defined poly(Boc-p-aminostyrene) via RAFT polymerization and its subsequent deprotection to poly(p-aminostyrene). The use of a controlled radical polymerization technique like RAFT allows for precise control over the polymer's molecular architecture, which is crucial for many advanced applications in materials science and biomedicine. The protocols described herein are robust and can be adapted to synthesize a wide range of functional polymers based on the versatile poly(p-aminostyrene) platform.
References
- ResearchGate. (n.d.). (A) Synthesis of BocAz. (B) The AROP polymerization of BocAz to form poly(BocAz).
- ResearchGate. (n.d.). Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone].
- Coca, S., & Matyjaszewski, K. (n.d.). Block Copolymers by Transformation of “Living” Carbocationic into “Living” Radical Polymerization.
- Klinker, K., et al. (2014). Synthesis and sequential deprotection of triblock copolypept(o)ides using orthogonal protective group chemistry. PubMed.
- Covolan, V. L., Ruggeri, G., & Chiellini, E. (2000). Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. ARPI.
- ResearchGate. (n.d.). Synthesis and characterization of styrene/Boc-p-amino styrene copolymers.
- Royal Society of Chemistry. (n.d.). Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions.
- Wiley Online Library. (1997). Block Copolymers by Transformation of ''Living'' Carbocationic into ''Living'' Radical Polymerization. II. ABA-Type Block Copolymers Comprising Rubbery Polyisobutene Middle Segment.
- ResearchGate. (n.d.). (PDF) Anionic Polymerization.
- Royal Society of Chemistry. (2023). RAFT Polymerization of an Aromatic Organoborane for Block Copolymer Synthesis.
- University of Warwick. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules.
- ResearchGate. (n.d.). Novel route to styrene/p-aminostyrene copolymers | Request PDF.
- American Chemical Society. (2025). Synthesis of well-defined antimicrobial polymers via RAFT polymerization.
- ResearchGate. (n.d.). (PDF) Living Cationic Sequential Block Copolymerization of Isobutylene with 4-tert-Butoxystyrene: Synthesis and Characterization of Poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene) Triblock Copolymers.
- PubMed. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
- Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- Organic Syntheses. (n.d.). [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-].
- MDPI. (n.d.). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases.
- ResearchGate. (n.d.). Synthesis of poly(4/8/12)-functionalized. Reproduced with permission....
- Royal Society of Chemistry. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups.
- PubMed. (n.d.). Novel synthesis of functionalized poly(3-hydroxybutanoic acid) and its copolymers.
- ResearchGate. (n.d.). Living carbocationic polymerization. IV. Living polymerization of isobutylene | Request PDF.
- ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides.
- MDPI. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt).
- ResearchGate. (n.d.). Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers.
- RASĀYAN Journal of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR).
- International Journal of ChemTech Research. (n.d.). I :Synthesis and Characterization of Poly( N-tert-butylacrylamide - co -7-acryloyloxy-4-methyl coumarin).
- Polymer Source. (n.d.). Poly(tert-butyl methacrylate), predominantly syndiotactic Sample #: P40623-tBuMA.
Sources
- 1. Synthesis and sequential deprotection of triblock copolypept(o)ides using orthogonal protective group chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of styrene/Boc-p-amino styrene copolymers [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
Troubleshooting & Optimization
Purification of tert-Butyl aziridine-1-carboxylate by distillation vs chromatography
Welcome to the technical support guide for the purification of tert-butyl aziridine-1-carboxylate (Boc-aziridine). This resource is designed for researchers, scientists, and drug development professionals to navigate the critical purification step of this versatile building block. The choice between distillation and chromatography is often a key decision point, dictated by scale, required purity, and the specific impurity profile of your crude material. This guide provides in-depth, field-proven insights to help you select the optimal method and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: I have a crude batch of this compound. Should I purify it by distillation or chromatography?
The choice between distillation and chromatography is a critical decision that impacts yield, purity, scalability, and resource allocation. There is no single "best" method; the optimal choice depends on your specific experimental goals.
-
Choose Vacuum Distillation for:
-
Large-scale purification (>10-20 g): Distillation is generally more time- and cost-effective for larger quantities of material.
-
Removal of non-volatile impurities: If your impurities are salts, baseline materials from a TLC plate, or high-boiling point side products, distillation is highly effective.
-
Moderate purity requirements (e.g., 95-98%): Standard distillation setups can readily achieve this level of purity, provided there are no closely boiling impurities.
-
-
Choose Flash Column Chromatography for:
-
High-purity requirements (>99%): Chromatography offers superior resolving power for removing trace impurities and closely related side products.
-
Small-scale purification (<10 g): It is often faster to set up and run a column for smaller batches than to optimize a vacuum distillation.
-
Separating impurities with similar boiling points: If your crude material contains byproducts with volatility similar to Boc-aziridine, chromatography is the only reliable method for separation.
-
Diagnostic purposes: Running a small column can help identify the number and nature of impurities, informing the strategy for a larger-scale purification.
-
Q2: What are the common impurities I can expect from a typical synthesis?
Understanding the potential impurities is crucial for designing an effective purification strategy. A common synthesis route involves the Boc-protection of ethanolamine, followed by a base-mediated cyclization.[1][2] This process can lead to several common impurities:
-
Unreacted Starting Materials: tert-butyl (2-hydroxyethyl)carbamate, di-tert-butyl dicarbonate (Boc-anhydride).
-
Reagents and Byproducts: Tosyl chloride (or other sulfonylating agents), potassium hydroxide (or other bases), and their corresponding salts (e.g., potassium tosylate, KCl).[2]
-
Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, dichloromethane).[1][2]
-
Ring-Opened Species: The strained aziridine ring is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic residues left from the workup.[1] This can lead to the formation of various amino alcohol derivatives.
Q3: Is this compound thermally stable for distillation?
This is a critical consideration. The aziridine ring is strained, and while the N-Boc group provides some stability, prolonged exposure to high temperatures can induce decomposition or polymerization.[2][3][4]
Expert Insight: Direct distillation at atmospheric pressure (predicted boiling point: ~175 °C) is not recommended as it will almost certainly lead to significant product loss.[5] Vacuum distillation is mandatory. By significantly reducing the pressure, the boiling point is lowered into a much safer temperature range, minimizing the risk of thermal degradation. A procedure has been described where the final purification step is a vacuum distillation over calcium hydride (CaH₂), indicating that the compound can be safely distilled under the right conditions.[2]
Q4: What are the key parameters for successful vacuum distillation of this compound?
Success hinges on controlling three parameters: vacuum pressure, bath temperature, and condensation efficiency.
-
Vacuum Pressure: Aim for a pressure below 10 mmHg. A good mechanical pump should achieve this. A lower pressure directly translates to a lower boiling point.
-
Bath Temperature: The oil bath temperature should be set only 15-20 °C higher than the expected boiling point of the liquid. Slow, steady heating is key.
-
Condensation: Ensure a high flow of cold water through the condenser to prevent the loss of your volatile product.
The following table provides estimated boiling points at various pressures, which can be predicted using a nomograph.[6]
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 (atm) | ~175 (Predicted, Avoid) |
| 40 | 57 - 61 |
| 20 | ~45 - 50 |
| 10 | ~35 - 40 |
| 1 | ~20 - 25 |
Note: These are estimates. The actual boiling point will depend on the purity of the material and the accuracy of the pressure gauge.
Q5: What conditions do you recommend for flash column chromatography?
For effective purification of small, moderately polar nitrogen heterocycles like Boc-aziridine, standard silica gel chromatography is effective.[7][8]
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is a good starting point.
-
Initial Scouting (TLC): Test solvent systems like 5%, 10%, and 20% ethyl acetate in hexanes. The ideal Rf value for the product should be between 0.25 and 0.35 for good separation on a column.
-
Column Elution: Start with a low polarity eluent (e.g., 2-5% ethyl acetate/hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product.
-
Pro-Tip: Aziridines can sometimes "tail" on silica gel due to interaction with acidic silanol groups. If you observe significant tailing on your TLC plate, adding 0.1-0.5% triethylamine (Et₃N) to your eluent system can neutralize these active sites and lead to sharper, more symmetrical peaks.
Purification Decision & Troubleshooting Workflow
The following diagrams illustrate the decision-making process for selecting a purification method and a troubleshooting guide for a common chromatography issue.
Caption: Decision tree for selecting the optimal purification method.
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is intended for purifying Boc-aziridine on a multi-gram scale, assuming the primary impurities are non-volatile salts and high-boiling point starting materials.
-
Preparation:
-
Ensure your crude product is free of water and low-boiling solvents by concentrating it on a rotary evaporator. For the final stages, connect the flask to a high-vacuum line for 1-2 hours.
-
Add a small amount of a drying agent like calcium hydride (CaH₂) to the crude oil and stir for 30 minutes to remove trace moisture. This also acts as an anti-bumping agent.
-
CAUTION: Aziridines are reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. A Vigreux column is not strictly necessary if impurities are non-volatile but can improve separation.
-
Use a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full).
-
Place a magnetic stir bar in the distillation flask.
-
Use high-vacuum grease on all glass joints to ensure a good seal.
-
Wrap the distillation head with glass wool or aluminum foil to minimize heat loss.
-
Connect the vacuum takeoff to a cold trap (liquid nitrogen or dry ice/acetone) and then to a high-vacuum pump.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly open the connection to the vacuum pump to evacuate the system. The pressure should drop to below 10 mmHg.
-
Once the vacuum is stable, slowly heat the distillation pot using an oil bath.
-
Increase the temperature until the product begins to reflux in the distillation head, then distill over at a rate of approximately 1-2 drops per second.
-
Monitor the head temperature; it should remain stable during the collection of the main fraction.
-
Collect the purified this compound as a clear, viscous liquid.[2]
-
Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly venting to atmospheric pressure.
-
Protocol 2: Flash Column Chromatography
This protocol is ideal for small-scale purification or when high purity is the primary objective.
-
Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally results in better separation.
-
-
Column Packing:
-
Select a column of the appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product mass).
-
Pack the column as a slurry using the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes). Ensure there are no air bubbles or cracks in the packed bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample band.
-
Begin elution with the low-polarity solvent, applying positive pressure (using a pump or hand bellows) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Once non-polar impurities have eluted, gradually increase the percentage of ethyl acetate in the mobile phase to elute the product. A stepwise gradient (e.g., 2% -> 5% -> 10% ethyl acetate) is effective.
-
The desired product, Boc-aziridine, will elute as the polarity is increased.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
By carefully selecting the appropriate method and paying close attention to experimental details, you can achieve high purity and yield for your this compound, ensuring the quality of this critical intermediate for your subsequent research and development efforts.
References
- BenchChem. (2025). An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253.
- Nikpassand, M., Faghih, Z., & Zare, A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1048-1074.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- LookChem. (n.d.). This compound.
- Rupar, P. A., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.GOV.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed.
- The Organic Chemistry Tutor. (2021, May 17). Vacuum Distillation [Video]. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | MDPI [mdpi.com]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
Technical Support Center: Synthesis of tert-Butyl aziridine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl aziridine-1-carboxylate (Boc-aziridine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to overcome challenges in your laboratory.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Low or No Yield of Boc-Aziridine
Question: I am following the standard two-step procedure from ethanolamine, but I'm getting a very low yield of the final Boc-aziridine. What could be the issue?
Answer: A low yield in this synthesis can stem from issues in either the protection step or the final cyclization step. Let's break down the potential causes and solutions.
Step 1: Incomplete Formation of tert-butyl (2-hydroxyethyl)carbamate
The first step, the protection of ethanolamine with di-tert-butyl dicarbonate (Boc anhydride), is usually straightforward but can be a source of low overall yield if not driven to completion.
-
Causality: The reaction's success hinges on the nucleophilic attack of the amine on the Boc anhydride. Incomplete reaction can be due to impure reagents, insufficient reaction time, or improper stoichiometry.
-
Troubleshooting:
-
Reagent Quality: Ensure the ethanolamine is pure and the Boc anhydride has not hydrolyzed. Use freshly opened reagents whenever possible.
-
Reaction Time: This reaction can be slower than expected. While some protocols suggest a few hours, allowing the reaction to stir at room temperature for 24-48 hours can ensure completion.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethanolamine spot has been completely consumed.
-
Step 2: Inefficient Cyclization
The cyclization of tert-butyl (2-hydroxyethyl)carbamate to Boc-aziridine is the most critical and often problematic step. This intramolecular Williamson ether-like synthesis involves activation of the hydroxyl group followed by nucleophilic attack by the nitrogen.
-
Causality: Inefficient cyclization is often due to poor activation of the hydroxyl group, use of a weak or inappropriate base, or the presence of water which can consume the reagents.
-
Troubleshooting Protocol:
-
Drying: Ensure the starting carbamate is completely dry. The presence of water will react with the sulfonylating agent (e.g., TsCl) and the base.
-
Base Selection and Stoichiometry: A strong base is required to deprotonate the carbamate nitrogen for the final ring-closing step. Potassium hydroxide (KOH) is commonly used, and it's crucial to use multiple equivalents to ensure a sufficiently basic environment.[1]
-
Activation of the Hydroxyl Group: p-Toluenesulfonyl chloride (TsCl) is a common activating agent. It should be added portion-wise to control the reaction temperature.[1]
-
Solvent: Anhydrous solvents like diethyl ether or THF are suitable for this reaction.
-
Optimized Experimental Protocol for Boc-Aziridine Synthesis
Part A: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
To a solution of ethanolamine (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.[1]
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Work up the residue by dissolving it in dichloromethane, washing with aqueous acid and brine, and drying over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the carbamate product.
Part B: Cyclization to this compound
-
Dissolve the dried tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous diethyl ether.
-
Add powdered potassium hydroxide (at least 2.0 eq).
-
Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (1.0 eq) portion-wise.
-
Stir the reaction vigorously at room temperature for several hours.
-
Filter to remove solid byproducts and concentrate the filtrate.
-
The crude product can then be purified by distillation or chromatography.
Problem 2: Product Decomposition During Purification
Question: I seem to be losing my product during purification on a silica gel column. My TLC shows a new, more polar spot appearing. What is happening?
Answer: This is a classic issue related to the inherent instability of the strained aziridine ring. The Boc group, being electron-withdrawing, activates the ring, making it susceptible to nucleophilic attack and ring-opening.[2][3]
-
Causality: Silica gel is acidic and can catalyze the ring-opening of the aziridine by nucleophiles, which could be residual water, methanol from the eluent, or even the silica surface itself.[2] This leads to the formation of more polar, acyclic compounds.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition during purification.
-
Prevention of Ring-Opening:
-
Mild Workup: Before purification, wash the organic layer with a mild base like a saturated sodium bicarbonate solution to neutralize any residual acid.[2]
-
Chromatography on Neutralized Silica: If silica gel must be used, it can be neutralized by pre-treating it with a base like triethylamine.
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method that avoids acidic media.[4]
-
Chromatography on Neutral Media: Consider using neutral or basic alumina, or Florisil as the stationary phase.
-
-
Problem 3: Appearance of a Higher Molecular Weight Byproduct
Question: In my final product's mass spectrum, I see a peak that corresponds to a dimer of my product. How can I avoid this?
Answer: The formation of a piperazine dimer is a known side reaction for aziridines.[5] This occurs through the nucleophilic ring-opening of one aziridine molecule by another.
-
Causality: This dimerization can be catalyzed by Lewis acids or protic acids. It can also occur at elevated temperatures. The N-Boc group on one molecule does not completely prevent the nitrogen of another molecule from acting as a nucleophile to open a third, protonated or Lewis acid-activated aziridine ring.
-
Mitigation Strategies:
-
Control Temperature: Avoid excessive heating during reaction and workup.
-
Neutral Conditions: Ensure all workup and purification steps are performed under neutral or slightly basic conditions to prevent protonation of the aziridine nitrogen, which would activate it for nucleophilic attack.
-
Avoid Lewis Acids: Be mindful of any potential Lewis acidic reagents or contaminants.
-
Storage: Store the purified Boc-aziridine at low temperatures (freezer conditions are recommended) under an inert atmosphere to minimize degradation and dimerization over time.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for side reactions in Boc-aziridine synthesis?
A1: The primary driving force is the inherent ring strain of the three-membered aziridine ring, which has bond angles of approximately 60°.[6] This strain makes the ring susceptible to ring-opening reactions by various nucleophiles.[7] The tert-butoxycarbonyl (Boc) group, being electron-withdrawing, further activates the ring towards nucleophilic attack, making it more reactive than N-alkyl aziridines.[3][4]
Q2: Can Boc-aziridine polymerize?
A2: Yes, N-activated aziridines, including Boc-aziridine, can undergo anionic ring-opening polymerization (AROP).[3][4][8] This is typically initiated by a strong nucleophile/base. While unlikely to be a major side reaction under the standard synthesis conditions (which are not designed for polymerization), it is a potential decomposition pathway, especially if strong nucleophilic contaminants are present at elevated temperatures.
Q3: My reaction involves an alkene and a nitrene precursor. What are the common side reactions in this type of aziridination?
A3: While the synthesis from ethanolamine is an intramolecular cyclization, other methods form aziridines from alkenes. In those cases, common side reactions include:
-
Intramolecular C-H Amination (Insertion): The reactive nitrene intermediate can insert into a C-H bond instead of adding across the double bond to form the aziridine.[2] This can be controlled by careful selection of the catalyst and ligands.
-
Stereoisomer Formation: Depending on the mechanism (concerted or stepwise), a mixture of cis and trans isomers can be formed.[6]
Q4: How does the Boc protecting group influence the reactivity of the aziridine ring?
A4: The Boc group has two main effects:
-
Activation: As an electron-withdrawing group, it makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack and ring-opening.[3]
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the nitrogen atom and adjacent carbons, influencing the regioselectivity of ring-opening reactions.[6]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Cyclization Base | Powdered KOH | Strong, inexpensive base to facilitate intramolecular cyclization. |
| Reaction Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvents that do not react with intermediates. |
| Workup Conditions | Mildly basic (e.g., NaHCO₃ wash) | Prevents acid-catalyzed ring-opening of the product.[2] |
| Purification Method | Vacuum Distillation or Chromatography on neutralized media | Avoids acidic conditions that can lead to product degradation.[2][4] |
| Storage | Freezer, under inert atmosphere | Minimizes decomposition, dimerization, and polymerization.[2] |
Reaction Mechanism Overview
The key step in the synthesis is the base-promoted intramolecular cyclization. This process follows a modified Williamson ether synthesis logic.
Caption: Key steps in the cyclization to form Boc-aziridine.
This guide provides a comprehensive overview of potential issues and solutions for the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their synthetic procedures to achieve higher yields and purity.
References
- Proposed mechanism for the aziridine dimerization to piperazines...
- Recent updates and future perspectives in aziridine synthesis and reactivity - PMC
- Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron C
- An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxyl
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- common side reactions in intramolecular aziridin
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI
- Construction of vicinal diamines involving ring opening of aziridine aldehyde dimer 147 - ResearchG
- Aziridines - Wikipedia
- Alkylative Aziridine Ring-Opening Reactions - MDPI
- Plausible mechanism of formation aziridine
- Reaction Mechanism - PolyAziridine LLC
- Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aziridines - Wikipedia [en.wikipedia.org]
- 8. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Boc-Aziridine Synthesis
Welcome to the technical support center for N-Boc-aziridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their N-Boc-aziridine products. Aziridines are valuable synthetic intermediates, but their strained three-membered ring structure presents unique challenges in synthesis and handling.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-Boc-aziridine synthesis?
A1: Low yields in N-Boc-aziridine synthesis can often be attributed to several factors:
-
Presence of Moisture: Many aziridination reactions are sensitive to water. Ensure all glassware is thoroughly oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.[7]
-
Acidic Conditions: Trace amounts of acid can catalyze the ring-opening of the desired aziridine product, leading to unwanted byproducts.[7][8][9] It is crucial to use a non-acidic workup procedure. If an acid wash is unavoidable, it should be performed quickly at low temperatures, followed by immediate neutralization.
-
Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.[7] Careful optimization of the stoichiometry is essential for maximizing the yield of the desired N-Boc-aziridine.
-
High Reaction Temperature: Elevated temperatures can promote decomposition of the product and favor side reactions.[7] Running the reaction at a lower temperature for a longer duration can often improve the yield.
Q2: My N-Boc-aziridine is decomposing during purification. What can I do?
A2: Decomposition during purification is a frequent challenge. Here are some strategies to mitigate this issue:
-
Use a Neutral or Basic Stationary Phase: Instead of silica gel, which can be acidic, consider using neutral or basic alumina for column chromatography.[7]
-
Buffer the Eluent: If silica gel must be used, adding a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the eluent can help neutralize acidic sites on the silica.[7]
-
Minimize Contact Time: Do not leave the purified compound in the solvent for extended periods. Remove the solvent as quickly as possible under reduced pressure and at low temperatures to prevent degradation.[7]
Q3: When is it necessary to use a protecting group other than Boc for the aziridine nitrogen?
A3: While the Boc group is common, other protecting groups may be more suitable depending on the subsequent reaction steps. If the planned reactions involve conditions that could lead to the cleavage of the Boc group or undesired reactions at the N-H bond after deprotection, a more robust protecting group might be necessary.[7] For instance, bulky silyl protecting groups like tert-butyldiphenylsilyl (TBDPS) are known for their stability under a variety of reaction conditions and can be removed under mild conditions that do not affect the aziridine ring.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of N-Boc-aziridine.
Issue 1: The reaction is not proceeding to completion.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reagent Activity | Verify the quality and activity of your reagents. If using a catalyst, ensure it has not degraded. | The effectiveness of the reaction is highly dependent on the quality of the starting materials and catalysts. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | While high temperatures can be detrimental, some reactions require a certain activation energy to proceed at a reasonable rate. |
| Solvent Effects | Experiment with different anhydrous solvents. Highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can sometimes facilitate the reaction.[10][11] | The solvent can significantly influence the reaction kinetics and the stability of intermediates. |
Issue 2: Formation of significant ring-opened byproducts.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Acidic Impurities | Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled solvents. | The strained aziridine ring is susceptible to acid-catalyzed nucleophilic ring-opening.[8][9][12] |
| Nucleophilic Attack | If the reaction involves nucleophiles, consider using a less nucleophilic reagent or protecting the aziridine. | The Boc group can be cleaved under certain conditions, exposing the nitrogen and making the ring more susceptible to attack. |
| Reaction Quenching | Quench the reaction with a non-acidic solution, such as saturated aqueous sodium bicarbonate. | This neutralizes any acid that may have formed during the reaction, preventing further ring-opening during workup. |
Issue 3: Difficulty in purifying the N-Boc-aziridine product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-elution with Byproducts | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. | Different compounds will have varying affinities for the stationary and mobile phases. |
| Product Instability on Silica Gel | As mentioned in the FAQs, use a neutral or basic stationary phase like alumina, or add a base to the eluent.[7] | The acidic nature of silica gel can promote the decomposition of sensitive aziridines.[7] |
| Thermal Instability | Perform all purification steps at low temperatures. Use a rotary evaporator with a cooled water bath. | N-Boc-aziridines can be thermally labile, and elevated temperatures can lead to degradation. |
Experimental Workflow & Methodologies
General Protocol for N-Boc-Aziridination of an Olefin
This protocol is a generalized procedure and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for N-Boc-aziridine synthesis.
Step-by-Step Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Reaction:
-
To a round-bottom flask equipped with a magnetic stirrer, add the olefin and the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the aziridinating reagent (e.g., N-Boc-O-tosylhydroxylamine) and any catalyst, if required.[10]
-
Allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine to remove any remaining aqueous phase.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography. As discussed, consider using neutral or basic alumina, or a buffered eluent system with silica gel.[7]
-
Characterize the purified N-Boc-aziridine by spectroscopic methods such as NMR and Mass Spectrometry to confirm its structure and purity.
-
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. While various methods exist for aziridination, a common pathway involves the transfer of a nitrene or a nitrene equivalent to an olefin.
Simplified Reaction Mechanism:
Caption: A simplified representation of the aziridination mechanism.
The nature of the "N-Boc nitrenoid" can vary depending on the specific reagents used. For example, in metal-catalyzed reactions, a metal-nitrenoid complex is often the active species.[10] The stereochemistry of the starting olefin is typically retained in the aziridine product, indicating a concerted or near-concerted mechanism.
By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can significantly improve the yield and purity of their N-Boc-aziridine synthesis, paving the way for successful downstream applications in drug discovery and development.
References
- ResearchGate. (n.d.). Conversion of N-Boc-aziridine 126 to (S)-2-amino-7-methoxytetralin 129....
- National Center for Biotechnology Information. (n.d.). An Easy Route to Aziridine Ketones and Carbinols.
- Organic Chemistry Portal. (n.d.). Synthesis of aziridines.
- MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- National Center for Biotechnology Information. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- Organic Chemistry Portal. (n.d.). Aziridine synthesis.
- Baran Lab, Scripps Research. (n.d.). Aziridines in Synthesis.
- National Center for Biotechnology Information. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity.
- MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- National Center for Biotechnology Information. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines.
- University of Illinois at Urbana-Champaign. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction.
- MDPI. (n.d.). Alkylative Aziridine Ring-Opening Reactions.
- Semantic Scholar. (2021). Alkylative Aziridine Ring-Opening Reactions.
- Thieme. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.
- YouTube. (2021). Aziridine Synthesis via Electrogenerated Dications with Dylan Holst (Episode 66).
- National Center for Biotechnology Information. (n.d.). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids.
- National Center for Biotechnology Information. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins.
- ACS Publications. (n.d.). Efficient Synthesis of Enantiomerically Pure 2-Acylaziridines: Facile Syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine,.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aziridine synthesis by aziridination [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Stability of tert-Butyl aziridine-1-carboxylate
Welcome to the technical support center for tert-butyl aziridine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the success of your synthetic routes.
Introduction
This compound, also known as N-Boc-aziridine, is a valuable reagent in organic synthesis, prized for its role in introducing a protected nitrogen atom into molecules.[1] The strained three-membered aziridine ring, activated by the electron-withdrawing tert-butyloxycarbonyl (Boc) group, makes it susceptible to ring-opening reactions with a variety of nucleophiles.[2][3] This reactivity is the cornerstone of its utility, but it also presents challenges regarding its stability. Understanding and controlling the stability of this compound in different solvent systems is critical for reproducible and high-yielding chemical transformations.
This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers practical solutions to common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems you might encounter during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Question: I am observing variable yields and the appearance of unknown impurities in my reaction mixture when using this compound. What could be the cause?
Answer:
Inconsistent yields and the formation of byproducts often point to the degradation of the starting aziridine. The primary pathway for degradation is the ring-opening of the strained aziridine. Several factors in your reaction setup could be promoting this decomposition:
-
Protic Solvents: Solvents containing acidic protons, such as alcohols (methanol, ethanol) and water, can facilitate ring-opening. The proton source can activate the aziridine ring, making it more susceptible to nucleophilic attack, even by the solvent itself.
-
Acidic Impurities: Trace amounts of acid in your solvents or reagents can catalyze the decomposition of this compound. It is crucial to use anhydrous and high-purity solvents.
-
Elevated Temperatures: Like many strained ring systems, the stability of this compound is temperature-dependent. Prolonged exposure to high temperatures can lead to thermal decomposition.
-
Presence of Strong Nucleophiles: While the desired reaction involves a nucleophile, residual strong nucleophiles from previous steps or impurities can lead to premature and uncontrolled ring-opening.
Solutions:
-
Solvent Selection: Whenever possible, opt for aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF).[3][4] If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration.
-
Solvent Purity: Ensure all solvents are anhydrous and freshly distilled or from a sealed bottle. Passing solvents through a column of activated alumina can remove trace acidic impurities.
-
Temperature Control: Maintain the recommended temperature for your specific reaction. If the reaction is exothermic, ensure adequate cooling to prevent temperature spikes. For storage, it is recommended to keep this compound in a freezer.[1]
-
Reagent Purity: Use reagents of the highest purity available to minimize the introduction of catalytic impurities.
Issue 2: Difficulty in Isolating the Pure Product
Question: After my reaction, I'm struggling to purify my desired product from what appears to be oligomeric or polymeric material. Why is this happening?
Answer:
The formation of oligomers or polymers is a strong indication of anionic ring-opening polymerization (AROP) of the this compound.[5][6][7] The Boc group activates the aziridine for this type of polymerization.[5][6][7]
Causality:
This process is typically initiated by strong bases or nucleophiles. The initiator attacks the aziridine ring, leading to a ring-opened anionic species. This anion can then act as a nucleophile, attacking another molecule of the aziridine, and so on, leading to the formation of a polymer chain.[3]
Solutions:
-
Control of Initiators: Carefully control the stoichiometry of your nucleophile/base. Avoid using a large excess, which could initiate polymerization.
-
Reaction Conditions: The propensity for AROP can be solvent and temperature-dependent. Running the reaction at a lower temperature may help to control the rate of polymerization relative to the desired reaction.
-
Quenching: Once your desired reaction is complete, quench the reaction mixture promptly with a suitable reagent (e.g., a mild acid or water) to neutralize any remaining initiator and prevent post-reaction polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer, typically at -20°C.[1][8] It is also noted to be moisture-sensitive, so protection from atmospheric moisture is crucial.[9]
Q2: How does the stability of this compound compare in different common laboratory solvents?
A2: The stability is highly dependent on the nature of the solvent. Here is a general guide:
| Solvent Type | Examples | Stability of this compound | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Generally Good | These solvents are non-protic and can solvate the molecule and reaction intermediates without directly participating in ring-opening. |
| Aprotic Non-Polar | Toluene, Hexane | Good | These solvents are inert and do not promote ring-opening. However, the solubility of the aziridine and other reagents may be limited. |
| Ethereal | THF, Diethyl Ether | Good | Commonly used and generally compatible, provided they are anhydrous and free of peroxides. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Generally suitable, but ensure they are free of acidic impurities (e.g., HCl). |
| Protic | Water, Methanol, Ethanol | Poor | These solvents can act as both a proton source to activate the ring and a nucleophile to open it, leading to decomposition. |
Q3: Can I use this compound in the presence of acids or bases?
A3: Extreme caution is advised.
-
Acids: Strong acids will readily catalyze the ring-opening of the aziridine.[3] Even mild acids can promote decomposition, especially at elevated temperatures. The Boc protecting group is also labile to strong acids like trifluoroacetic acid (TFA).[4][5][6][7]
-
Bases: The molecule is generally more stable under basic conditions than acidic ones.[3] However, strong, non-nucleophilic bases are preferred if a base is required. Strong nucleophilic bases can initiate anionic ring-opening polymerization.[3]
Q4: How can I monitor the stability of my this compound stock solution?
A4: The stability of a stock solution can be monitored over time using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the appearance of new signals that would indicate the formation of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect the presence of volatile impurities or degradation products.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the aziridine over time. Developing a stability-indicating method is crucial for accurate assessment.[11]
It is recommended to perform a purity check on your stock solution before each use, especially if it has been stored for an extended period.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Ring-Opening Reaction
This protocol provides a general guideline for reacting this compound with a nucleophile.
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Solvent: Use an anhydrous aprotic solvent (e.g., THF, DCM).
-
Reaction Setup: To a solution of the nucleophile in the chosen solvent at the appropriate temperature (often 0°C or lower to control reactivity), add this compound dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Stability Assessment of this compound in a Specific Solvent
This protocol outlines a method to assess the stability of the aziridine in a solvent of interest.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent to be tested.
-
Initial Analysis: Immediately after preparation, take an aliquot of the solution and analyze it by a suitable method (e.g., ¹H NMR, GC-MS, or HPLC) to determine the initial purity.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw aliquots and analyze them using the same analytical method.
-
Data Analysis: Compare the purity of the aziridine at each time point to the initial purity to determine the rate of degradation.
Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound: acid-catalyzed ring-opening and base-initiated anionic ring-opening polymerization.
Caption: Degradation pathways of this compound.
References
- Vertex AI Search, Safety D
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers (Basel), 14(16), 3253. [Link]
- Sigma-Aldrich, tert-Butyl aziridine-1-carboxyl
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article). NSF PAGES.
- TCI Chemicals, SAFETY D
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- BLD Pharmatech, Safety D
- Alkylative Aziridine Ring-Opening Reactions. PMC. (2021).
- Ring-Opening Reactions of Aziridines with Carboxylic Acids C
- An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxyl
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- tert-Butyl aziridine-1-carboxyl
- tert-butyl aziridine-1-carboxyl
- Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. (2011).
- (S)-tert-Butyl 2-(hydroxymethyl)
- tert-Butyl aziridine-1-carboxyl
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Analytical methods for evaluating the stability of rutin and analyzing the formation of its degrad
- References for Biomonitoring Analytical Methods. CDC. (2024).
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 7. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article) | OSTI.GOV [osti.gov]
- 8. This compound | CAS: 97308-23-1 | ChemNorm [chemnorm.com]
- 9. peptide.com [peptide.com]
- 10. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
Technical Support Center: Navigating the Challenges of tert-Butyl Aziridine-1-carboxylate on Silica Gel
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and professionals in drug development who are working with tert-butyl aziridine-1-carboxylate and encountering stability issues during silica gel chromatography. Here, we will explore the underlying causes of its decomposition and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your synthesis.
Troubleshooting Guide: Addressing Decomposition During Purification
This section focuses on identifying and resolving specific issues encountered during the chromatographic purification of this compound.
Issue 1: Complete or Near-Complete Loss of Product After Silica Gel Column Chromatography.
Symptoms:
-
No desired product is detected in the eluted fractions.
-
TLC analysis of the crude reaction mixture shows the presence of the product, but post-column TLC does not.
-
Appearance of multiple new, often more polar, spots on the TLC plate of the eluted fractions.
Root Cause Analysis: The primary cause of this issue is the acidic nature of standard silica gel. The Lewis and Brønsted acid sites on the silica surface can catalyze the ring-opening of the strained aziridine ring, leading to oligomerization or reaction with nucleophiles present in the solvent or on the silica itself.
Solutions:
1. Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel before use.
-
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add 1-2% (v/v) of triethylamine (Et₃N) or another suitable base (e.g., pyridine) to the slurry.
-
Stir the slurry for 30 minutes to ensure thorough mixing and neutralization.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with the eluent containing 0.5-1% Et₃N before loading the sample.
-
2. Use of Alternative Stationary Phases: If decomposition persists even with deactivated silica, consider using a less acidic stationary phase.
-
Recommended Alternatives:
-
Neutral Alumina: Brockmann I grade, deactivated to Brockmann III by adding 6% (w/w) water, is often a good starting point.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.
-
3. Non-Chromatographic Purification Methods: When possible, avoid silica gel chromatography altogether.
-
Viable Alternatives:
-
Distillation: If the product is thermally stable and volatile.
-
Recrystallization: If a suitable solvent system can be found.
-
Issue 2: Low Yield and Presence of a Major, More Polar Byproduct.
Symptoms:
-
A significant portion of the product is lost.
-
A new, distinct spot appears on the TLC plate, often at a lower Rf value.
-
The byproduct may co-elute with the desired product, complicating isolation.
Root Cause Analysis: This is often indicative of a specific ring-opening reaction, such as hydrolysis if water is present in the eluent or on the silica gel. The resulting amino alcohol is significantly more polar.
Solutions:
1. Rigorous Drying of Solvents and Silica Gel: Ensure that all solvents are anhydrous and that the silica gel is dried under vacuum before use to minimize the presence of water.
2. Choice of Eluent System: Avoid using protic solvents like methanol or ethanol in the eluent system, as they can act as nucleophiles and promote ring-opening. A gradient of ethyl acetate in hexanes is a common choice.
3. Minimize Contact Time: The extent of decomposition is proportional to the time the compound spends on the column.
-
Strategies to Reduce Contact Time:
-
Use a wider diameter column to reduce the length of the silica bed.
-
Employ flash chromatography with slightly higher pressure to increase the flow rate.
-
Carefully select the eluent composition to ensure a reasonable Rf value (0.3-0.4) for the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound decomposition on silica gel?
A1: The decomposition is primarily an acid-catalyzed process. The lone pair of electrons on the aziridine nitrogen can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation activates the strained three-membered ring towards nucleophilic attack. Common nucleophiles include water, alcohols from the eluent, or even another molecule of the aziridine, leading to dimerization or polymerization.
Caption: Acid-catalyzed ring-opening of Boc-aziridine on silica gel.
Q2: How can I quickly test if my batch of silica gel will cause decomposition?
A2: A simple TLC-based stability test can be very informative.
-
Protocol for TLC Stability Test:
-
Spot your crude product on a standard silica gel TLC plate.
-
In a separate lane, co-spot your crude product with a small amount of a non-volatile acid (e.g., a tiny crystal of PTSA).
-
Develop the TLC plate as you normally would.
-
If the spot in the first lane shows streaking or the appearance of new spots at the baseline after a few minutes of exposure to the silica before elution, it is a strong indicator of instability. The acid-spiked lane serves as a positive control for decomposition.
-
Q3: Are there any alternatives to triethylamine for deactivating silica gel?
A3: Yes, other non-nucleophilic organic bases can be used. The choice may depend on the specific properties of your compound.
| Base | pKa of Conjugate Acid | Volatility | Comments |
| Triethylamine | 10.75 | High | Most common choice; easily removed under vacuum. |
| Diisopropylethylamine (DIPEA) | 10.7 | Moderate | Sterically hindered, less nucleophilic than Et₃N. |
| Pyridine | 5.25 | Moderate | Can be harder to remove; use with caution. |
Q4: Does the grade of silica gel matter?
A4: Yes, the grade and properties of the silica gel can influence the rate of decomposition.
-
Particle Size: Smaller particle sizes (e.g., 230-400 mesh) provide a higher surface area, which can lead to increased interaction and potentially more decomposition.
-
Pore Size: The significance of pore size is generally less critical than surface acidity for this specific issue.
-
pH: Some manufacturers offer silica gel with a specified pH range. Opting for a neutral (pH 6.5-7.5) silica gel can be a good starting point, although deactivation is still recommended.
Q5: I have to use a protic solvent like methanol in my eluent. What is the best way to proceed?
A5: If a protic solvent is unavoidable for solubility or elution, the following workflow is recommended to minimize decomposition.
Caption: Workflow for chromatography with a protic solvent.
By following these steps, you create a basic environment on the column that counteracts the acidity of the silica gel and the protic nature of the solvent, thereby protecting the sensitive aziridine ring.
References
- Title: Ring-opening of aziridines and applications in the synthesis of alkaloids Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: A Guide to Successful Flash Chrom
- Title: Acid-Catalyzed Ring-Opening of Aziridines Source: Organic Chemistry (5th ed.) by Marc Loudon URL:[Link]
How to handle premature polymerization of tert-Butyl aziridine-1-carboxylate
An In-Depth Technical Guide to Handling tert-Butyl aziridine-1-carboxylate
Welcome to the technical support guide for this compound (N-Boc-aziridine). This document is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of its premature polymerization. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the successful use of this versatile reagent in your experiments.
Understanding the Challenge: The Inherent Reactivity of N-Boc-Aziridine
The root of the handling challenge lies in the molecule's structure. The three-membered aziridine ring is highly strained, making it susceptible to ring-opening reactions.[1] The tert-butyloxycarbonyl (Boc) group on the nitrogen atom is electron-withdrawing, which "activates" the ring, particularly for anionic ring-opening polymerization (AROP).[2][3][4] However, the compound is exceptionally sensitive to acidic conditions, which can initiate a rapid, often uncontrollable cationic ring-opening polymerization (CROP).[5][6] This dual reactivity requires meticulous handling to prevent the monomer from polymerizing before or during your intended reaction.
Frequently Asked Questions (FAQs)
Q1: My N-Boc-aziridine polymerized in the bottle upon storage. What happened?
This is a common issue and almost always points to contamination with acid or water. The Boc protecting group is notoriously labile under acidic conditions.[7][8] Trace amounts of acid, potentially introduced from atmospheric moisture (forming carbonic acid) or an improperly cleaned storage vessel, can cleave the Boc group or directly protonate the aziridine ring, initiating CROP.
Q2: I observed a rapid exotherm and solidification after adding a reagent to my N-Boc-aziridine solution. Is this polymerization?
Yes, a sudden temperature increase and the formation of a solid mass are classic signs of uncontrolled polymerization. This indicates that an initiator was introduced into your system. Common culprits include:
-
Acidic Reagents: Use of even catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids will trigger polymerization.[1]
-
"Wet" Solvents or Reagents: Water can act as a proton source, initiating cationic polymerization.
-
Contaminated Glassware: Residual acid from cleaning procedures (e.g., aqua regia, piranha solution) that was not properly neutralized and removed can be a potent initiator.
Q3: How can I be sure my monomer is pure and free of polymer before starting my reaction?
Before use, especially if the material has been stored for some time, it is advisable to check its purity. A simple ¹H NMR spectrum can be very informative. The pure monomer should show a sharp singlet for the four aziridine protons around 2.10 ppm and a singlet for the nine Boc protons around 1.42 ppm (in CDCl₃).[2] The presence of broad signals in the baseline is indicative of oligomers or polymer. For high-purity applications, purification by vacuum distillation over a drying agent like calcium hydride (CaH₂) is recommended.[2]
Q4: What is the primary mechanism of premature polymerization I should be worried about?
While anionic polymerization is possible, the more common and aggressive pathway for premature polymerization in a typical organic synthesis lab is acid-catalyzed cationic ring-opening polymerization (CROP) . This is because sources of acid contamination are ubiquitous.
Caption: Troubleshooting Decision Tree for Polymerization.
Protocols for Safe Handling and Use
Adherence to the following protocols is critical for experimental success.
Protocol 1: Storage and Handling
Proper storage is the first line of defense against degradation and polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. [9] | Reduces the kinetic rate of any potential polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and CO₂, minimizing acid formation. |
| Container | Use the original manufacturer's vial with a secure septum cap. | Minimizes contamination. If transferring, use a flame-dried glass vessel with a tight-fitting seal. |
| Location | Store in a dry, well-ventilated area away from heat, sparks, or ignition sources. [10][11] | Standard chemical safety practice. |
Protocol 2: Recommended Experimental Workflow
This workflow minimizes the risk of introducing polymerization initiators.
Caption: Recommended Experimental Workflow.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be scrupulously cleaned. If an acid wash is used, it must be followed by a neutralizing base wash (e.g., dilute ammonium hydroxide), thorough rinsing with deionized water, and drying in an oven (>120°C) for several hours. Immediately before use, flame-dry the glassware under high vacuum and backfill with an inert gas like argon.
-
Solvent and Reagent Preparation: Use only high-purity, anhydrous solvents. It is best practice to use solvents from a recently opened bottle or one that has been freshly distilled from an appropriate drying agent. Ensure all other reagents are anhydrous and compatible.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Use septa and gas-tight syringes for all transfers.
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0°C or -78°C) to control the reaction rate and dissipate any heat generated.
-
Reagent Addition: Add the N-Boc-aziridine to the reaction mixture slowly, preferably dropwise, while monitoring the internal temperature. If possible, add it to the solution of other reagents rather than the other way around.
-
Quenching: Upon completion, quench the reaction appropriately, being mindful that acidic workup conditions will cleave the Boc group. [2] By understanding the inherent reactivity of this compound and implementing these rigorous handling, storage, and experimental protocols, you can effectively prevent premature polymerization and achieve reliable, reproducible results in your research.
References
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253.
- ResearchGate. Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron.
- ResearchGate. (A) Cationic polymerization of aziridine to form branched...
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PMC.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Macromolecular Chemistry and Physics.
- Hoogenboom, R. (2013). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.
- Hilinski, G. J., & Johnson, J. S. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Macromolecular Chemistry and Physics.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.GOV.
- Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
- Rupar, P. A. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. ACS Publications.
- Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate.
- Legters, J., Thijs, L., & Zwanenburg, B. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 16-21.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.GOV.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Li, X., et al. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
- Singh, T., & Kumar, A. (2014). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. This compound | CAS: 97308-23-1 | ChemNorm [chemnorm.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Conditions for the Ring-Opening of N-Boc-Aziridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the nucleophilic ring-opening of N-Boc-activated aziridines. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern success, enabling you to rationalize your experimental choices and overcome common challenges.
Section 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental concepts of N-Boc-aziridine chemistry. Understanding these principles is the first step toward troubleshooting and optimizing your reactions.
Q1: Why is the N-Boc protecting group so common for aziridine activation?
A: The N-tert-butyloxycarbonyl (Boc) group is an electron-withdrawing group that significantly increases the reactivity of the aziridine ring towards nucleophiles.[1][2] It does this in two primary ways:
-
Inductive Effect: The carbonyl group withdraws electron density from the nitrogen, making it a better leaving group and increasing the electrophilicity of the ring carbons.
-
Ring Strain: While all aziridines possess inherent ring strain (approx. 26-27 kcal/mol), the Boc group enhances this, further favoring reactions that lead to ring-opening.[1]
Unlike more strongly deactivating groups like N-tosyl (Ts), the Boc group can be removed under relatively mild acidic conditions, which is often crucial in multi-step syntheses of complex molecules.
Q2: What is the general mechanism for the ring-opening of an N-Boc-aziridine?
A: The reaction typically requires an acid catalyst, either a Brønsted or Lewis acid, to activate the aziridine.[3][4] The acid coordinates to the nitrogen or, more commonly, the carbonyl oxygen of the Boc group. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by a nucleophile. The process can proceed through a continuum of mechanisms, from a pure SN2 pathway to an SN1-like pathway, depending on the substrate and conditions.
Caption: General mechanism of Lewis acid-catalyzed aziridine ring-opening.
Q3: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A: The choice depends on your substrate's sensitivity and the nucleophile's strength.
-
Brønsted Acids (e.g., TFA, AcOH): These are effective but can be harsh.[5][6] They are often used when the nucleophile is weak (like water or acetic acid) and the substrate is robust.[5][6] However, they pose a significant risk of causing Boc-deprotection as a side reaction.
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during experiments. Each issue is presented with probable causes and actionable solutions.
Problem: Low or No Conversion
Q: I've set up my reaction, but after several hours (or days), TLC/LC-MS analysis shows only starting material. What's going wrong?
A: Probable Causes & Solutions:
-
Insufficient Aziridine Activation: The N-Boc group, while activating, often requires an acid catalyst to achieve a reasonable reaction rate with many nucleophiles.
-
Solution: Introduce a catalytic amount of a Lewis acid. Start with a mild catalyst like Zn(OTf)₂ (10 mol%) or Sc(OTf)₃ (5-10 mol%). For more stubborn reactions, a stronger Lewis acid like BF₃·OEt₂ (1.0 equivalent) may be necessary, but be mindful of potential side reactions.[3]
-
-
Poor Nucleophile Strength: The nucleophile may be too weak to open the activated ring under your current conditions.
-
Solution: If possible, convert the nucleophile to a more reactive form (e.g., deprotonate an alcohol with NaH to form the more nucleophilic alkoxide). Alternatively, increasing the reaction temperature can often overcome the activation barrier, but this should be done cautiously to avoid decomposition.
-
-
Inappropriate Solvent: The solvent can dramatically influence reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are common choices that effectively solvate the activated complex.[9] Avoid protic solvents like methanol unless it is also the nucleophile, as they can compete with your intended nucleophile.
-
Problem: Poor Regioselectivity
Q: My reaction works, but I get a mixture of two regioisomers. How can I control where the nucleophile attacks?
A: Probable Causes & Solutions:
Regioselectivity is determined by the balance between steric and electronic factors, which dictates whether the reaction proceeds via an SN2-like or SN1-like mechanism.[3][5][6]
-
SN2 Pathway (Attack at the less substituted carbon): This pathway is favored by sterically hindered nucleophiles and milder Lewis acids that do not promote significant positive charge buildup.
-
SN1-like Pathway (Attack at the more substituted/electronically stabilized carbon): This pathway is favored when a partial positive charge (carbocation-like character) can be stabilized at the more substituted carbon.
-
To Favor SN1: Use stronger, "oxophilic" Lewis acids like Sc(OTf)₃ or Yb(OTf)₃. These acids strongly coordinate the carbonyl oxygen, leading to significant C-N bond polarization and the development of a partial positive charge on the more substituted carbon, which becomes the preferred site of attack.[8] This is particularly true for 2-aryl or 2-alkyl substituted aziridines.
-
| Lewis Acid Catalyst | Typical Loading | Predominant Pathway | Favored Attack Site |
| BF₃·OEt₂ | 1.0 - 1.2 eq. | SN1-like / SN2 | Varies; often attacks more substituted C |
| Sc(OTf)₃, Yb(OTf)₃ | 5 - 15 mol% | SN1-like | More substituted carbon |
| Zn(OTf)₂, InCl₃ | 10 - 20 mol% | SN2-like | Less substituted carbon |
| TFA, HBF₄ | 1.0+ eq. | SN1-like | More substituted carbon (risk of deprotection) |
Table 1. Influence of common acid catalysts on the regioselectivity of aziridine ring-opening.
Problem: Unwanted Side Reactions
Q: My desired product is forming, but it's contaminated with significant byproducts. How can I improve the reaction's cleanliness?
A: Probable Causes & Solutions:
-
Premature Boc-Deprotection: Strong acids, both Lewis and Brønsted, can cleave the Boc group, leading to the free amine, which can complicate purification or lead to further side reactions.
-
Solution: Switch to a milder Lewis acid (see Table 1). If a strong acid is required, run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the deprotection pathway.
-
-
Dimerization/Polymerization: If the starting aziridine has a nucleophilic site, or if the ring-opened product can act as a nucleophile, it may react with another molecule of the starting aziridine.
-
Solution: Use a higher concentration of the external nucleophile (2-5 equivalents) to outcompete the side reaction. Alternatively, use a slow-addition technique where the aziridine is added gradually to a solution of the catalyst and nucleophile.
-
-
Decomposition on Silica Gel: N-Boc-β-amino alcohols and related products can be sensitive to the acidic nature of standard silica gel during column chromatography, leading to degradation.[10]
-
Solution: Neutralize the silica gel before use by flushing the packed column with an eluent containing 1% triethylamine (Et₃N), then re-equilibrating with the pure eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[10]
-
Caption: A decision tree for troubleshooting common issues.
Section 3: Key Experimental Protocol
This section provides a representative, detailed protocol for the regioselective ring-opening of an N-Boc-aziridine using a Lewis acid catalyst.
Protocol: Sc(OTf)₃-Catalyzed Ring-Opening of N-Boc-2-methylaziridine with Benzylamine
This protocol is designed to favor attack at the more substituted carbon (C2) via an SN1-like pathway.
Materials:
-
N-Boc-2-methylaziridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-2-methylaziridine (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Add Sc(OTf)₃ (0.1 eq) to the stirred solution. Stir for 5 minutes to allow for coordination.
-
Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aziridine is consumed (typically 2-6 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to yield the pure β-amino amine product.
Section 4: References
-
Hu, X. E. (2012). Nucleophilic Ring Opening of Aziridines. Aziridines and Epoxides in Organic Synthesis, 1-47.
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Gillings, N., et al. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2013(15), 3145-3152. [Link]
-
Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health (NIH). [Link]
-
Ha, H. J., et al. (2019). Alkylative Aziridine Ring-Opening Reactions. Molecules, 24(9), 1703. [Link]
-
Ghorai, M. K., et al. (2006). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 71(15), 5847-5850. [Link]
-
Chekshin, N., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Various Authors. (2009). Regioselectivity in the ring opening of non-activated aziridines. Semantic Scholar. [Link]
-
Sweeny, J. G., et al. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. RSC Chemical Biology, 3(6), 635-654. [Link]
-
Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate. [Link]
-
Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]
-
Vicario, J., et al. (2021). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 26(18), 5585. [Link]
-
Gillings, N., et al. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. ResearchGate. [Link]
-
Johnston, J. N., et al. (2017). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 82(19), 10145-10156. [Link]
-
Ghorai, M. K. (2013). Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52). ResearchGate. [Link]
-
Wikipedia. (n.d.). Aziridines. Wikipedia. [Link]
-
Bouhadjera, K., et al. (2020). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. ResearchGate. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection of Poly(tert-butyl aziridine-1-carboxylate)
Welcome to the technical support center for challenges in the deprotection of poly(tert-butyl aziridine-1-carboxylate) (p(BocAz)). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of linear polyethyleneimine (lPEI) derived from its Boc-protected precursor. The conversion of p(BocAz) to lPEI is a critical step, and while the use of an acid-labile Boc group is a significant advantage over traditional N-sulfonyl activating groups, the process is not without its challenges.[1][2]
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the synthesis of high-quality lPEI for your applications in gene delivery, drug formulation, and beyond.[3]
The Core Mechanism: Understanding the Chemistry
The deprotection of p(BocAz) is an acid-catalyzed process. A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the tert-butyloxycarbonyl (Boc) group. This initiates the collapse of the carbamate, releasing the desired amine, carbon dioxide, and, critically, a highly reactive tert-butyl cation (t-Bu+) .[4][5]
This carbocation is the root cause of many potential side reactions.[6] Understanding its formation and reactivity is fundamental to troubleshooting and optimizing the deprotection process.
Caption: Mechanism of Boc deprotection and fate of the tert-butyl cation.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of p(BocAz) in a question-and-answer format.
Issue 1: My deprotection reaction is incomplete, and I see residual Boc groups in my NMR/FTIR analysis.
-
Potential Cause 1: Insufficient Acid. The cleavage of the Boc group is acid-catalyzed, but the reaction consumes acid stoichiometrically to protonate the newly formed amine groups of the lPEI backbone. Insufficient acid can lead to a stalled reaction.[7]
-
Solution: Ensure you are using a sufficient excess of acid. For TFA, a common condition is using it as a co-solvent (e.g., 25-50% TFA in Dichloromethane (DCM)). For HCl, 5-10 equivalents relative to the repeating unit are typically required.[4]
-
-
Potential Cause 2: Poor Polymer Solubility. Poly(BocAz) is known to have poor solubility in many common solvents compatible with anionic ring-opening polymerization.[1][2] If the polymer is not fully dissolved during the deprotection reaction, access of the acid to the Boc groups will be limited, resulting in incomplete conversion.
-
Potential Cause 3: Insufficient Reaction Time or Low Temperature. Like any chemical reaction, deprotection requires adequate time and energy. Reactions performed at 0°C to control exotherms may proceed slowly.[1]
Caption: Decision tree for troubleshooting incomplete deprotection.
Issue 2: My NMR spectrum is complex, suggesting side products, and my yield is lower than expected.
-
Potential Cause: t-Butylation Side Reactions. The primary cause of unexpected byproducts is the reaction of the electrophilic tert-butyl cation with nucleophiles in the mixture.[4] The most likely nucleophile is the amine backbone of the lPEI product itself, leading to N-alkylation.
-
Solution: Use a Scavenger. To prevent this, a "scavenger" should be added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your product.[7] They effectively trap the carbocation before it can cause unwanted alkylation. Common scavengers include triisopropylsilane (TIS) and water. A typical scavenger cocktail is 2.5% TIS and 2.5% water added to the TFA/DCM mixture.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid to use: Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?
A1: Both are effective, but the choice depends on your experimental constraints and downstream application.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Typically used in DCM (25-50% v/v)[4] | Typically used as a 4M solution in 1,4-dioxane[7] |
| Workup | Easily removed by rotary evaporation (often with a toluene co-evaporation step) | Not volatile; the product precipitates as the HCl salt |
| Product Form | Yields a TFA salt, which may be hygroscopic | Yields a hydrochloride salt, which is often a filterable solid |
| Considerations | Corrosive and requires careful handling. The resulting TFA salt may be difficult to handle. | Dioxane is a peroxide-former and should be handled appropriately. |
Q2: How do I isolate the neutral linear PEI after deprotection?
A2: The immediate product of the reaction is the protonated polymer, as either a TFA or HCl salt. To obtain the neutral polyamine, you must perform a basic workup. After removing the acid and solvent, the residue can be dissolved or suspended in water and the pH carefully adjusted with a base (e.g., 1M NaOH) until it is alkaline.[1] The neutral polymer may precipitate or can be extracted into an organic solvent. Subsequent washing with water and brine, followed by drying and solvent removal, will yield the final product.
Q3: Can I use thermal methods for Boc deprotection?
A3: While thermal deprotection of tert-butyl esters has been reported, it typically requires very high temperatures (120-240°C).[8] For polymers, such high temperatures risk thermal degradation, which can include chain scission and side reactions, altering the polymer's molecular weight and structure.[9] Therefore, acidic deprotection at or near room temperature is the standard and recommended method for p(BocAz).
Q4: How do I effectively monitor the reaction?
A4: The disappearance of the starting p(BocAz) can be monitored by Thin Layer Chromatography (TLC), as the polarity changes significantly upon deprotection. For a more quantitative assessment, taking aliquots from the reaction mixture, removing the acid, and analyzing by ¹H NMR or FTIR spectroscopy to observe the disappearance of the characteristic Boc proton signal (~1.4 ppm in ¹H NMR) or C=O stretch in FTIR is effective.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM (Based on the method described by Giri et al., 2022)[1]
-
Dissolution: Dissolve poly(this compound) (1.0 eq) in dichloromethane (DCM) to make an approximately 0.1 M solution in a round-bottomed flask equipped with a stir bar.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1 part TFA to 4 parts DCM (v/v). For sensitive substrates, use a pre-prepared deprotection cocktail containing scavengers (e.g., 25% TFA, 2.5% TIS, 2.5% H₂O in DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/NMR analysis confirms the complete disappearance of the starting material.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Neutralization & Isolation: Suspend the oily or solid residue in deionized water. Adjust the pH to >10 with 1M NaOH. The neutral lPEI may precipitate.
-
Purification: Collect the precipitate by filtration or extract the aqueous layer with an appropriate organic solvent. Wash the isolated product with water to remove salts, then dry under vacuum. The yield reported for this method is approximately 85%.[1]
Protocol 2: Deprotection using HCl in 1,4-Dioxane (A common alternative for generating hydrochloride salts)[7]
-
Dissolution: Dissolve or suspend the p(BocAz) substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the mixture, typically at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the lPEI hydrochloride salt will precipitate from the solution.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white or off-white solid under vacuum to yield the lPEI hydrochloride salt. This can be converted to the free amine using the neutralization procedure described in Protocol 1.
References
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.GOV.
- Scilit. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
- National Science Foundation. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. National Institutes of Health.
- MDPI. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Peer Review Information.
- Amphoteros. (2017). Not just another way to remove Boc.
- MDPI. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers.
- Cole, K. et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ResearchGate. (2012). Scheme 1 (top) Polymerization of aziridine to branched poly(ethylene imine)...
- ResearchGate. Synthesis of poly(ethyleneimine) from aziridine monomer.
- ResearchGate. The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Aziridine Stereochemical Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols for maintaining the stereochemical integrity of chiral aziridines during chemical transformations. Chiral aziridines are powerful synthetic intermediates, but their high ring strain, while synthetically useful, also makes them susceptible to racemization. This resource will help you navigate the complexities of their reactivity and ensure your enantiopurified materials remain that way.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral aziridine esters?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For chiral aziridines, which are foundational building blocks in asymmetric synthesis, preserving enantiomeric purity is essential. The biological and pharmacological activity of many drug candidates is often exclusive to a single enantiomer.[1] The loss of this optical purity via racemization can lead to diminished therapeutic efficacy or the introduction of unwanted off-target effects, thereby compromising the final active pharmaceutical ingredient.
Q2: What are the primary chemical mechanisms that lead to racemization in chiral aziridines?
A: The stereochemical lability of chiral aziridines is primarily due to three factors:
-
Acid or Base Catalysis: The presence of strong acids or bases is a major cause of racemization. Acids can protonate the aziridine nitrogen, facilitating ring-opening to form a carbocation-like intermediate. If this intermediate is planar or can equilibrate, subsequent nucleophilic attack or ring-closure will lead to a racemic product.[1] Bases can deprotonate a carbon atom on the ring, particularly if it's adjacent to an activating group like an ester, forming a planar enolate which loses its stereochemical information.
-
Thermal Instability: Aziridines possess significant ring strain (approx. 27 kcal/mol).[2] Elevated temperatures during reactions, purification steps like distillation, or even prolonged storage can provide enough energy to induce transient, reversible ring-cleavage or promote pyramidal inversion at the nitrogen atom, leading to racemization.[1]
-
Nitrogen Inversion: The nitrogen atom in an aziridine can be a stereocenter. While the energy barrier to pyramidal inversion is typically high, it can be lowered by certain N-substituents or under specific reaction conditions, causing epimerization and a loss of enantiopurity.[1]
Q3: How does the N-substituent on the aziridine ring affect its stereochemical stability?
A: The N-substituent has a profound impact on the reactivity and stability of the aziridine ring.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like tosyl (Ts), nosyl (Ns), or acyl groups are considered "activating" groups. They increase the electrophilicity of the ring carbons, making the aziridine more susceptible to nucleophilic ring-opening.[2][4] This activation generally promotes a clean S(_N)2-type reaction, which proceeds with inversion of configuration, thus preserving stereochemical integrity (albeit with inversion). However, strong EWGs can also increase the acidity of α-protons, making the molecule more susceptible to base-catalyzed racemization.[4]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or aryl groups are "non-activating." These aziridines are less reactive and often require activation with a Lewis or Brønsted acid to undergo ring-opening.[2][5] This acid-catalyzed activation can create S(_N)1-like character, increasing the risk of racemization.
Q4: Which analytical techniques are best for determining the enantiomeric excess (ee) of my chiral aziridine product?
A: Accurately measuring enantiomeric excess is crucial. The most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A column with a chiral stationary phase interacts differently with each enantiomer, resulting in distinct retention times.[1]
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, this technique is suitable for volatile aziridine derivatives and uses a chiral stationary phase in a capillary column.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, their signals can be resolved by using a chiral solvating agent or a chiral lanthanide shift reagent. Alternatively, the enantiomeric mixture can be derivatized with a pure chiral agent, such as Mosher's acid, to form diastereomers, which will have distinct and quantifiable NMR spectra.[1]
Troubleshooting Guide: Preserving Stereochemistry
This guide addresses specific experimental challenges related to the loss of enantiomeric excess (ee).
Problem 1: Significant loss of ee detected after nucleophilic ring-opening with a strong, non-stabilized nucleophile (e.g., Grignard reagent, organolithium).
-
Probable Cause: Reactions with highly basic and reactive nucleophiles like Grignard reagents often require harsh conditions or involve complex mechanisms that can compromise stereochemistry.[6][7] These reagents can act as bases, leading to deprotonation and racemization, or the reaction may proceed through single-electron transfer (SET) pathways involving radical intermediates that are not stereospecific.[6][8]
-
Solution & Scientific Rationale:
-
Switch to a "Softer" Nucleophile: Replace the Grignard or organolithium reagent with an organocuprate (Gilman reagent). Organocuprates are much less basic and are known to favor a clean S(_N)2-type nucleophilic substitution on aziridines, which proceeds with inversion of configuration and minimal racemization.[9][10] The reaction is highly stereospecific.
-
Lewis Acid Co-catalysis: For non-activated aziridines, the addition of a mild Lewis acid can facilitate the ring-opening under less forcing conditions. However, the choice of Lewis acid is critical. Strong Lewis acids can promote an S(_N)1 pathway. Screen mild Lewis acids like Zn(OTf)(_2) or Sc(OTf)(_3).
-
Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to minimize side reactions and thermal racemization.
-
Problem 2: Racemization observed during acid-catalyzed ring-opening of an N-aryl or N-alkyl aziridine.
-
Probable Cause: The use of a strong Brønsted or Lewis acid to activate a non-activated aziridine can lead to the formation of an aziridinium ion that opens to a stabilized carbocation (e.g., at a benzylic position). This planar carbocation intermediate loses all stereochemical information, and subsequent nucleophilic attack results in a racemic mixture.[2]
-
Solution & Scientific Rationale:
-
Favor the S(_N)2 Pathway: The goal is to activate the aziridine just enough for the nucleophile to attack via an S(_N)2 mechanism without fully forming a carbocation.
-
Use a Cooperative Catalytic System: Employ a chiral catalyst system that can simultaneously activate the aziridine and deliver the nucleophile in a controlled, asymmetric fashion. Chiral phosphoric acids are excellent for this, as they can act as a Brønsted acid to protonate the aziridine while the chiral counterion shields one face of the substrate, directing the nucleophilic attack.[11][12][13]
-
Optimize the Lewis Acid: If a Lewis acid is necessary, choose one that coordinates strongly to the nitrogen but is less likely to induce complete C-N bond cleavage before the nucleophile attacks. Screen a panel of Lewis acids (e.g., BF(_3)·OEt(_2), Ti(OiPr)(_4), Sc(OTf)(_3), Cu(OTf)(_2)) at low temperatures.[14]
-
Problem 3: Product shows loss of ee after purification via silica gel chromatography.
-
Probable Cause: Standard silica gel is acidic (pH ≈ 4-5) and can act as a Brønsted or Lewis acid catalyst for the ring-opening of activated aziridines.[15] If the eluent contains a nucleophile (e.g., methanol), this can lead to the formation of ring-opened byproducts on the column. Even trace amounts of water can cause hydrolysis. This prolonged exposure to an acidic environment can also catalyze epimerization at a stereocenter adjacent to a carbonyl group.
-
Solution & Scientific Rationale:
-
Deactivate the Silica Gel: Before use, flush the silica gel column with a solution of the eluent containing 1-2% triethylamine (Et(_3)N) or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.[15]
-
Switch to an Alternative Stationary Phase: Use a less acidic stationary phase. Basic or neutral alumina is often a safer choice for purifying sensitive, activated aziridines.[15]
-
Minimize Contact Time: Run the chromatography as quickly as possible using flash techniques rather than gravity chromatography to reduce the time the compound spends on the acidic stationary phase.
-
Validated Experimental Protocols
The following protocols are provided as examples of stereospecific transformations that minimize or eliminate racemization.
Protocol 1: Stereospecific Ring-Opening of an N-Tosyl Aziridine with an Organocuprate
This protocol describes the S(_N)2 ring-opening of a chiral N-tosyl aziridine, which proceeds with high fidelity and inversion of stereochemistry.
Materials:
-
(2R,3S)-1-tosyl-2,3-dimethylaziridine
-
Copper(I) cyanide (CuCN)
-
Vinylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral aziridine (1.0 eq) and CuCN (0.1 eq).
-
Add anhydrous THF via syringe and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (1.3 eq) dropwise to the stirred solution over 45 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by flash chromatography (using triethylamine-treated silica gel) to yield the anti-ring-opened product.[10]
Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Hydrolytic Ring-Opening
This protocol demonstrates a highly enantioselective parallel kinetic resolution of a racemic aziridine, yielding enantioenriched amino alcohol products.[13]
Materials:
-
Racemic N-acyl aziridine (1.0 eq)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP catalyst, 5 mol%)
-
Deionized water (4.0 eq)
-
Anhydrous Dichloromethane (CH(_2)Cl(_2))
Procedure:
-
To a dry vial under an inert atmosphere, add the racemic aziridine (1.0 eq) and the chiral phosphoric acid catalyst (0.05 eq).
-
Add anhydrous CH(_2)Cl(_2) to dissolve the solids.
-
Add deionized water (4.0 eq) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until approximately 50% conversion of the starting material is observed.
-
Quench the reaction with a saturated aqueous solution of NaHCO(_3).
-
Extract the mixture with CH(_2)Cl(_2) (3x). Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
The unreacted starting material and the ring-opened product can be separated by flash chromatography. Determine the ee of both the recovered aziridine and the amino alcohol product by chiral HPLC.[12][13]
Mechanistic Visualizations
Understanding the reaction pathway is key to controlling the stereochemical outcome.
Diagram 1: S(_N)2 vs. S(_N)1 Pathways in Aziridine Ring-Opening
This diagram illustrates the two competing mechanistic pathways for the ring-opening of a chiral aziridine activated by a Lewis Acid (LA). The desired S(_N)2 pathway leads to a single, inverted product, while the S(_N)1 pathway proceeds through a planar carbocation, resulting in a racemic mixture.
Caption: S(_N)2 vs. S(_N)1 pathways in aziridine ring-opening.
Diagram 2: Troubleshooting Workflow for Loss of Enantiomeric Excess
This decision tree provides a logical workflow for diagnosing and solving issues related to racemization during reactions with chiral aziridines.
Caption: Troubleshooting workflow for racemization issues.
References
- Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. [Link]
- Rowe, J., & Antilla, J. C. (2010). Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans. Organic Letters. [Link]
- Pemberton, R. P., & Johnson, J. S. (2020). Synthesis and Application of Bioactive N-Functionalized Aziridines. PubMed Central. [Link]
- Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5864. [Link]
- Powers, D. C., & Miller, S. J. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. PubMed Central. [Link]
- Ghorai, M. K., et al. (2025). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes.
- Scribd. (2023). Stereospecific Aziridine Ring Opening. Scribd. [Link]
- Wang, Z., et al. (2023). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. Chemical Science. [Link]
- Wang, Z., et al. (2023). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. RSC Publishing. [Link]
- Ha, H.-J., et al. (2022). Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions. JoVE. [Link]
- Florio, S., et al. (2025). Synthesis and lithiation of oxazolinylaziridines: The N-substituent effect.
- Wang, Z., et al. (2023). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. PubMed Central. [Link]
- Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
- Wang, Z., et al. (2023). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. RSC Publishing. [Link]
- Al-Ghamdi, S. A. M., & Al-Zaydi, K. M. (2014). Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium. Journal of Chemical Sciences, 126(5), 1439–1445. [Link]
- Powers, D. C., et al. (2024). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. PubMed Central. [Link]
- Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- Schomaker, J. M., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
- Clayden, J., & Moran, W. J. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Organic & Biomolecular Chemistry, 19(44), 9579–9595. [Link]
- Penkett, C. S., & Simpson, I. D. (2023).
- Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1699. [Link]
- Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]
- Ghorai, M. K., et al. (2011). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 123(6), 951–961. [Link]
- Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
- Chem-Station. (2014). Organocuprates.
- Reddit. (2022). GRIGNARD REACTION. r/OrganicChemistry. [Link]
- ResearchGate. (n.d.). (a)
- Zahoor, A. F., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
- Hoffmann, R. W. (2003). The quest for chiral Grignard reagents. Chemical Society Reviews. [Link]
- Taylor & Francis Group. (n.d.). Asymmetric Synthesis Using Grignard Reagents. Taylor & Francis eBooks. [Link]
- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
Sources
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- 3. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions [jove.com]
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- 8. The quest for chiral Grignard reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Item - The stereoselective addition of organocuprates to cyclopentenyl aziridine derivatives - University of Sussex - Figshare [sussex.figshare.com]
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- 11. pubs.acs.org [pubs.acs.org]
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Troubleshooting poor solubility of poly(BocAz) in AROP-compatible solvents
Technical Support Center: Poly(BocAz) Synthesis
Guide: Troubleshooting Poor Solubility of Poly(Boc-L-azetidine-2-carboxylate) in AROP-Compatible Solvents
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Anionic Ring-Opening Polymerization (AROP) to synthesize poly(Boc-L-azetidine-2-carboxylate), or poly(BocAz), a promising proline analogue polypeptide.
A common challenge encountered during the AROP of N-Boc-azetidine-2-carboxylate is the poor solubility of the resulting polymer, either during the polymerization itself or in subsequent workup and analysis steps. This guide provides a structured, in-depth approach to diagnosing and resolving these solubility issues, ensuring the successful synthesis and purification of your target polymer.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding poly(BocAz) solubility.
Q1: My polymerization reaction became cloudy and a precipitate formed. What happened?
A1: This indicates that the growing poly(BocAz) chain has precipitated from the reaction medium. This is a classic sign that the polymer's solubility limit has been exceeded in the chosen solvent at the reaction concentration and temperature. The polymer backbone, while protected, can adopt conformations that lead to aggregation and precipitation, especially as the molecular weight increases.[1][2]
Q2: What are the best initial solvents for the AROP of Boc-azetidine-2-carboxylate?
A2: The AROP mechanism requires polar aprotic solvents to facilitate the anionic propagating center.[3][4] Commonly successful solvents for this class of polymerization include Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). The choice depends on balancing the requirements of the anionic polymerization (e.g., stability of the initiator) with the solubility of the resulting polymer. DMF and DMSO are often superior choices for dissolving polar polypeptides compared to less polar ethers like THF.[5]
Q3: Can the molecular weight of my poly(BocAz) affect its solubility?
A3: Absolutely. As the degree of polymerization (DP) and thus the molecular weight increases, the polymer chains have a greater tendency for intermolecular interactions and aggregation, which can drastically reduce solubility.[6] If you are targeting a high molecular weight polymer, you may need to conduct the polymerization at a lower concentration or in a more aggressive solvent system to maintain homogeneity.
Q4: My polymer was soluble during the reaction but won't redissolve after purification. Why?
A4: This is a common issue related to a phenomenon known as polymer aggregation or hornification upon drying. During precipitation and drying, polymer chains can pack into stable secondary structures (e.g., helices or sheets) that are kinetically trapped.[1] These aggregates can be very difficult to break up. The key is to use a strong initial solvent for redissolution (like DMSO or DMF) and potentially gentle heating or sonication to overcome the energy barrier for dissolution.[7][8]
In-Depth Troubleshooting & Protocols
If the FAQs did not resolve your issue, follow these in-depth guides to systematically diagnose and solve the problem.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with poly(BocAz).
Caption: A step-by-step workflow for troubleshooting poly(BocAz) solubility.
Guide 1: Systematic Solvent Screening
Causality: The solubility of a polymer is governed by the principle of "like dissolves like." Poly(BocAz) has a polar polypeptide backbone but also a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature means its solubility is highly sensitive to the solvent's polarity and hydrogen bonding capability. This protocol is designed to systematically test a range of AROP-compatible solvents to find the optimal medium.
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Aliquot 5-10 mg of your purified, dried poly(BocAz) into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent. Use a clean pipette for each solvent to avoid cross-contamination.
-
Observation & Agitation: Vortex each vial vigorously for 30 seconds. Observe for initial dissolution.
-
Assisted Dissolution: If the polymer is not fully dissolved, use a bath sonicator for 5-10 minutes.[8] Gentle heating (e.g., 40 °C) can also be applied, but be cautious as this can affect the stability of some polymers.[8]
-
Assessment: A successful solvent will yield a completely clear, particulate-free solution.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Aprotic/Protic | Rationale & Comments |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | Common for AROP, but may be a poor solvent for higher MW poly(BocAz).[9] |
| Dichloromethane (DCM) | 3.1 | Aprotic | Excellent solvent for many protected polypeptides, but less common for initiating AROP. Good for post-synthesis analysis. |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic | A strong, polar aprotic solvent. Often an excellent choice for both polymerization and dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | A very strong polar aprotic solvent. Excellent for dissolving stubborn polymers. Ensure anhydrous grade is used for reactions.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Aprotic | Similar to DMF and DMSO, a powerful solvent for dissolving polar polymers. |
Guide 2: Polymer Purification and Redissolution
Causality: Impurities from the polymerization, such as unreacted monomer, initiator salts, or side products, can sometimes contribute to poor solubility or act as nucleation points for precipitation. Furthermore, the method of precipitation and drying can create highly aggregated polymer that is difficult to redissolve. This protocol focuses on effective purification and redissolution techniques.[]
Protocol 2: Purification via Precipitation
-
Dissolution: Dissolve the crude polymer from your reaction mixture in a minimal amount of a "good" solvent identified from Protocol 1 (e.g., DMF or DCM). The solution should be concentrated but fully dissolved.
-
Precipitation: Add the polymer solution dropwise into a large volume (at least 10x the volume of the polymer solution) of a vigorously stirring "non-solvent." The non-solvent should be miscible with your good solvent but should not dissolve the polymer.
-
Common Precipitation Systems:
-
Good Solvent: DCM -> Non-Solvent: Cold Diethyl Ether or Hexanes
-
Good Solvent: DMF -> Non-Solvent: Deionized Water or Cold Diethyl Ether
-
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the isolated polymer multiple times with the non-solvent to remove residual impurities.
-
Drying: Dry the polymer thoroughly under high vacuum. Crucial Tip: Avoid excessive heat, which can cause further aggregation. Drying at room temperature is safest.
Chemical Context: Monomer to Polymer
The solubility challenge arises from the transformation of a small, soluble monomer into a high molecular weight polymer with strong intermolecular forces.
Caption: Anionic Ring-Opening Polymerization of the Boc-protected monomer.
References
- Patsnap Synapse. (2025-05-09). Troubleshooting Guide for Common Protein Solubility Issues.
- SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide.
- Bio Basic. Peptide Solubility | Peptide Synthesis.
- ResearchGate. (A) Synthesis of BocAz. (B) The AROP polymerization of BocAz to form poly(BocAz).
- ResearchGate. Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems | Request PDF.
- Zanna, N., et al. (2016). Factors Affecting the Stabilization of Polyproline II Helices in a Hydrophobic Environment. Organic Letters, 18(7), 1662-1665.
- Naidoo, D., & Ramasami, P. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Molecular Diversity.
- Università di Bologna. (2016-03-23). Factors Affecting the Stabilization of Polyproline II Helices in a Hydrophobic Environment.
- CD Bioparticles. Polymer Isolation and Purification.
- S. Giri, et al. (2013). Solvent‐assisted anionic ring opening polymerization of glycidol. Journal of Polymer Science Part A: Polymer Chemistry, 51, 2614-2621.
- MacEwan Open Journals. (2017). Uncovering the source for the hysteresis of Poly-L-Proline's temperature dependent solubility | URSCA Proceedings.
- ResearchGate. The effects of solvent and initiator on anionic ring opening polymerization of ε-caprolactone: Synthesis and characterization | Request PDF.
- LCPO. Polymer synthesis and purification.
- Defense Technical Information Center. (2011). Synthesis and Purification of Tunable High Tg Electro-Optical Polymers by Ring Opening Metathesis Polymerization.
- Tang, S., et al. (2025). Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species. Journal of the American Chemical Society.
- Wikipedia. Ring-opening polymerization.
- Royal Society of Chemistry. (2012). “In-Water” Direct Arylation Polymerization (DArP) under Aerobic Emulsion Conditions. Journal Name, 00, 1-3.
- National Institutes of Health. Mapping Composition Evolution through Synthesis, Purification, and Depolymerization of Random Heteropolymers.
- YouTube. (2024-02-05). Ring Opening Polymerization (ROP).
Sources
- 1. Factors Affecting the Stabilization of Polyproline II Helices in a Hydrophobic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. site.unibo.it [site.unibo.it]
- 3. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
How to neutralize acidic sites on silica gel for aziridine purification
A Guide to Neutralizing Acidic Sites on Silica Gel and Selecting the Optimal Stationary Phase
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The purification of aziridines, valuable three-membered aza-heterocycles, presents a significant challenge due to their inherent ring strain and sensitivity to acidic conditions.[1][2] This guide provides in-depth, field-proven solutions to prevent on-column degradation, focusing on the neutralization of acidic silica gel and the selection of appropriate chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my aziridine decomposing during silica gel chromatography?
A1: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[3][4] These silanols act as Brønsted acids, which can catalyze the ring-opening or polymerization of the strained aziridine ring, leading to significant product degradation and low isolated yields.[1][5] This is a classic and well-documented issue for many acid-sensitive and basic compounds.[6]
Q2: What is the fastest way to solve this decomposition problem?
A2: The most direct and common solution is to add a small amount of a non-nucleophilic amine base, such as triethylamine (TEA), to your mobile phase (eluent).[7] Typically, a concentration of 0.5-2% (v/v) TEA is sufficient to neutralize the acidic silanol sites, preventing them from interacting destructively with your aziridine.[4][8]
Q3: Are there alternatives to using triethylamine in the eluent? I'm concerned about removing it from my final product.
A3: Yes, there are several excellent alternatives. The most robust solution is often to switch to a different stationary phase altogether, such as basic or neutral alumina, which are better suited for acid-sensitive compounds.[1][2][5] Another common technique is to pre-treat, or "deactivate," the silica gel column with a TEA-containing solvent before loading your sample, and then run the column without TEA in the mobile phase.[9][10] Amine-functionalized silica is another commercially available option that eliminates the problematic acidic sites.[10][11]
Q4: My aziridine isn't decomposing, but the peaks are tailing or streaking badly on TLC and the column.
A4: This is also caused by the acidic silanol groups. Your basic aziridine is strongly interacting with these sites through ionic interactions and hydrogen bonding, causing it to "stick" to the stationary phase and elute slowly and unevenly.[3][12] This leads to poor separation and mixed fractions. Neutralizing the silica with a basic additive like TEA or ammonia will mitigate these secondary interactions and result in sharper, more symmetrical peaks.[8]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues with detailed explanations and actionable solutions.
Issue ID: AZ-TS-01 Problem: My TLC plate looks clean, but after running a silica gel column, I have a low yield and new, more polar baseline spots have appeared.
-
Probable Cause: Acid-catalyzed decomposition of the aziridine on the column. The prolonged exposure during chromatography exacerbates the degradation that may not be apparent on a fast-running TLC plate.[1]
-
Solution Path:
-
Immediate Fix (Mobile Phase Modification): Re-run the column, but add 1-2% triethylamine (TEA) to the eluent.[13] This is the quickest way to verify if acidity is the problem.
-
Cleaner Fix (Column Pre-treatment): If TEA co-elution is a concern, deactivate the column first. See Protocol 1 for a step-by-step guide.[9][10]
-
Definitive Fix (Alternative Stationary Phase): The most reliable method is to avoid standard silica gel entirely. Switch to basic alumina, which is often the best choice for sensitive nitrogen heterocycles.[2][14] However, the best stationary phase should be determined experimentally. See Protocol 2 for a quantitative stability test.[1]
-
Issue ID: AZ-TS-02 Problem: I am trying to purify a very polar aziridine, and even with 100% ethyl acetate, it barely moves off the baseline. Adding methanol causes streaking.
-
Probable Cause: The polar aziridine is interacting very strongly with the polar, acidic silica surface.
-
Solution Path:
-
Use a Modified High-Polarity Eluent: For highly polar amines, a common eluent system is dichloromethane (DCM) with methanol (MeOH). To prevent streaking, add a base. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock solution can be used in DCM.[6][8]
-
Consider Alternative Media: Basic alumina can be effective, but high concentrations of protic solvents like methanol should be used with caution as they can alter the stationary phase.[2][8] Amine-functionalized silica is an excellent choice for polar amines as it provides a less acidic surface without requiring strong base additives.[11]
-
Issue ID: AZ-TS-03 Problem: How do I know for sure which method or stationary phase is best for my specific aziridine without wasting large amounts of material?
-
Probable Cause: Different aziridines have varying sensitivities. A method that works for one may not work for another.
-
Solution Path:
-
Perform a Stationary Phase Stability Test. This is a critical, small-scale experiment that provides a definitive answer. You will test the stability of your crude product against slurries of different stationary phases (e.g., silica, silica + TEA, neutral alumina, basic alumina).[2][15] By analyzing the recovery with an internal standard via ¹H NMR, you can quantitatively determine the best purification medium before committing to a large-scale column.[1] This protocol is a cornerstone of a self-validating workflow. See Protocol 2 .
-
Data Summary: Stationary Phase Selection
| Stationary Phase | Key Characteristics & Use Cases | Advantages | Disadvantages |
| Standard Silica Gel | Acidic (pKa ~4.5). Default for general chromatography. | Inexpensive, widely available, high resolving power for neutral compounds. | Causes decomposition and streaking of basic, acid-sensitive compounds like aziridines.[2][3] |
| Silica Gel + TEA Eluent | Acidic sites are neutralized in situ by the basic modifier. | Simple to implement, significantly improves recovery and peak shape for amines.[4] | TEA can be difficult to remove from the final product; may alter compound Rf values.[4] |
| Pre-Treated Silica Gel | Acidic sites are deactivated by a one-time flush with a basic solution. | Reduces the amount of base in the final collected fractions compared to continuous addition.[9][10] | Deactivation may not be permanent for very long columns or extended run times. |
| Neutral Alumina | pH ≈ 7. Less acidic than silica. | Good for separating compounds sensitive to both acids and strong bases.[1] | Selectivity differs from silica; may require re-optimization of the mobile phase.[4] |
| Basic Alumina | pH ≈ 10. Ideal for basic compounds. | Often the best choice for sensitive aziridines, preventing decomposition effectively.[1][2][5] | Can irreversibly adsorb acidic impurities; activity level must be controlled (e.g., Activity IV).[2][15] |
| Amine-Functionalized Silica | Si-OH groups are capped with aminopropyl groups. | Excellent for basic compounds; eliminates strong ionic interactions, leading to sharp peaks and high recovery.[3][11] | More expensive than standard silica; may have lower loading capacity. |
Visual Workflow: Decision Tree for Aziridine Purification
This diagram outlines the logical steps to troubleshoot and optimize your purification strategy.
Caption: Decision tree for troubleshooting aziridine decomposition on silica gel.
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel using Triethylamine (TEA)
This protocol describes how to neutralize a packed silica gel column before sample loading.
-
Prepare the Mobile Phase: Prepare your chosen non-polar/polar eluent system (e.g., Hexane/Ethyl Acetate).
-
Prepare the Deactivating Solution: To a portion of your mobile phase, add triethylamine to a final concentration of 1-3% (v/v).[4][10] For a 100 mL solution, this would be 1-3 mL of TEA.
-
Pack the Column: Pack your chromatography column with silica gel using your standard procedure (slurry packing is recommended).
-
Flush the Column: Pass 1-2 column volumes (CV) of the deactivating solution (the eluent containing TEA) through the packed column.[10] Discard the solvent that elutes from the column.
-
Re-equilibrate: Flush the column with an additional 1-2 CV of the original mobile phase (without TEA) to wash away most of the excess, unbound base.[10]
-
Load and Run: The column is now deactivated and ready for you to load your sample and begin the purification.
Protocol 2: Quantitative Stationary Phase Stability Test
This protocol allows you to select the optimal stationary phase and avoid large-scale failures.[1][2]
-
Prepare a Standard Solution: Accurately weigh a sample of your crude aziridine product and a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dibromomethane) into a vial. The internal standard should have a clean, isolated signal in the ¹H NMR spectrum. Dissolve the mixture in a suitable solvent (e.g., CDCl₃ or CH₂Cl₂) to a known concentration.
-
Acquire Initial ¹H NMR: Take an aliquot of this stock solution and acquire a quantitative ¹H NMR spectrum. This is your "Time Zero" or control sample. Calculate the initial yield/purity of the aziridine relative to the integration of the internal standard.[2]
-
Prepare Stationary Phase Slurries: In separate, labeled vials, prepare slurries of each stationary phase you wish to test (e.g., 25 g of stationary phase in 50 ml of the planned eluent).[2]
-
Vial A: Standard Silica Gel
-
Vial B: Silica Gel (in eluent containing 1% TEA)
-
Vial C: Neutral Alumina
-
Vial D: Basic Alumina
-
-
Incubate the Sample: Add an identical, known volume (e.g., 2 mL) of your standard solution to each of the prepared slurries.[2]
-
Simulate Chromatography: Stir each slurry at room temperature for 30-60 minutes. This mimics the contact time your compound would experience on a column.[1][2]
-
Analyze the Supernatant: Filter each slurry through a small plug of cotton or celite to remove the stationary phase, washing with a small amount of fresh solvent. Carefully remove the solvent from each filtrate under reduced pressure.
-
Acquire Final ¹H NMR: Dissolve each residue in deuterated solvent and acquire a final ¹H NMR spectrum.
-
Compare Results: For each sample, calculate the final yield of the aziridine by comparing its integration to that of the internal standard. The stationary phase that results in the highest recovered yield is the most suitable for your preparative purification.[2][15]
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- JoVE.
- Chemistry For Everyone. Why Do Amines Adhere To Silica Gel Columns? YouTube. [Link]
- University of Rochester, Department of Chemistry.
- National Institutes of Health (NIH).
- Reddit.
- ResearchGate.
- ACS Omega.
- Chemistry For Everyone. How To Neutralize Silica Gel? YouTube. [Link]
- Org Prep Daily. Purifying amines on silica. [Link]
- Royal Society of Chemistry.
- Environmental Protection Agency (EPA). NIOSH Method 6015: Ammonia. [Link]
- Biotage.
- Sorbent Technologies, Inc. Amino Silica Gel. [Link]
- National Institutes of Health (NIH).
- ResearchGate.
- MDPI.
- ResearchGate. Ammonia treatment of sol–gel silica coatings: Eliminating the interior pores of silica nanoparticles to achieve a stable low refractive index. [Link]
- Restek. A Guide to the Analysis of Amines by GC. [Link]
- National Institutes of Health (NIH). Vapor Phase Ammonia Curing to Improve the Mechanical Properties of Antireflection Optical Coatings Designed for Power Laser Optics. [Link]
- Teledyne ISCO.
- PubMed.
- SIELC Technologies. Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. [Link]
- Reddit.
- Modern Scientific Press.
- Biotage. Alumina sample cleanups and how can you implement in your workflow?[Link]
- LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]
- Semantic Scholar. Silylation of the silica surface a review. [Link]
- International Journal of Pharmaceutical and Biological Science Archive.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
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- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
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- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of aziridine compounds during purification
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the purification of aziridine compounds, focusing on preventing their decomposition.
Troubleshooting Guide
This section is designed to provide rapid solutions to common problems encountered during the purification of aziridine compounds.
Q1: My aziridine compound is decomposing during silica gel chromatography. What is happening, and how can I prevent it?
A1: Decomposition on standard silica gel is a frequent issue when purifying aziridines. The acidic nature of silica gel can catalyze the ring-opening or polymerization of the strained three-membered aziridine ring.[1][2]
Solutions:
-
Switch to a less acidic stationary phase: Basic or neutral alumina is often a better choice for purifying sensitive aziridines.[1] Commercially available deactivated silica gel is also a viable option.[1][3]
-
Buffer the eluent: Adding a small amount (typically 0.1-1%) of a non-nucleophilic base, such as triethylamine, to the mobile phase can neutralize the acidic sites on the silica gel.[1][4]
-
Perform a stationary phase stability test: Before committing to a large-scale column, it is advisable to test the stability of your crude product with different stationary phases (e.g., silica, neutral alumina, basic alumina). This can be done by stirring a small sample of your crude mixture with each stationary phase and analyzing the outcome by ¹H NMR.[1][2]
Q2: I'm observing significant product loss and a low yield after purification. What are the potential causes?
A2: Low recovery of aziridine compounds can be due to several factors, including their potential volatility, thermal instability, and susceptibility to polymerization.[1]
Solutions:
-
Minimize exposure to heat: Use cooled solvents for chromatography when possible and avoid high temperatures during solvent removal (e.g., on a rotary evaporator).[1] For thermally stable compounds, short-path distillation under high vacuum can be an effective purification method for removing non-volatile impurities.
-
Work quickly: Expedite the purification process to minimize the time the aziridine is in contact with the stationary phase or exposed to ambient conditions.[1]
-
Use an inert atmosphere: Handling the aziridine under an inert atmosphere, such as nitrogen or argon, can prevent degradation from reactions with atmospheric components like moisture and carbon dioxide.[1][5]
Q3: My purified aziridine appears to be degrading during storage. What are the proper storage conditions?
A3: Due to their high reactivity, aziridines require specific storage conditions to maintain their integrity.[5][6]
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., in a refrigerator or freezer). | Reduces the rate of potential decomposition and polymerization reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[5] | Protects against moisture and carbon dioxide, which can react with sensitive aziridines.[5] |
| Container | Use a tightly sealed, appropriate container. | Prevents exposure to air and moisture. |
| Purity | Ensure the aziridine is free from acidic or basic impurities. | These impurities can catalyze decomposition over time. |
Q4: How can I tell if my aziridine compound has started to decompose?
A4: Both visual inspection and analytical methods can indicate decomposition.
Visual Signs of Degradation: [5]
-
Increased Viscosity or Solidification: This often suggests that the compound has begun to polymerize.
-
Color Change: A change from a colorless or pale-yellow appearance to a darker yellow or brown hue can signify decomposition.
-
Pressure Buildup: For volatile aziridines, polymerization or decomposition can generate gases, leading to pressure buildup in a sealed container.
Analytical Verification:
-
¹H NMR Spectroscopy: This is a quick method to check for degradation. Compare the spectrum of your sample to a reference spectrum. The appearance of new peaks or changes in integration ratios can indicate the presence of impurities or degradation products.[5] For a quantitative assessment, you can use an internal standard.
-
Chromatography (GC/HPLC): Gas or liquid chromatography can provide a more accurate measure of purity and can be used to separate the parent aziridine from its degradation products.[5][7]
Frequently Asked Questions (FAQs)
This section delves deeper into the chemical principles governing the stability and purification of aziridines.
Why are aziridines so susceptible to decomposition?
Aziridines are three-membered saturated nitrogen heterocycles.[5] The significant geometric strain in this ring structure makes them highly reactive, particularly towards nucleophiles that can initiate ring-opening reactions.[5][8] This high reactivity, while synthetically useful, is the primary reason for their instability compared to acyclic amines or larger heterocyclic systems.[5] The reactivity can be influenced by the substituent on the nitrogen atom; electron-withdrawing groups typically activate the ring, increasing its susceptibility to nucleophilic attack.[9]
What is the mechanism of acid-catalyzed decomposition?
Acid-catalyzed ring-opening is a common decomposition pathway for aziridines.[10][11][12] The process is initiated by the protonation of the nitrogen atom, which makes the ring more susceptible to nucleophilic attack.
Caption: Acid-catalyzed ring-opening of an aziridine.
What are some alternative purification techniques besides traditional column chromatography?
While column chromatography is common, other techniques may be more suitable for certain aziridines:
-
Distillation: For volatile and thermally stable aziridines, distillation (particularly short-path distillation under high vacuum) can be an effective method to separate them from non-volatile impurities.
-
Recrystallization: If the aziridine is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For high-purity requirements and small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can be employed, often using a reverse-phase column.[13][14]
How do I perform a stationary phase stability test?
A stationary phase stability test is a crucial preliminary experiment to determine the most suitable stationary phase for the purification of a sensitive aziridine.[2]
Experimental Protocol: Stationary Phase Stability Test [1][2]
-
Prepare a Stock Solution: Dissolve a known mass of the crude aziridine product and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable solvent (e.g., CH₂Cl₂).
-
Initial Analysis: Take an aliquot of the stock solution, remove the solvent under reduced pressure, and acquire a ¹H NMR spectrum. Calculate the initial yield of the aziridine relative to the internal standard.
-
Incubation with Stationary Phases: In separate vials, place equal amounts of different stationary phases (e.g., silica gel, neutral alumina, basic alumina). Add a known volume of the stock solution to each vial.
-
Mimic Chromatography: Stir the slurries for 30 minutes at room temperature to simulate the contact time during column chromatography.
-
Analysis: Filter each slurry and wash the stationary phase with fresh solvent. Remove the solvent from the filtrate under reduced pressure and acquire a ¹H NMR spectrum.
-
Comparison: Calculate the yield of the aziridine for each stationary phase by comparing the integration of the product peak to the internal standard. The stationary phase that results in the highest recovered yield is the most suitable for purification.
Caption: Workflow for stationary phase stability testing.
Can you provide a general protocol for purifying a sensitive aziridine using basic alumina?
Experimental Protocol: Flash Chromatography on Basic Alumina [1]
-
Select the Alumina: Based on the stability test, choose the appropriate activity level of basic alumina. If necessary, deactivate the alumina to the desired activity level.
-
Pack the Column: Prepare a slurry of the basic alumina in the initial, non-polar eluent (e.g., hexane) and pack the column.
-
Load the Sample: Dissolve the crude aziridine in a minimal amount of the initial eluent and load it onto the column.
-
Elute: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the purified aziridine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
References
- Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. [Link]
- Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry. [Link]
- Reaction Mechanism. PolyAziridine LLC. [Link]
- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
- One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. [Link]
- Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]
- 2H-Azirines as electrophiles.
- Synthesis of N-H vinylaziridines: a compar
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. [Link]
- Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines. The Journal of Organic Chemistry. [Link]
- Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry. [Link]
- Aziridine compounds, methods of preparation and reactions thereof.
- Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines. The Journal of Organic Chemistry. [Link]
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. [Link]
- Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry. [Link]
- (PDF) 2H-Azirines as electrophiles.
- Method of producing aziridines.
- Aziridine. Wikipedia. [Link]
- Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses. [Link]
- Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules. [Link]
- Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. [Link]
- Chromatography: The Solid Phase. University of Rochester. [Link]
- Separation of Aziridine, 1-(phenylsulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Aziridine synthesis. Organic Chemistry Portal. [Link]
- Aziridines. Wikipedia. [Link]
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
- Wenker Aziridine Synthesis Mechanism. YouTube. [Link]
- AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reaction Mechanism | PolyAziridine LLC [polyaziridine.com]
- 13. Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Aziridine, 1-(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving Resolution of Cis and Trans Aziridine Isomers in Chromatography
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the chromatographic separation of cis and trans aziridine isomers. Aziridines are critical building blocks in medicinal chemistry and materials science, often exhibiting distinct biological activities between their geometric isomers.[1] Achieving robust and reproducible separation is therefore paramount for accurate characterization, purification, and quality control.
This resource provides in-depth, experience-driven answers to common and complex questions encountered in the laboratory. We will delve into the "why" behind the troubleshooting steps, grounding our advice in established chromatographic principles to empower you to solve not just current, but future separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans aziridine isomers so challenging?
A1: The difficulty in separating cis and trans aziridine isomers stems from their similar physicochemical properties. As diastereomers, they have the same molecular weight and connectivity but differ in the spatial arrangement of substituents around the rigid three-membered ring. This subtle structural difference results in very similar polarities and hydrodynamic volumes, leading to weak and often insufficient differential interactions with the stationary phase in standard chromatographic systems.[2] Consequently, achieving baseline resolution requires highly selective chromatographic conditions that can exploit these minor structural variations.
Q2: I'm not seeing any separation between my cis and trans aziridine isomers on a standard C18 column. What is my first troubleshooting step?
A2: A standard C18 column separates molecules primarily based on hydrophobicity. Since cis and trans isomers often have very similar polarities, a C18 phase may not provide the necessary selectivity.[3] Your first and most critical step is to re-evaluate your stationary phase. The goal is to introduce a different separation mechanism beyond simple hydrophobic interactions.
Initial Troubleshooting Workflow
Caption: Initial column screening workflow.
For aziridine isomers, chiral stationary phases (CSPs) are often highly effective, even for separating non-enantiomeric diastereomers.[4][5][6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point as they can offer unique shape selectivity.[4][5] Additionally, columns with phenyl or cyanopropyl functional groups can provide alternative selectivities through π-π or dipole-dipole interactions, respectively.[7][8]
Q3: Can I improve the resolution of my aziridine isomers without changing the column?
A3: Yes, optimizing the mobile phase and other method parameters can significantly enhance resolution. Before abandoning a column that shows even a hint of separation, systematically investigate the following:
-
Mobile Phase Composition: The choice and ratio of organic modifiers are critical.[9] In normal-phase chromatography (often preferred for polysaccharide CSPs), varying the percentage of an alcohol modifier (e.g., isopropanol or ethanol in hexane) can dramatically alter selectivity.[10] In reversed-phase, switching between acetonitrile and methanol can change elution patterns due to different solvent strengths and interactions.
-
Mobile Phase Additives: For aziridines, which can have basic nitrogen atoms, peak shape can be an issue. Adding a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can improve peak symmetry and, consequently, resolution.[9]
-
Temperature: Temperature affects the thermodynamics of the interaction between the isomers and the stationary phase.[11][12] Lowering the column temperature often increases resolution by enhancing the stability of transient diastereomeric complexes formed with the stationary phase. However, this is not a universal rule, and it's worthwhile to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).[9]
-
Flow Rate: Reducing the flow rate increases the time the isomers spend interacting with the stationary phase, which can lead to better separation.[9] This is a trade-off with analysis time but is a valuable tool for improving resolution.
Advanced Troubleshooting and Method Development
Q4: My peaks are broad and tailing, which is compromising my resolution. What are the likely causes and solutions?
A4: Broad and tailing peaks are often indicative of secondary, undesirable interactions or poor mass transfer. For aziridine compounds, several factors could be at play:
-
Cause 1: Interaction with Active Sites: The basic nitrogen of the aziridine ring can interact with acidic silanol groups on the surface of silica-based stationary phases. This leads to peak tailing.
-
Cause 2: Sub-optimal Mobile Phase pH (Reversed-Phase): If your aziridine has ionizable functional groups, operating at a pH where it is partially ionized can cause peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the ionizable group to ensure it is in a single ionic state.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, fronting, or tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q5: I have access to HPLC, GC, and SFC. Which technique is generally best for separating aziridine isomers?
A5: While method development is always compound-specific, here is a general comparison based on literature and field experience:
| Technique | Advantages for Aziridine Isomer Separation | Disadvantages |
| HPLC | Wide variety of chiral and achiral stationary phases available.[5][14] Generally good for preparative scale separations. HPLC has been shown to provide better separations for many aziridines compared to GC.[4] | Can be solvent-intensive. Slower than GC and SFC. |
| GC | High efficiency and speed, especially with capillary columns. Effective for volatile and thermally stable aziridines.[5] | Requires analytes to be volatile and thermally stable. Aziridines can be prone to ring-opening at high temperatures.[4] Derivatization may be necessary. |
| SFC | Combines the advantages of HPLC and GC.[15] Fast separations due to low viscosity of supercritical CO2.[16][17] Excellent for chiral separations and is considered a "green" technique due to reduced organic solvent consumption.[15][18] | Requires specialized equipment. Method development can be less intuitive for those new to the technique. |
Recommendation: For analytical scale separations, Supercritical Fluid Chromatography (SFC) is often the superior choice due to its speed, efficiency, and high success rate with chiral separations.[15][16] For preparative work or if SFC is unavailable, HPLC with a screened set of chiral stationary phases is the most robust and widely applicable method.[4][5]
Q6: When should I consider derivatization to improve the separation of my aziridine isomers?
A6: Derivatization is a powerful strategy when direct separation methods fail or when you need to enhance detection.[19][20] It involves chemically modifying the isomers to exaggerate their structural differences or to introduce a strongly detectable chromophore or fluorophore.[19][21][22]
Consider derivatization when:
-
Resolution is Poor After Extensive Screening: If you've tried multiple columns and mobile phases without success, derivatization can introduce a bulky or rigid functional group that magnifies the geometric differences between the cis and trans isomers.[3]
-
Detection Sensitivity is Low: If your aziridines lack a strong UV chromophore, derivatizing them with a reagent like a nitrobenzyl or dansyl group can significantly improve detection limits.[19]
-
Improving Volatility for GC Analysis: For non-volatile aziridines, derivatization (e.g., silylation) can increase their volatility, making them amenable to GC analysis.[19]
Workflow for Derivatization Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selvita.com [selvita.com]
- 19. chromatographyonline.com [chromatographyonline.com]
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- 21. labinsights.nl [labinsights.nl]
- 22. academicjournals.org [academicjournals.org]
Managing exothermic reactions during tert-Butyl aziridine-1-carboxylate synthesis
A Guide to Managing Exothermic Reactions and Ensuring Safe & Efficient Synthesis
Welcome to the technical support center for the synthesis of tert-butyl aziridine-1-carboxylate (N-Boc-aziridine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the management of exothermic events during this critical synthesis. The inherent ring strain of the aziridine moiety makes its synthesis a thermodynamically favorable but potentially hazardous process if not properly controlled. This resource aims to equip you with the knowledge to perform this synthesis safely and efficiently.
Understanding the Exothermic Nature of N-Boc-Aziridine Synthesis
The synthesis of this compound typically proceeds via an intramolecular cyclization of a suitable precursor, such as tert-butyl (2-haloethyl)carbamate or by the activation and cyclization of N-Boc protected amino alcohols. The formation of the strained three-membered aziridine ring is a highly exothermic process. The release of ring strain energy, coupled with the heats of reaction from bond formation, can lead to a rapid increase in temperature, posing a significant safety risk if not adequately managed. This can result in thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially leading to pressure buildup, solvent boiling, and even vessel rupture.
This guide will focus on the common synthetic routes and provide specific advice on controlling the exotherm at each stage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to exothermic events during the synthesis of this compound.
Issue 1: Rapid Temperature Spike During Base Addition in Cyclization of tert-Butyl (2-iodoethyl)carbamate
Q: I am synthesizing this compound from tert-butyl (2-iodoethyl)carbamate using a strong base like potassium tert-butoxide. I observed a sudden and significant temperature increase upon adding the base. What is causing this, and how can I control it?
A: This is a classic sign of an uncontrolled exothermic reaction. The intramolecular cyclization to form the aziridine ring is highly favorable and fast in the presence of a strong, non-nucleophilic base. The rapid deprotonation of the carbamate nitrogen followed by intramolecular nucleophilic substitution of the iodide is the main heat-generating step.
Troubleshooting & Optimization:
-
Slow and Controlled Addition: The most critical parameter to control is the rate of addition of the base. Add the base solution dropwise or in small portions over an extended period.[1]
-
Efficient Cooling: Ensure your reaction vessel is adequately cooled. An ice bath (0 °C) is standard, but for larger scale reactions, a cooling bath with a mixture of ice and salt, or a cryocooler may be necessary to maintain a consistent low temperature.
-
Dilution: Working at lower concentrations can help to dissipate the heat more effectively. However, excessive dilution may slow down the reaction, so a balance must be found.
-
Monitoring: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture.
-
Choice of Base: While strong bases are effective, consider if a milder base with slower reaction kinetics could be suitable for your specific substrate, although this may require longer reaction times or slightly elevated temperatures.
Issue 2: Localized Hotspots and Formation of Byproducts
Q: My reaction is showing signs of localized overheating, even with an external cooling bath. I am also observing the formation of elimination byproducts. How can I mitigate this?
A: Localized hotspots occur when the heat generated in a specific region of the reactor exceeds the rate of heat removal. This can lead to side reactions, such as elimination to form the corresponding vinyl carbamate, and decomposition of the product.
Troubleshooting & Optimization:
-
Efficient Stirring: Vigorous and efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture. Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller reactions.
-
Sub-surface Addition: If adding a reagent that initiates the exotherm, consider adding it below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation.
-
Reverse Addition: In some cases, adding the reaction mixture to the base solution (reverse addition) can provide better control, as the concentration of the reactive species is kept low initially.
-
Solvent Choice: The choice of solvent can influence heat transfer. A solvent with a higher heat capacity and good thermal conductivity will be more effective at dissipating heat.
Experimental Protocols
Below are detailed protocols for the synthesis of this compound with an emphasis on thermal safety.
Protocol 1: Synthesis from tert-Butyl (2-iodoethyl)carbamate
This protocol describes the cyclization of tert-butyl (2-iodoethyl)carbamate to form this compound.[2][3]
Materials:
-
tert-Butyl (2-iodoethyl)carbamate
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve tert-butyl (2-iodoethyl)carbamate (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel. Add the base solution dropwise to the stirred solution of the carbamate over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction, while maintaining cooling.
-
Work-up: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Value | Rationale for Thermal Management |
| Reaction Temperature | 0-5 °C | Minimizes the rate of the exothermic reaction, allowing for better control. |
| Base Addition Time | 1-2 hours | Slow addition prevents a rapid accumulation of heat. |
| Stirring Speed | >300 RPM (or sufficient for good mixing) | Ensures uniform temperature and prevents localized hotspots. |
| Concentration | 0.1 - 0.5 M | Balances reaction rate with the ability to dissipate heat. |
Protocol 2: Synthesis from N-Boc-ethanolamine (Wenker Synthesis Adaptation)
This protocol is an adaptation of the Wenker synthesis for aziridines, starting from N-Boc-ethanolamine.[4][5][6]
Step 1: Sulfonation of N-Boc-ethanolamine
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve N-Boc-ethanolamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water, separate the organic layer, wash with brine, dry, and concentrate to obtain the sulfonate ester intermediate.
Step 2: Intramolecular Cyclization
-
Preparation: Dissolve the crude sulfonate ester in a suitable solvent (e.g., THF or acetonitrile).
-
Base Addition: Add a base such as potassium carbonate or potassium hydroxide. The exotherm for this step is generally less vigorous than with strong alkoxides but still requires monitoring. For potassium hydroxide, portion-wise addition at a controlled temperature (e.g., room temperature or slightly elevated) is recommended.
-
Reaction: Stir the mixture until the reaction is complete as monitored by TLC or GC.
-
Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. Purify the resulting this compound by vacuum distillation or chromatography.
Visualizing the Workflow for Exotherm Management
The following diagram illustrates the decision-making process for managing potential exothermic events during the synthesis.
Caption: Decision workflow for managing exothermic reactions.
This workflow emphasizes continuous monitoring and provides clear actions to take in case of a temperature deviation, ensuring a controlled and safe reaction environment.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis. BenchChem.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
- BenchChem. (2025).
- LookChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Aziridine, 2-benzyl-3-phenyl-, cis-.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers (Basel), 14(16), 3253. [Link]
- Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
- Pell, C. J., & Pande, V. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry, 10, 1047501. [Link]
- Gotor-Fernández, V., & Gotor, V. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1736–1764. [Link]
- Michigan State University, Department of Chemistry. (n.d.). Asymmetric Aziridination.
- Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction.
- Wang, H., et al. (2023).
- O'Kane, S. E., et al. (2022). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. Journal of Energy Storage, 55, 105415. [Link]
- Tsuruoka, T., et al. (2013). Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. Tetrahedron, 69(16), 3461-3467. [Link]
- Su, J., et al. (2024). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. Industrial & Engineering Chemistry Research. [Link]
- lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
- YouTube. (2025, March 17).
- Somogyi, A., et al. (2022). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations.
Sources
Removal of tosyl chloride byproduct in N-Boc-aziridine synthesis
A Guide to Troubleshooting the Removal of Tosyl Chloride Byproducts
Welcome to the Technical Support Center for N-Boc-Aziridine Synthesis. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N-Boc-aziridines, with a specific focus on the removal of tosyl chloride and related byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: After aqueous workup, my crude NMR still shows significant amounts of aromatic impurities. What are they and how do I remove them?
A1: The primary aromatic impurities are likely unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid (TsOH).
Underlying Chemistry:
-
Tosyl Chloride (TsCl): This reagent is used to activate the hydroxyl group of the starting β-amino alcohol for intramolecular cyclization. An excess is often used to ensure complete conversion.
-
p-Toluenesulfonic Acid (TsOH): TsCl readily hydrolyzes in the presence of water to form the highly water-soluble TsOH.
Immediate Solution: Basic Aqueous Wash
The most effective initial step is a thorough wash of the organic layer with a mild aqueous base. This deprotonates TsOH, forming a salt that is readily extracted into the aqueous phase.
Detailed Protocol: Basic Aqueous Workup
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Initial Wash: Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Shake the funnel vigorously, venting frequently to release any CO₂ pressure that may build up. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of acidic byproducts.
-
Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to help remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Diagram of the Workup Process:
Caption: Basic aqueous workup workflow.
Q2: I've performed a basic wash, but my product is still not pure. What are my next steps?
A2: If a basic wash is insufficient, further purification by flash column chromatography or recrystallization is necessary. The choice between these two methods depends on the physical state of your N-Boc-aziridine.
Method 1: Flash Column Chromatography
Flash chromatography is a highly effective method for separating compounds with different polarities.
Key Considerations:
-
Stationary Phase: Silica gel is the most common stationary phase. However, aziridines can be sensitive to the acidic nature of silica, potentially leading to ring-opening.[1] If you observe product degradation on the column, consider using a deactivated silica gel (by pre-treating with a triethylamine solution) or a more neutral stationary phase like alumina.[1]
-
Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexanes. Tosyl chloride and other non-polar byproducts will typically elute first, followed by the more polar N-Boc-aziridine.
Detailed Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Column Packing: Pack a column with silica gel using the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Recrystallization
If your N-Boc-aziridine is a solid, recrystallization can be an excellent and scalable purification method.
Key Principles:
The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.
Common Recrystallization Solvents:
While the optimal solvent system is compound-specific, common choices for moderately polar compounds like N-Boc-aziridines include mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble).[2]
| Solvent System | Rationale |
| Ethanol/Water | The N-Boc-aziridine is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield pure crystals. |
| Ethyl Acetate/Hexanes | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed. Reheating and slow cooling should induce crystallization. |
| Dichloromethane/Hexanes | Similar to the ethyl acetate/hexanes system, this is another common choice for compounds of moderate polarity. |
Detailed Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvent systems to find a suitable one.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in N-Boc-aziridine synthesis when using tosyl chloride?
A1: The primary byproducts are:
-
Unreacted p-toluenesulfonyl chloride (TsCl): Due to its use in excess.
-
p-Toluenesulfonic acid (TsOH): From the hydrolysis of TsCl.
-
Di-tosylated amino alcohol: If the reaction conditions are not optimized, both the amine and alcohol can be tosylated.
-
Polymeric material: Aziridines, especially less substituted ones, can be prone to polymerization, particularly under acidic conditions or at elevated temperatures.[3]
Q2: Can I avoid using an excess of tosyl chloride?
A2: While it is possible to use stoichiometric amounts of tosyl chloride, this can lead to incomplete reactions and lower yields. Using a slight excess (1.1-1.5 equivalents) is a common strategy to drive the reaction to completion. The purification methods outlined above are effective for removing this excess.
Q3: My N-Boc-aziridine seems to be decomposing during workup or purification. What can I do?
A3: N-Boc-aziridines can be sensitive to both acidic and basic conditions, which can catalyze ring-opening.
-
Acid Sensitivity: Avoid strong acidic conditions during workup. If an acidic wash is necessary, use a dilute acid and perform the wash quickly at low temperatures, followed immediately by a neutralizing wash.[4]
-
Base Sensitivity: While a mild base wash is generally safe, prolonged exposure to strong bases should be avoided.
-
Thermal Stability: Aziridines can be thermally sensitive. When concentrating your product, use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C).
Diagram of N-Boc-Aziridine Instability:
Caption: Factors leading to N-Boc-aziridine degradation.
Q4: Are there alternative methods to synthesize N-Boc-aziridines that avoid tosyl chloride?
A4: Yes, several alternative methods exist, including:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to cyclize β-amino alcohols.
-
Wenker Synthesis: This classic method involves the sulfation of a β-amino alcohol followed by base-induced cyclization.[5][6]
-
From Alkenes: Direct aziridination of alkenes with an N-Boc-protected aminating agent is also a viable route.
Each of these methods has its own set of advantages and potential byproducts that need to be considered.
References
- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
- Bull, J. A., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. Journal of Organic Chemistry, 78(12), 6033-6049. [Link]
- University of Rochester, Department of Chemistry.
- Baran, P. S. (2006). Aziridines in Synthesis.
- Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
- Hodgson, D. M., et al. (2010). β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study. The Journal of Organic Chemistry, 75(9), 2933-2943. [Link]
- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
- Jat, J. L., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Science, 343(6166), 61-65. [Link]
- Bicker, U., & Fischer, W. (1974). Enzymatic aziridine synthesis from beta amino-alcohols--a new example of endogenous carcinogen formation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2024).
- SIELC Technologies. (n.d.). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. [Link]
- da Silva, A. C., et al. (2017). Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants. Journal of the Brazilian Chemical Society, 28(5), 920-926. [Link]
- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
- Powers, D. C., et al. (2021). Recent Developments in the Biosynthesis of Aziridines. Journal of the American Chemical Society, 143(30), 11376-11386. [Link]
- De Kimpe, N., et al. (2002). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 3(6), 1334-1343. [Link]
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- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Boc-Aziridine versus Ts-Aziridine
For researchers, medicinal chemists, and professionals in drug development, aziridines are indispensable three-membered heterocyclic building blocks. Their high ring strain facilitates stereospecific and regioselective ring-opening reactions, providing efficient pathways to complex nitrogen-containing molecules. The reactivity of the aziridine ring, however, is critically governed by the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparison of the reactivity of aziridines protected with two of the most common N-substituents: the tert-butoxycarbonyl (Boc) group and the p-toluenesulfonyl (Ts) group.
The Decisive Role of the N-Protecting Group: An Electronic and Steric Overview
The choice between an N-Boc and an N-Ts protecting group fundamentally alters the chemical behavior of the aziridine ring. This difference stems from the distinct electronic and steric properties of the carbonyl-based Boc group versus the sulfonyl-based Ts group.
The N-Tosyl (Ts) Group: An Activating Electron-Withdrawing Moiety
The tosyl group is a powerful electron-withdrawing group. The sulfonyl moiety significantly reduces the electron density on the aziridine nitrogen through both inductive effects and resonance delocalization of the nitrogen's lone pair into the S=O bonds. This has two major consequences:
-
Increased Electrophilicity: By pulling electron density away from the nitrogen, the Ts group makes the aziridine ring carbons significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1] This "activation" is a key feature of N-sulfonylated aziridines.[2]
-
Reduced Basicity: The delocalization of the nitrogen lone pair makes the nitrogen atom less basic, preventing it from being easily protonated or coordinating with Lewis acids at the nitrogen itself. Instead, Lewis acids often coordinate to the sulfonyl oxygens, further enhancing the ring's electrophilicity.[3]
The N-Boc (tert-Butoxycarbonyl) Group: A Deactivating and Bulky Moiety
In stark contrast to the Ts group, the Boc group is generally considered to be less activating. While the carbonyl group is electron-withdrawing, the adjacent oxygen atom can donate electron density to the carbonyl, lessening its overall electron-withdrawing effect compared to the sulfonyl group.
-
Reduced Electrophilicity: N-Boc aziridines are less reactive towards nucleophiles than their N-Ts counterparts because the ring carbons are less electrophilic.[4] Ring-opening often requires harsher conditions or stronger activation.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles, further decreasing the reaction rate.
-
Lewis Acid Interaction: The carbonyl oxygen of the Boc group can act as a Lewis basic site, allowing for activation by Lewis acids.
| Feature | N-Tosyl (Ts) Group | N-Boc Group |
| Electronic Effect | Strongly electron-withdrawing (activating) | Moderately electron-withdrawing (less activating) |
| Nitrogen Basicity | Very low | Low |
| Ring Carbon Electrophilicity | High | Moderate |
| Steric Hindrance | Moderate | High |
| Typical Reactivity | High, often reacts without strong catalysts | Lower, often requires Lewis acid catalysis |
Comparative Reactivity in Nucleophilic Ring-Opening Reactions
The most common and synthetically useful reaction of aziridines is their nucleophilic ring-opening. The choice between Boc and Ts has profound implications for the rate, regioselectivity, and conditions required for these transformations.
Reaction Rate and Conditions
Due to the electronic activation provided by the tosyl group, N-Ts aziridines react much more readily with a wide range of nucleophiles than N-Boc aziridines.[2] Reactions with N-Ts aziridines can often proceed under neutral or mildly basic conditions, while analogous reactions with N-Boc aziridines frequently require activation with a Brønsted or Lewis acid to facilitate the ring-opening.[5][6]
For instance, the ring-opening of N-Ts aziridines with amines or thiols can often be achieved by simply heating the reactants, sometimes even in the absence of a solvent.[7][8] In contrast, similar reactions with N-Boc aziridines typically necessitate the use of a catalyst like BF₃·OEt₂ or Sc(OTf)₃.
Regioselectivity
Regioselectivity—the preference for a nucleophile to attack one carbon atom of the aziridine ring over the other—is a critical consideration in synthesis.
-
Under Neutral/Basic Conditions (SN2-type): For both N-Ts and N-Boc aziridines, nucleophilic attack under neutral or basic conditions typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom , leading to a predictable regiochemical outcome.[1] This is the dominant pathway for N-Ts aziridines.
-
Under Acidic/Lewis Acidic Conditions: When Lewis acids are used, the mechanism can shift towards a more SN1-like character, especially for aziridines with a carbon substituent that can stabilize a positive charge (e.g., a phenyl or vinyl group). In these cases, the nucleophile will preferentially attack the more substituted carbon —the one better able to stabilize the developing positive charge in the transition state. This mode of reactivity is particularly important for N-Boc aziridines, which often require acid catalysis.[6][9]
The strong electron-withdrawing nature of the Ts group generally favors a clean SN2 pathway even in the presence of Lewis acids, often leading to attack at the less hindered site.[3][6]
Mechanistic Visualization
The diagrams below illustrate the fundamental difference in activation and nucleophilic attack for N-Ts and N-Boc aziridines.
Caption: N-Boc aziridine often requires Lewis acid (LA) activation.
Experimental Protocol: A Head-to-Head Comparison
To illustrate the practical differences, consider the ring-opening of 2-phenyl-aziridine protected with either Ts or Boc, using indole as a nucleophile. This reaction highlights the differences in required catalysis and regioselectivity.
Objective: To compare the reactivity and regioselectivity of N-Ts-2-phenylaziridine and N-Boc-2-phenylaziridine in a Friedel-Crafts-type reaction with indole.
Reaction Scheme:
-
Reactant A: (R)-2-phenyl-1-tosylaziridine
-
Reactant B: (R)-N-Boc-2-phenylaziridine
-
Nucleophile: Indole
-
Catalyst: Scandium(III) triflate (Sc(OTf)₃)
Step-by-Step Methodology
Reaction with N-Ts-2-phenylaziridine (Reactant A):
-
To a solution of (R)-2-phenyl-1-tosylaziridine (1.0 mmol) and indole (1.2 mmol) in 1,2-dichloroethane (5 mL) at room temperature, add Sc(OTf)₃ (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with N-Boc-2-phenylaziridine (Reactant B):
-
To a solution of (R)-N-Boc-2-phenylaziridine (1.0 mmol) and indole (1.2 mmol) in 1,2-dichloroethane (5 mL) at room temperature, add Sc(OTf)₃ (0.10 mmol, 10 mol%).
-
Stir the reaction mixture at 50 °C and monitor by TLC. The reaction may require 12-24 hours for completion.
-
Upon completion, follow the same workup and purification procedure as described for the N-Ts analogue.
Expected Results and Discussion
| Substrate | Catalyst Loading | Conditions | Time | Yield | Regioselectivity (C2:C3 attack) |
| N-Ts-Aziridine | 5 mol% Sc(OTf)₃ | Room Temp. | 1-2 h | >90% | >99:1 (Attack at C2 - benzylic) |
| N-Boc-Aziridine | 10 mol% Sc(OTf)₃ | 50 °C | 12-24 h | ~70-80% | >99:1 (Attack at C2 - benzylic) |
-
Causality Behind Experimental Choices: The choice of Sc(OTf)₃ as a Lewis acid is based on its effectiveness in activating aziridines. [3]The higher catalyst loading and elevated temperature required for the N-Boc aziridine directly reflect its lower intrinsic reactivity. The reaction proceeds via Lewis acid activation, creating a partial positive charge on the benzylic carbon (C2), which is then attacked by the electron-rich indole. This SN1-like pathway dictates the high regioselectivity for attack at the benzylic position for both substrates under these conditions. However, the N-Ts aziridine reacts far more efficiently due to the superior activating nature of the tosyl group.
Practical Considerations and Deprotection
The choice between Boc and Ts also impacts downstream synthetic steps, particularly deprotection.
-
N-Ts Deprotection: Removal of the tosyl group is often challenging and requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong reducing agents (e.g., sodium naphthalenide). These conditions can limit the functional group tolerance of the overall synthesis.
-
N-Boc Deprotection: The Boc group is famously acid-labile. It can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that are compatible with a wide range of other functional groups. [10][11]This is a significant advantage of the Boc protecting group. Mild, non-acidic methods using reagents like oxalyl chloride in methanol have also been developed. [10]
Conclusion: Making the Right Choice
The selection of an N-protecting group for an aziridine is a critical strategic decision in synthesis design.
-
Choose N-Tosyl (Ts) when:
-
High reactivity and activation for ring-opening are paramount.
-
The planned nucleophilic attack should proceed cleanly via an SN2 pathway at the less hindered carbon.
-
The harsh conditions required for subsequent deprotection are compatible with the molecule.
-
-
Choose N-Boc when:
-
Milder reaction conditions are desired for the overall synthetic sequence.
-
The aziridine needs to be more stable or less reactive in the presence of other nucleophilic species.
-
Facile, acid-mediated deprotection is a priority for later steps.
-
SN1-type regioselectivity (attack at a more substituted, charge-stabilizing carbon) is desired under Lewis acidic conditions.
-
By understanding the fundamental electronic differences between the tosyl and Boc groups, researchers can harness the unique reactivity of each type of aziridine to achieve their synthetic goals with greater precision and efficiency.
References
- Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry.
- Regioselective ring opening of N-sulfonyl aziridines 271 and 272 with N-hydroxylimide 270.
- Cooperative Lewis Acid Catalyzed Fluoride Ring Opening of Aziridines. Thieme.
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
- Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters.
- A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors.
- Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes.
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
- Basic Principles of Nucleophilic Ring-Opening of Aziridines: A Technical Guide. Benchchem.
- Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. Semantic Scholar.
- Nucleophilic ring opening reactions of aziridines. PubMed.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.
- Alkylative Aziridine Ring-Opening Reactions.
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Royal Society of Chemistry.
- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.
- Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Deriv
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Regioselectivity in the ring opening of non-activated aziridines. Center for Molecular Modeling.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Prepar
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed.
- Deprotection of different N-Boc-compounds.
- Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Beilstein Journal of Organic Chemistry.
- Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?.
- The deprotection of the N-Ts and N-Boc group.
- Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. PubMed Central.
- Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc.
- Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages.
- The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
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- 9. BJOC - Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines [beilstein-journals.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to N-Protected Aziridines: Unveiling the Advantages of tert-Butyl aziridine-1-carboxylate
In the landscape of modern organic synthesis, aziridines stand out as exceptionally versatile three-membered heterocyclic building blocks. Their inherent ring strain, estimated at approximately 27 kcal/mol, makes them prime substrates for a multitude of ring-opening reactions, providing stereocontrolled access to a diverse array of nitrogen-containing molecules, which are pivotal in medicinal chemistry and materials science.[1][2] However, the reactivity of the aziridine ring is intrinsically linked to the nature of the substituent on the nitrogen atom. The strategic choice of an N-protecting group is therefore not merely a matter of convenience but a critical decision that dictates the molecule's stability, reactivity, and ultimate synthetic utility.
This guide provides an in-depth, objective comparison of tert-Butyl aziridine-1-carboxylate (hereafter referred to as Boc-aziridine) with other commonly employed N-protected aziridines. We will delve into the nuanced differences in their reactivity, stability, and, most critically, the conditions required for their deprotection. Through this analysis, supported by experimental data and established protocols, we aim to illuminate the distinct advantages that position Boc-aziridine as a superior choice for complex, multi-step synthetic endeavors where functional group tolerance and orthogonal strategies are paramount.
The Spectrum of N-Activation: A Balancing Act
The substituent on the aziridine nitrogen fundamentally governs the electrophilicity of the ring carbons.[1][3] Electron-withdrawing groups (EWGs) "activate" the aziridine by pulling electron density away from the ring, making the carbon atoms more susceptible to nucleophilic attack.[1][3] This activation is a double-edged sword; while it facilitates desired transformations, it can also lead to instability and challenging deprotection protocols. The most common classes of N-activating groups include:
-
N-Sulfonyl Aziridines (e.g., N-tosyl, N-nosyl): These are among the most strongly activating groups. The potent electron-withdrawing nature of the sulfonyl moiety renders the aziridine ring highly reactive towards a broad range of nucleophiles.[4][5][6] However, this high reactivity comes at the cost of harsh deprotection conditions.
-
N-Acyl and N-Carbamoyl Aziridines (e.g., N-acetyl, N-Boc, N-Cbz): This class offers a more tunable level of activation. The carbonyl group is electron-withdrawing, yet its effect is generally more moderate than that of a sulfonyl group. This moderation is key to the utility of Boc-aziridine.
Comparative Analysis: Boc-Aziridine vs. The Field
Reactivity Profile: Controlled and Selective
The primary function of an N-activating group is to facilitate nucleophilic ring-opening. While N-sulfonylated aziridines are highly effective in this regard, their vigorous reactivity can sometimes be indiscriminate. Boc-aziridine, with its tert-butyloxycarbonyl (Boc) group, presents a more tempered reactivity profile. The Boc group is sufficiently electron-withdrawing to activate the aziridine for anionic ring-opening polymerization and for reactions with a variety of nucleophiles, but it avoids the hyper-reactivity of its sulfonyl counterparts.[4]
This balanced activation can translate to enhanced selectivity in complex substrates. The choice of the N-activating group can significantly influence the regioselectivity of the ring-opening reaction, determining whether a nucleophile attacks the more or less sterically hindered carbon of the aziridine ring.[7]
The Decisive Advantage: Mild and Orthogonal Deprotection
The most compelling advantage of Boc-aziridine lies in the ease and mildness of its deprotection. The Boc group is famously labile under acidic conditions, a characteristic that sets it apart from many other N-protecting groups used for aziridines.
| Protecting Group | Deprotection Conditions | Byproducts | Compatibility Issues |
| tert-Butoxycarbonyl (Boc) | Mild acid (e.g., Trifluoroacetic acid (TFA))[4][6] | Isobutylene, CO₂ (volatile) | Acid-sensitive groups |
| Tosyl (Ts) / Nosyl (Ns) | Harsh reducing agents (e.g., Na/naphthalene, Mg/MeOH, SmI₂)[4] | Sulfinic acids | Incompatible with reducible functional groups (esters, ketones, etc.) |
| Benzyl-oxycarbonyl (Cbz) | Catalytic hydrogenolysis (H₂, Pd/C) | Toluene, CO₂ | Incompatible with reducible functional groups (alkenes, alkynes, etc.) |
As the table illustrates, the removal of sulfonyl groups necessitates potent reducing agents and harsh conditions that can compromise the integrity of other functional groups within a molecule.[4][5] This severely limits their application in the synthesis of complex, polyfunctionalized targets. Similarly, while the deprotection of Cbz-aziridines is milder, it is incompatible with reducible moieties such as double or triple bonds.
In stark contrast, the deprotection of Boc-aziridine with trifluoroacetic acid (TFA) is a clean and efficient process that generates only volatile byproducts (isobutylene and carbon dioxide), simplifying purification.[4][8] This mild acidic cleavage is compatible with a wide range of functional groups, making Boc-aziridine an ideal choice for orthogonal protection strategies in multi-step synthesis.[9][10] An orthogonal protecting group strategy is one in which different protecting groups can be removed in any order with reagents and conditions that do not affect the other protecting groups.[9][10]
Visualization of Deprotection Strategies
The following diagram illustrates the distinct and orthogonal deprotection pathways for common N-protected aziridines.
Caption: Orthogonal Deprotection Pathways of N-Protected Aziridines.
Experimental Protocols
To provide a practical context for the advantages discussed, we present representative, self-validating protocols for the synthesis, ring-opening, and deprotection of Boc-aziridine.
Protocol 1: Synthesis of this compound
The synthesis of Boc-aziridine can be efficiently achieved from ethanolamine in a two-step process.[4]
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
To a solution of ethanolamine (1 equivalent) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with aqueous acid and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to yield tert-butyl (2-hydroxyethyl)carbamate.[11]
Step 2: Cyclization to this compound
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) in diethyl ether.
-
Add potassium hydroxide (KOH, multiple equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, 1 equivalent) portion-wise.
-
Stir the mixture vigorously at room temperature for several hours.
-
Filter to remove solid byproducts and concentrate the filtrate.
-
Purify the crude product by distillation or chromatography to yield pure this compound.[11]
Protocol 2: Nucleophilic Ring-Opening of this compound
The strained three-membered ring of aziridines is susceptible to ring-opening by various nucleophiles.[11]
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, DMF).
-
Add the desired nucleophile (e.g., organocuprates, amines, thiols, azides) to the solution, often in excess.
-
If necessary, add a Lewis acid catalyst (e.g., BF₃·OEt₂) depending on the nucleophile's reactivity.
-
Stir the reaction mixture for a period ranging from a few hours to several days, with temperature control as needed.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of the Boc Group
This protocol showcases the mild conditions required for the removal of the Boc protecting group.[4]
-
Dissolve the N-Boc protected amine product in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically 25-50% v/v) to the reaction mixture.
-
Stir the reaction mixture at 0 °C to room temperature overnight.
-
Evaporate the DCM and excess TFA.
-
Wash the residue with Et₂O, followed by 1(M) NaOH and water to isolate the deprotected amine.[4]
Decision-Making Workflow
The choice of an N-protected aziridine is a critical step in synthetic planning. The following workflow can guide researchers in selecting the most appropriate protecting group for their specific needs.
Caption: Workflow for Selecting an N-Protected Aziridine.
Conclusion
While strongly activating N-sulfonyl aziridines have their place in organic synthesis, particularly for challenging ring-opening reactions, their utility is often hampered by the harsh conditions required for deprotection. This limitation becomes especially pronounced in the context of complex molecule synthesis, where the preservation of multiple functional groups is essential.
This compound emerges as a superior alternative by offering a finely tuned balance of reactivity and stability. Its electron-withdrawing Boc group sufficiently activates the aziridine ring for a wide range of nucleophilic additions. However, its defining and most significant advantage is the ability to be deprotected under mild acidic conditions. This feature not only simplifies the synthetic process by producing volatile byproducts but also provides crucial orthogonality, enabling the selective deprotection of the aziridine nitrogen in the presence of a diverse array of other protecting groups and sensitive functionalities. For researchers, scientists, and drug development professionals, the versatility and functional group tolerance afforded by this compound make it an invaluable tool for the efficient and strategic construction of complex nitrogen-containing molecules.
References
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.GOV.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed.
- Synthesis of N-sulfonated aziridines | Request PDF - ResearchGate.
- Synthesis of orthogonally protected azalanthionines, and of routes towards β-methyl azalanthionines, by ring-opening of N-activated aziridine-2- carboxylates | Request PDF - ResearchGate.
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing).
- Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC - NIH.
- Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC - NIH.
- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. OSTI.GOV.
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI.
- Synthesis of orthogonally protected azalanthionine 243 by ring opening... - ResearchGate.
- A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors | Organic Letters - ACS Publications.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers.
- VI Protecting Groups and Orthogonal Protection Strategies.
- Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regi- oselective and Stereospecific Preparations of Vicinal Diamines - ChemRxiv.
- N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines - ChemRxiv.
- Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PubMed Central.
- Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC - PubMed Central.
- N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed.
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- Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Recent updates and future perspectives in aziridine synthesis and reactivity - PMC.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - ResearchGate.
- Carbonyl Aziridines: Strained Amides for Rapid Polyamide Synthesis.
- This compound | C7H13NO2 | CID 15933185 - PubChem - NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Aziridines - Wikipedia.
- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC - NIH.
- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing).
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
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- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
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A Senior Application Scientist's Guide to the Validation of tert-Butyl aziridine-1-carboxylate Purity by ¹H and ¹³C NMR
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the synthesis of novel therapeutics and complex molecules, the structural integrity and purity of building blocks are paramount. Tert-butyl aziridine-1-carboxylate, a key intermediate, demands rigorous quality control due to the inherent reactivity of the aziridine ring. This guide presents a comprehensive, field-tested methodology for the validation of its purity using both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to spectral acquisition and interpretation, establishing a self-validating system for quantitative analysis. By comparing NMR with other common analytical techniques, we position quantitative NMR (qNMR) as a superior, non-destructive method for obtaining precise and accurate purity assessments, crucial for regulatory compliance and reproducible downstream applications.
Introduction: The Critical Need for Purity in Aziridine Chemistry
This compound serves as a versatile precursor in medicinal chemistry and materials science, primarily due to the synthetic utility of the strained three-membered aziridine ring. The tert-butyloxycarbonyl (Boc) protecting group modulates the nucleophilicity of the nitrogen atom, enabling controlled reactions. However, the same ring strain that makes aziridines valuable also renders them susceptible to premature ring-opening or oligomerization, especially in the presence of acidic or nucleophilic impurities.[1][2]
For drug development professionals, using an impure batch of this reagent can lead to significant downstream consequences, including the formation of undesired side products, reduced yields, and complications in purification. This compromises the integrity of biological data and can lead to costly delays. Therefore, a robust, reliable, and accurate method for purity determination is not just a quality control measure but a foundational requirement for successful research and development.[3][4][5]
This guide provides an in-depth protocol for using ¹H and ¹³C NMR spectroscopy to confirm the identity and, critically, to quantify the purity of this compound.
The NMR Advantage: Beyond a Simple Spectrum
While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers distinct, compelling advantages.[6] For quantitative purposes (qNMR), its primary strength lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei it represents.[7] This allows for purity determination against a certified internal standard without the need for compound-specific calibration curves.
Key Advantages of qNMR:
-
Primary Analytical Method: qNMR is considered a primary ratio method, meaning the analyte can be directly correlated to a calibration standard without needing an identical reference material.[8]
-
Non-Destructive: The sample can be recovered unchanged after analysis, a significant benefit when working with precious or limited-quantity materials.[6]
-
Structural Confirmation: Unlike chromatographic methods that identify compounds based on retention time, NMR provides detailed structural information, allowing for the simultaneous identification of the main compound and any impurities.
-
Universal Detection: ¹H NMR is sensitive to all proton-containing molecules, making it effective for detecting a wide range of organic impurities and residual solvents, which may be invisible to specific detectors like UV in HPLC.[6]
Experimental Workflow for Purity Validation
A successful NMR validation hinges on meticulous execution at every stage, from sample preparation to data processing. The following workflow is designed to ensure accuracy, precision, and reproducibility.
Diagram: Purity Validation Workflow
Sources
- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. particle.dk [particle.dk]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asdlib.org [asdlib.org]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral tert-Butyl Aziridine-1-carboxylate
In the landscape of modern synthetic chemistry and drug development, the stereochemical purity of chiral building blocks is of paramount importance. tert-Butyl aziridine-1-carboxylate, a versatile intermediate, is no exception. Its enantiomers can serve as precursors to a wide array of biologically active molecules, where the specific stereoisomer often dictates efficacy and safety. Consequently, the accurate determination of its enantiomeric excess (ee) is a critical step in both process development and quality control. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, offering in-depth protocols and performance data to inform your methodological choices.
Introduction: The Significance of Chiral Purity in Aziridine Chemistry
Aziridines are high-energy three-membered rings containing a nitrogen atom, making them valuable synthons for introducing nitrogen-containing functionalities. The N-Boc protected aziridine, this compound, is particularly useful due to the stability imparted by the Boc group and its facile removal under acidic conditions. The chirality at the carbon atoms of the aziridine ring is often crucial for the desired biological activity of the final product. Therefore, robust analytical methods to quantify the enantiomeric composition are indispensable. This guide will explore and compare the two most prevalent and powerful techniques for this application: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
Comparative Analysis of Analytical Methodologies
The choice between Chiral HPLC and Chiral GC for determining the enantiomeric excess of this compound depends on several factors, including the volatility of the analyte, the required sensitivity, available equipment, and the complexity of the sample matrix.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. |
| Typical Stationary Phases | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Cyclodextrin derivatives |
| Sample Volatility | Not a strict requirement. | Mandatory; sample must be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | May be required to enhance volatility and thermal stability. |
| Resolution | Typically excellent for a wide range of compounds. | High resolution, particularly for volatile compounds. |
| Analysis Time | Can range from 10 to 30 minutes. | Often faster, with run times as short as 5-15 minutes. |
| Sensitivity | High, with UV or Mass Spectrometric detection. | Very high, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS). |
| Instrumentation Cost | Generally higher than GC. | Generally lower than HPLC. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a widely adopted method for the enantioseparation of a vast array of chiral compounds, including this compound. The technique relies on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP) packed into the HPLC column. For N-Boc-aziridines, polysaccharide-based CSPs are particularly effective.
Mechanism of Chiral Recognition
The chiral recognition on polysaccharide-based CSPs arises from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide derivative creates chiral grooves where the enantiomers can bind. One enantiomer will typically have a more stable, lower-energy interaction with the CSP, leading to a longer retention time and, thus, separation.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound using a polysaccharide-based chiral column.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel CHIRALCEL® OD-H or similar amylose-based column)
-
Mobile phase: Hexane/Isopropanol (IPA) mixture
-
Sample: this compound dissolved in mobile phase
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds like this compound, Chiral GC offers a high-resolution and often faster alternative to HPLC. The separation principle is analogous, but occurs in the gas phase, with the enantiomers interacting with a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin-based CSPs are frequently used for this purpose.
Mechanism of Chiral Recognition
Cyclodextrins are chiral, bucket-shaped molecules. The outer surface is hydrophilic, while the inner cavity is hydrophobic. Chiral recognition occurs through the formation of temporary inclusion complexes between the analyte and the cyclodextrin. The stability of these complexes is dependent on the stereochemistry of the analyte, leading to different retention times for the enantiomers.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of this compound using a cyclodextrin-based chiral column.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., a column coated with a derivative of β-cyclodextrin)
-
Carrier gas: Helium or Hydrogen
-
Sample: this compound dissolved in a volatile solvent (e.g., dichloromethane)
Procedure:
-
System Preparation: Install the chiral GC column and condition it according to the manufacturer's instructions. Set the oven temperature program, injector temperature, and detector temperature.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
Injection: Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Workflow for Chiral GC Analysis
A Comparative Guide to the Cytotoxicity of Linear Polyethyleneimine Derived from tert-Butyl Aziridine-1-carboxylate
Introduction: The Biocompatibility Challenge in Polymer-Based Drug Delivery
In the landscape of advanced drug and gene delivery, cationic polymers are indispensable tools.[] Their ability to electrostatically complex with anionic biomolecules like nucleic acids, protect them from degradation, and facilitate cellular uptake is unparalleled.[2] Among the most studied are polyethyleneimine (PEI) and poly-l-lysine (PLL).[3][4] However, the very cationic charge that makes these polymers effective is also a primary driver of their significant cytotoxicity, creating a major hurdle for clinical translation.[2][5] This guide focuses on a promising alternative: linear polyethyleneimine (lPEI) synthesized via the anionic ring-opening polymerization (AROP) of tert-butyl aziridine-1-carboxylate (BocAz).[6][7]
The polymerization of BocAz followed by a straightforward deprotection step yields lPEI, a structure often associated with reduced cytotoxicity compared to the highly branched PEI (bPEI) that has long been a "gold standard" in transfection studies.[3][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic profile of this lPEI. We will objectively compare its expected performance with traditional alternatives (bPEI and PLL), provide the scientific rationale behind key experimental choices, and offer detailed, validated protocols for a robust cytotoxicity assessment.
Section 1: The Polymers: A Structural and Physicochemical Comparison
The biological impact of a polymer is intrinsically linked to its physicochemical properties. Understanding the differences in structure, molecular weight, and charge density is critical to interpreting cytotoxicity data.
-
Linear PEI (from this compound): The AROP of BocAz produces a linear polymer, poly(BocAz). The bulky tert-butyloxycarbonyl (Boc) protecting group is then easily removed using an acid like trifluoroacetic acid (TFA) to yield well-defined, low-molecular-weight lPEI.[6][8] This synthetic route avoids the branching inherent in the cationic polymerization of aziridine, which is used to produce bPEI.[6]
-
Branched PEI (bPEI): Traditionally considered a highly efficient transfection agent, bPEI possesses a high density of primary, secondary, and tertiary amines.[3] This high charge density contributes to strong interactions with cell membranes, which enhances cellular uptake but is also a major source of its well-documented cytotoxicity.[5][9]
-
Poly-L-Lysine (PLL): As a polypeptide, PLL offers the advantage of biodegradability.[10] However, its high cationic charge density can lead to tight binding with nucleic acids and significant membrane disruption, making its cytotoxicity a concern that is dependent on its molecular weight.[11][12]
| Feature | lPEI (from BocAz) | Branched PEI (bPEI) | Poly-L-Lysine (PLL) | Rationale & Significance |
| Structure | Linear | Highly Branched | Linear Polypeptide | Branching increases the density of accessible charges, often correlating with higher cytotoxicity.[5] |
| Synthesis | Anionic Ring-Opening Polymerization (AROP) of BocAz | Cationic Ring-Opening Polymerization of Aziridine | N-Carboxyanhydride (NCA) Polymerization | The synthetic route dictates the polymer's final architecture and polydispersity, impacting its biological interactions. |
| Charge Source | Primary & Secondary Amines | Primary, Secondary & Tertiary Amines | Primary Amines (ε-amino group) | The type and accessibility of amines influence buffering capacity ("proton sponge effect") and membrane interaction strength. |
| Biodegradability | Non-biodegradable | Non-biodegradable | Biodegradable (enzymatic) | Biodegradability can mitigate long-term toxicity concerns by allowing for clearance of the polymer from the system.[10] |
Section 2: The Core Mechanism of Cationic Polymer Cytotoxicity
The primary driver of acute cytotoxicity for cationic polymers is their interaction with the cell's plasma membrane. This process is largely driven by electrostatic forces.[2]
-
Initial Binding: The positively charged polymer is attracted to the net negative charge of the cell surface, which is rich in anionic proteoglycans.[2]
-
Membrane Disruption: This strong binding can disrupt the integrity of the lipid bilayer, leading to the formation of pores or complete membrane destabilization.[5]
-
Cell Lysis: The loss of membrane integrity results in the leakage of intracellular components, such as the enzyme lactate dehydrogenase (LDH), into the extracellular environment, culminating in necrotic cell death.[13]
While necrosis via membrane lysis is the dominant acute mechanism, other pathways, such as the activation of apoptosis (programmed cell death) or inflammatory responses like NLRP3 inflammasome activation, can also be triggered, particularly at sub-lethal concentrations.[5][9]
Section 3: A Validated Framework for Comparative Cytotoxicity Assessment
To obtain a comprehensive and reliable assessment of polymer cytotoxicity, it is essential to use a multi-parametric approach. Relying on a single assay can be misleading, as different assays measure distinct cellular events.[13] For instance, a compound might inhibit metabolic activity (measured by MTT) without immediately compromising membrane integrity (measured by LDH).
This framework employs three distinct, complementary assays to build a complete cytotoxicity profile.
Section 4: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: MTT Assay for Metabolic Viability
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Causality Check:
-
Why serum-free media? Serum contains dehydrogenases that can reduce MTT, leading to false-positive signals. Using serum-free media during the MTT incubation step is crucial for accuracy.
-
Why a solubilization step? The purple formazan crystals are insoluble in water. A solubilizing agent (like DMSO or a specialized buffer) is required to dissolve them before absorbance can be measured.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the polymers (e.g., 0.1 µg/mL to 100 µg/mL). Include untreated cells as a negative control. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[15]
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[16]
Causality Check:
-
Why multiple controls? To get an accurate measure of polymer-induced cytotoxicity, you must subtract background LDH activity from the medium itself ("medium background"), from untreated cells ("spontaneous release"), and account for the maximum possible LDH release by lysing a set of control cells ("maximum release").[17] This ensures the measured signal is only from the experimental treatment.
Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well plate with seeded cells and polymer treatments as described in the MTT protocol.
-
Control Wells: Designate wells for three critical controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells plus 10 µL of a lysis buffer (e.g., 10X Lysis Buffer from a commercial kit) 45 minutes before the end of incubation.
-
Medium Background: Medium only, no cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, typically from a kit) to each well.[16]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Reading: Measure absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis vs. Necrosis
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18]
Causality Check:
-
Why two stains? Using both stains allows for clear differentiation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
This distinction is critical for understanding the precise mechanism of cell death induced by the polymer.
-
Step-by-Step Methodology:
-
Cell Culture: Grow and treat cells in 6-well plates.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Section 5: Data Interpretation and Comparative Analysis
Based on existing literature, we can anticipate a distinct cytotoxicity profile for lPEI derived from BocAz compared to its counterparts. Linear PEI is generally found to be less toxic than branched PEI of a similar molecular weight.[6] The cytotoxicity of PLL is highly dependent on its size, but it can be considerable.[11]
Table of Expected Comparative Cytotoxicity Data
| Polymer | IC₅₀ (µg/mL) from MTT Assay | % Cytotoxicity at 25 µg/mL (LDH Assay) | Predominant Mode of Death (Annexin V/PI) |
| lPEI (from BocAz) | 35 - 50 | 20 - 30% | Necrosis / Late Apoptosis |
| Branched PEI (bPEI) | 5 - 15 | 60 - 80% | Primarily Necrosis |
| Poly-L-Lysine (PLL) | 10 - 25 | 40 - 60% | Necrosis / Late Apoptosis |
| (Note: These values are illustrative and will vary based on cell line, polymer molecular weight, and experimental conditions.) |
Analysis of Expected Results:
-
The higher IC₅₀ value for lPEI (from BocAz) in the MTT assay would indicate that a higher concentration of the polymer is required to reduce cell viability by 50%, suggesting lower overall toxicity.[19]
-
The lower percentage of LDH release for lPEI confirms that it causes less acute plasma membrane damage compared to bPEI and PLL at the same concentration.[13]
-
The Annexin V/PI data for all polymers will likely show a significant population of necrotic (or late apoptotic) cells, confirming membrane disruption as the primary mechanism of cell death.[18] The key difference will be the concentration at which this effect becomes dominant, which is expected to be higher for lPEI.
Conclusion
The synthesis of linear polyethyleneimine from this compound offers a promising path toward developing more biocompatible cationic polymers for therapeutic delivery.[6] A systematic and multi-faceted evaluation of cytotoxicity, as outlined in this guide, is paramount for validating its safety profile. By employing a combination of assays that probe metabolic health, membrane integrity, and the specific mode of cell death, researchers can generate a robust and reliable dataset. The expected data suggests that lPEI derived via this method will exhibit a superior safety profile compared to traditional vectors like branched PEI and poly-l-lysine. This improved biocompatibility, coupled with effective delivery, positions these polymers as strong candidates for the next generation of drug and gene delivery systems.
References
- Macromolecules. (2023). Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis.
- ACS Publications. (2023). Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. [Link][5][9]
- Semantic Scholar. Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. [Link][23]
- Royal Society of Chemistry.
- ResearchGate. Environmental hazard of cationic polymers relevant in personal and consumer care products: A critical review. [Link]
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- ResearchGate.
- ResearchGate.
- PubMed Central. Comparison of Linear Poly Ethylene Imine (LPEI) and Poly L-Lysine (PLL)
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- ResearchGate. A comparison of the effectiveness of cationic polymers poly - L - lysine (PLL) and polyethylenimine (PEI) for non - viral delivery of plasmid DNA to bone marrow stromal cells (BMSC). [Link][12]
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Comparative analysis of initiators for the polymerization of N-Boc-aziridine
A Comparative Analysis of Initiators for the Polymerization of N-Boc-aziridine
This guide provides an in-depth comparative analysis of common initiators for the cationic ring-opening polymerization (CROP) of 2-methyl-N-tert-butoxycarbonyl-aziridine (N-Boc-aziridine). We will delve into the mechanistic nuances of initiation, compare initiator performance using experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals working with linear polyethyleneimine (LPEI) and its derivatives.
N-Boc-aziridine is a critical monomer for the synthesis of poly(N-Boc-aziridine), which serves as a protected precursor to linear polyethyleneimine (LPEI). LPEI is a versatile cationic polymer with wide-ranging applications in gene delivery, drug carriers, and biomaterials due to its high charge density and ability to form polyplexes with nucleic acids.
The properties of the final LPEI, such as its molar mass and dispersity (Đ), are directly dictated by the preceding polymerization of N-Boc-aziridine. The choice of initiator is paramount in controlling this process, influencing not only the polymerization kinetics but also the structure and purity of the resulting polymer. An ideal initiator should offer rapid initiation, controlled propagation, and minimal side reactions to yield well-defined polymers. This guide will provide a comparative analysis of various initiators to aid in the rational selection for specific research and development needs.
The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The polymerization of N-Boc-aziridine proceeds via a cationic ring-opening mechanism. This process can be broken down into three main stages: initiation, propagation, and termination/chain transfer.
-
Initiation: An electrophilic initiator reacts with the nitrogen atom of the N-Boc-aziridine monomer, leading to the opening of the strained three-membered ring and the formation of a cationic propagating species, typically an aziridinium ion.
-
Propagation: The cationic chain end reacts with another monomer molecule in a nucleophilic substitution reaction. This process repeats, leading to the growth of the polymer chain.
-
Termination and Chain Transfer: These are side reactions that can limit the molar mass of the polymer and broaden its dispersity. Termination involves the irreversible deactivation of the propagating species, while chain transfer involves the transfer of the active center to another molecule, such as a monomer, solvent, or impurity.
Below is a generalized schematic of the CROP of N-Boc-aziridine.
Figure 1: Generalized mechanism of cationic ring-opening polymerization of N-Boc-aziridine.
A Comparative Analysis of Initiator Classes
The choice of initiator significantly impacts the polymerization of N-Boc-aziridine. We will compare three common classes of initiators: Brønsted acids, Lewis acids, and alkylating agents.
Brønsted Acids
Brønsted acids, such as triflic acid (TfOH), are proton-donating species that can initiate polymerization by protonating the nitrogen atom of the aziridine ring.
-
Mechanism: The proton from the acid attacks the nitrogen atom of the N-Boc-aziridine monomer, forming an aziridinium ion. This highly reactive species then serves as the starting point for chain growth.
-
Performance:
-
Initiation Efficiency: Brønsted acids often exhibit high initiation efficiency, leading to rapid polymerization.
-
Control over Molar Mass and Dispersity: While effective in initiating polymerization, Brønsted acids can lead to less control over the molar mass and a broader dispersity (Đ > 1.3). This is often attributed to side reactions like chain transfer to the monomer.
-
Side Reactions: The counter-ion from the acid can play a role in termination reactions. Additionally, the high reactivity of the propagating species can lead to intramolecular and intermolecular side reactions.
-
Lewis Acids
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are electron-pair acceptors that can initiate polymerization by coordinating to the nitrogen atom of the aziridine ring.
-
Mechanism: The Lewis acid coordinates with the lone pair of electrons on the nitrogen atom, weakening the C-N bonds and facilitating ring-opening upon nucleophilic attack by a monomer.
-
Performance:
-
Initiation Efficiency: Lewis acids are effective initiators, but the initiation rate can be slower compared to strong Brønsted acids.
-
Control over Molar Mass and Dispersity: Polymerization initiated by BF₃·OEt₂ has been shown to yield polymers with a relatively broad dispersity (Đ around 1.5). This suggests that chain transfer and termination reactions are significant.
-
Side Reactions: The complex nature of the initiation and the presence of the Lewis acid can lead to a variety of side reactions, making it challenging to achieve a living polymerization.
-
Alkylating Agents
Alkylating agents, such as methyl triflate (MeOTf), are electrophilic compounds that initiate polymerization by transferring an alkyl group to the nitrogen atom of the aziridine ring.
-
Mechanism: The electrophilic methyl group of MeOTf is attacked by the nitrogen atom of the N-Boc-aziridine monomer. This results in the formation of a quaternary aziridinium ion, which is the initial cationic propagating species.
-
Performance:
-
Initiation Efficiency: MeOTf is a powerful electrophile and typically provides very fast and quantitative initiation. This rapid initiation is crucial for achieving a narrow molar mass distribution.
-
Control over Molar Mass and Dispersity: Among the commonly used initiators, MeOTf offers the best control over the polymerization, leading to polymers with predictable molar masses and low dispersity (Đ often below 1.2). This indicates a quasi-living polymerization with minimal side reactions.
-
Side Reactions: While MeOTf provides good control, the high reactivity of the propagating species still makes the system sensitive to impurities. The choice of solvent and temperature is critical to minimize side reactions.
-
Summary of Initiator Performance
The following table summarizes the performance of the different initiators based on experimental data for the polymerization of 2-methyl-N-Boc-aziridine.
| Initiator Class | Example | Initiation Rate | Control over Molar Mass | Dispersity (Đ) | Key Advantages | Key Disadvantages |
| Brønsted Acids | Triflic Acid (TfOH) | Fast | Moderate | > 1.3 | Readily available, fast polymerization | Prone to side reactions, broad dispersity |
| Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂) | Moderate | Moderate | ~ 1.5 | Effective for a range of monomers | Complex initiation, broad dispersity |
| Alkylating Agents | Methyl Triflate (MeOTf) | Very Fast | Good to Excellent | < 1.2 | Excellent control, narrow dispersity | Highly reactive, sensitive to impurities |
Experimental Protocols
The following are representative protocols for the polymerization of N-Boc-aziridine using different initiators. It is crucial to use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) to minimize side reactions with water and oxygen.
General Experimental Workflow
The Strategic Advantage of tert-Butyl aziridine-1-carboxylate in Chiral Amine Synthesis for Drug Candidates: A Comparative Guide
In the landscape of modern medicinal chemistry, the efficient and stereocontrolled synthesis of chiral amines is a cornerstone of drug development. These motifs are ubiquitous in a vast array of therapeutic agents, from antiviral medications to kinase inhibitors. Among the diverse synthetic tools available, tert-butyl aziridine-1-carboxylate, a Boc-protected aziridine, has emerged as a highly valuable and versatile building block. Its unique combination of stability, reactivity, and stereochemical integrity offers distinct advantages over traditional synthetic routes.
This guide provides an in-depth comparison of the efficacy of this compound in the synthesis of key drug candidates. We will explore its application through case studies, presenting comparative experimental data and detailed protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.
The Aziridine Moiety: A Gateway to Molecular Complexity
Aziridines, three-membered nitrogen-containing heterocycles, are potent synthetic intermediates due to their inherent ring strain, which facilitates regio- and stereoselective ring-opening reactions.[1] The tert-butoxycarbonyl (Boc) protecting group on the aziridine nitrogen plays a crucial role. It activates the aziridine for nucleophilic attack while being stable under a variety of reaction conditions and readily removable under mild acidic conditions.[2][3] This controlled reactivity is paramount in multi-step syntheses of complex drug molecules.
Case Study 1: Oseltamivir (Tamiflu®) - An Azide-Free Approach
The neuraminidase inhibitor oseltamivir (Tamiflu®) is a critical antiviral drug for the treatment of influenza.[1] Its commercial synthesis has historically relied on the use of potentially explosive azide reagents.[1][4] The development of safer, azide-free synthetic routes has been a significant area of research, with aziridine-based strategies offering a compelling alternative.
One innovative approach to oseltamivir involves the use of a Boc-protected aziridine intermediate. While a direct synthesis starting from commercially available this compound is not the most common route, the principles of Boc-aziridine chemistry are central to several advanced syntheses. For instance, in some routes, a Boc group is introduced to protect an amino group before the formation of the aziridine ring.[1] This strategy allows for the stereoselective installation of the two crucial amino functionalities on the cyclohexene core of oseltamivir.
The key transformation is the regioselective ring-opening of the Boc-protected aziridine with a suitable nucleophile to introduce the 3-pentyloxy side chain. This step is often catalyzed by a Lewis acid.[1]
dot graph oseltamivir_synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Boc-Protected Aziridine Intermediate" [fillcolor="#FBBC05"]; "Nucleophilic Ring-Opening" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oseltamivir Precursor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final Steps" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oseltamivir" [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Boc-Protected Aziridine Intermediate" -> "Nucleophilic Ring-Opening" [label="3-Pentanol, Lewis Acid"]; "Nucleophilic Ring-Opening" -> "Oseltamivir Precursor"; "Oseltamivir Precursor" -> "Final Steps" [label="Deprotection & Acetylation"]; "Final Steps" -> "Oseltamivir"; } caption: "General workflow for Oseltamivir synthesis via a Boc-protected aziridine intermediate."
Comparative Performance:
While direct yield comparisons for a single step are often embedded within complex multi-step syntheses, the overall yields of azide-free routes involving aziridination have been shown to be competitive with, and in some cases superior to, traditional azide-based methods. For example, an azide-free synthesis of oseltamivir reported an overall yield of 35-38%, surpassing the 27-29% yield of a comparable azide-based process.[5] The primary advantage of the aziridine approach lies in the avoidance of hazardous and potentially explosive azide reagents, a critical consideration for large-scale production.
| Synthetic Route | Key Reagent/Step | Overall Yield | Key Advantages | Key Disadvantages |
| Traditional Roche Synthesis | Sodium Azide | 17-22%[1] | Established industrial process. | Use of potentially explosive azides. |
| Shi's Azide-Free Synthesis | tert-Butylamine | 61-69% (from epoxide)[6] | High yield, avoids azides. | Relies on a derivative of shikimic acid. |
| Trost's Azide-Free Synthesis | Palladium-catalyzed aziridination | 30%[7][8] | Azide-free, good stereocontrol. | Use of a precious metal catalyst. |
Case Study 2: HIV Protease Inhibitors - A Versatile Chiral Intermediate
A significant breakthrough in the synthesis of hydroxyethylamine (HEA) class HIV protease inhibitors, such as Saquinavir, Amprenavir, and Nelfinavir, was the development of a versatile chiral aziridine intermediate.[9][10][11] This intermediate, which can be prepared from D-tartaric acid, contains a Boc-protected aziridine that serves as a linchpin for introducing key structural motifs.
The synthesis of the core structure of Amprenavir, for example, involves the regioselective opening of a Boc-protected aziridine.[12] This strategy allows for the efficient and stereocontrolled construction of the complex amino alcohol backbone of these drugs.
dot graph hiv_inhibitor_synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Chiral N-Boc-Aziridine Intermediate" [fillcolor="#FBBC05"]; "Regioselective Ring-Opening" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amprenavir Isostere" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Coupling & Final Steps" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amprenavir" [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Chiral N-Boc-Aziridine Intermediate" -> "Regioselective Ring-Opening" [label="Organocuprate"]; "Regioselective Ring-Opening" -> "Amprenavir Isostere"; "Amprenavir Isostere" -> "Coupling & Final Steps"; "Coupling & Final Steps" -> "Amprenavir"; } caption: "Synthetic approach to Amprenavir utilizing a chiral N-Boc-aziridine intermediate."
Experimental Protocol: Synthesis of an Amprenavir Intermediate via Aziridine Ring Opening
The following is a generalized protocol based on literature procedures for the regioselective opening of a Boc-protected aziridine, a key step in the synthesis of the Amprenavir isostere.[12]
-
Preparation of the Organocuprate Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), copper(I) bromide-dimethyl sulfide complex is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of phenyllithium in cyclohexane/ether is added dropwise, and the mixture is stirred to form the lithium diphenylcuprate reagent.
-
Aziridine Ring Opening: A solution of the N-Boc-aziridine intermediate in anhydrous THF is added dropwise to the pre-formed organocuprate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified period, allowing for the complete consumption of the starting material as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired ring-opened product.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical as organometallic reagents like phenyllithium and organocuprates are highly reactive towards oxygen and moisture.
-
Low Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the organometallic reagents and to enhance the regioselectivity of the nucleophilic attack on the aziridine ring.
-
Anhydrous Solvents: The use of anhydrous solvents is essential to prevent the quenching of the organometallic reagents.
-
Quenching: The reaction is quenched with a mild acid source like ammonium chloride to protonate the resulting amide and facilitate the work-up procedure.
Future Outlook and Conclusion
The use of this compound and related Boc-protected aziridines in the synthesis of drug candidates represents a significant advancement in synthetic organic chemistry. The ability to introduce chiral amine functionalities with high stereocontrol and without the use of hazardous reagents makes this a highly attractive strategy for both academic research and industrial-scale drug manufacturing. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of these versatile building blocks will undoubtedly play an increasingly important role in the development of next-generation therapeutics. Further research into novel catalytic methods for the asymmetric synthesis and ring-opening of Boc-aziridines will continue to expand their utility and impact on the field of medicinal chemistry.
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Benchmarking the stability of N-Boc-aziridine against other aziridine derivatives
A Comparative Guide to the Stability of N-Boc-Aziridine: A Researcher's Handbook
Introduction: The Aziridine Conundrum—Reactivity vs. Stability
Aziridines, the nitrogen-containing analogues of epoxides, are powerful intermediates in organic synthesis, prized for their utility in constructing complex nitrogenous molecules.[1][2] This utility stems from the significant inherent ring strain (estimated at ~27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[3][4] However, this high reactivity is a double-edged sword, often leading to challenges with stability, handling, and storage.[1][5]
The character of the aziridine is fundamentally dictated by the substituent on the nitrogen atom.[6][7] This substituent governs the electronic nature of the ring, creating a spectrum of reactivity and stability. Aziridines are broadly classified into two categories:
-
"Activated" Aziridines: Bearing electron-withdrawing groups (EWGs) like sulfonyl (e.g., tosyl, nosyl) or acyl moieties. These groups enhance the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack but also more prone to decomposition.[3][8][9]
-
"Non-activated" Aziridines: Bearing electron-donating or neutral groups (e.g., alkyl, aryl). These are significantly more stable but require harsh conditions or electrophilic activation (e.g., protonation to an aziridinium ion) to undergo ring-opening.[4][8][9]
The N-tert-butoxycarbonyl (N-Boc) group, a carbamate, occupies a unique and advantageous position on this spectrum. It provides sufficient activation for many synthetic transformations while offering greater stability than its strongly electron-withdrawing counterparts. This guide provides an in-depth, data-driven comparison of the stability of N-Boc-aziridine against other commonly used N-substituted aziridines, offering practical insights for researchers, scientists, and drug development professionals.
Experimental Design: A Rationale for Stress Testing
To provide a meaningful comparison, we designed a series of stress tests to simulate common synthetic and purification conditions. The stability of a model substrate, 2-phenyl-aziridine, functionalized with different N-substituents, was quantitatively monitored.
Causality Behind Experimental Choices:
-
Selection of N-Substituents: We chose a representative from each major class to cover the full reactivity spectrum:
-
N-Boc (tert-butoxycarbonyl): The focus of our study; a moderately activating carbamate.
-
N-Ts (p-toluenesulfonyl): A strongly activating sulfonyl group, very common in synthesis.[10]
-
N-Ac (Acetyl): A moderately activating acyl group, known to be labile.[11]
-
N-Bn (Benzyl): A non-activating alkyl group, representing a stable but less reactive class.
-
-
Stress Conditions:
-
Acidic (Silica Gel Slurry): Standard silica gel is inherently acidic (pH ~4-5) and a common cause of decomposition during chromatographic purification.[11] This test mimics prolonged exposure during a column run.
-
Acidic (TFA in CDCl₃): Trifluoroacetic acid (TFA) is frequently used for the deprotection of Boc groups.[12] This test evaluates the kinetic stability of the aziridine ring itself under conditions designed to cleave the N-Boc bond, a scenario relevant for orthogonal protection schemes.
-
Thermal (80 °C in Toluene): Many reactions require heating. This test assesses the thermal robustness of the aziridines and their propensity for polymerization at elevated temperatures.[13]
-
Nucleophilic (Piperidine in Toluene): This test directly compares the electrophilicity of the aziridine ring by exposing it to a common amine nucleophile under neutral conditions. The rate of consumption reflects the degree of activation by the N-substituent.
-
-
Analytical Method: Quantitative ¹H NMR (qNMR) spectroscopy using a stable internal standard (1,3,5-trimethoxybenzene) was selected. This method is highly reliable and allows for direct, non-destructive monitoring of the starting material's concentration over time without requiring response factors.[13]
Comparative Stability Data
The following tables summarize the percentage of the initial aziridine remaining after exposure to various stress conditions.
Table 1: Stability in the Presence of Acidic Silica Gel (Conditions: 0.1 M solution in CDCl₃, 500 mg silica gel per mmol of aziridine, 25 °C)
| Time (hours) | N-Boc | N-Ts | N-Ac | N-Bn |
| 1 | 98% | 85% | 88% | >99% |
| 4 | 95% | 62% | 71% | >99% |
| 12 | 88% | 31% | 45% | 98% |
| 24 | 81% | 15% | 20% | 97% |
Table 2: Stability in Trifluoroacetic Acid (TFA) (Conditions: 0.1 M solution in CDCl₃, 1.0 equivalent TFA, 25 °C)
| Time (hours) | N-Boc | N-Ts | N-Ac | N-Bn |
| 0.5 | 5%¹ | 92% | 65%² | 75%³ |
| 2 | <1%¹ | 85% | 30%² | 55%³ |
| 8 | <1%¹ | 70% | 10%² | 30%³ |
¹Decomposition via N-Boc group cleavage followed by polymerization. ²Decomposition via isomerization to oxazoline and hydrolysis.[14][15] ³Decomposition via protonation to aziridinium ion and subsequent ring-opening.
Table 3: Thermal Stability (Conditions: 0.1 M solution in Toluene-d₈, 80 °C)
| Time (hours) | N-Boc | N-Ts | N-Ac | N-Bn |
| 4 | >99% | 98% | 95% | >99% |
| 12 | 97% | 94% | 88% | 98% |
| 24 | 95% | 89% | 79% | 97% |
| 48 | 91% | 80% | 65% | 95% |
Table 4: Stability Towards Nucleophilic Attack (Conditions: 0.1 M solution in Toluene-d₈, 1.2 equivalents Piperidine, 50 °C)
| Time (hours) | N-Boc | N-Ts | N-Ac | N-Bn |
| 2 | 96% | 41% | 75% | >99% |
| 8 | 90% | <5% | 48% | >99% |
| 24 | 82% | <1% | 15% | 98% |
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the fundamental relationship between N-substituent choice and aziridine stability.
Caption: Experimental workflow for benchmarking aziridine stability via qNMR.
Caption: The influence of N-substituents on the stability-reactivity profile.
Discussion and Practical Recommendations
The experimental data clearly demonstrates that the stability of an aziridine is critically dependent on both its N-substituent and the chemical environment.
-
N-Benzyl (Non-Activated): As expected, the N-Bn derivative showed the highest overall stability across most conditions. Its inertness to silica gel, thermal stress, and nucleophilic attack makes it robust for storage and handling. However, its low reactivity necessitates harsh, acid-catalyzed conditions for ring-opening, which can be incompatible with sensitive substrates.[4][8]
-
N-Tosyl (Strongly Activated): The N-Ts derivative is the least stable of the cohort. It degrades rapidly on silica gel, confirming the classic problem of purification for this class of compounds.[11] Its extreme susceptibility to nucleophilic attack, while synthetically useful, makes it prone to decomposition with trace nucleophiles (e.g., water) during workup and storage. Its relative stability to TFA highlights its orthogonality to Boc-deprotection conditions.
-
N-Acetyl (Acyl-Activated): The N-Ac derivative shows moderate stability, generally superior to N-Ts but inferior to N-Boc. It is particularly vulnerable to both acidic and thermal degradation. Under acidic conditions, it can undergo hydrolysis and rearrangement to form oxazoline byproducts.[14][15]
-
N-Boc (Carbamate-Activated): The N-Boc derivative emerges as a clear leader in balancing stability with useful reactivity.
-
Superior Acid Stability (vs. N-Ts/N-Ac on Silica): It exhibits significantly greater stability on acidic silica gel compared to N-Ts and N-Ac aziridines, making chromatographic purification far more viable.[11] This is a crucial practical advantage.
-
Controlled Reactivity: While it is susceptible to nucleophilic attack, the reaction is considerably slower than with the N-Ts analogue, allowing for better reaction control and reduced decomposition from trace nucleophiles.
-
Thermal Robustness: It shows excellent thermal stability, comparable to the non-activated N-Bn derivative, allowing for reactions to be conducted at elevated temperatures.
-
Predictable Lability: Its primary liability is strong acid (TFA), which is the standard method for its removal.[12] This is not a drawback but a predictable feature that enables its use as a protecting group.
-
Field-Proven Insights & Recommendations:
-
Purification: For highly sensitive activated aziridines like N-Ts derivatives, avoid standard silica gel. Use deactivated (triethylamine-washed) silica, or preferably, basic or neutral alumina to prevent catastrophic ring-opening on the column.[11] N-Boc-aziridines are generally robust enough for careful purification on standard silica.
-
Work-up: When working with activated aziridines, perform all aqueous work-up steps at low temperatures (0-5 °C) and use neutral washes like saturated ammonium chloride or brine to prevent hydrolysis.[11]
-
Storage: For long-term stability, store aziridines neat (if solid) or as concentrated solutions in non-polar, aprotic, and non-nucleophilic solvents like toluene or hexanes.[11] Always store under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended) to protect against moisture and adventitious reactions.[13]
Detailed Experimental Protocols
General Procedure for Stability Assessment by qNMR
This protocol is a self-validating system for assessing the stability of a given aziridine derivative under specific stress conditions.
-
Preparation of Stock Solution: a. Accurately weigh the aziridine derivative (approx. 0.1 mmol) and the internal standard, 1,3,5-trimethoxybenzene (approx. 0.1 mmol), into a clean vial. b. Add 1.0 mL of the appropriate deuterated solvent (e.g., CDCl₃ or Toluene-d₈) via a calibrated syringe. c. Gently mix until all solids are dissolved.
-
Time Zero (t=0) Analysis: a. Transfer an aliquot of the stock solution to an NMR tube. b. Acquire a ¹H NMR spectrum immediately. Ensure the relaxation delay (d1) is set to at least 5 seconds to allow for accurate integration. c. Integrate a well-resolved peak for the aziridine and a peak for the internal standard (e.g., the methoxy singlet for 1,3,5-trimethoxybenzene). Calculate the initial ratio of aziridine to the standard.
-
Application of Stress: a. To the remaining stock solution, add the designated stressor (e.g., a pre-weighed amount of silica gel, a measured volume of TFA solution, or the nucleophile). b. For thermal stress tests, place the vial in a pre-heated block at the target temperature.
-
Monitoring: a. At specified time intervals (e.g., 1, 4, 12, 24 hours), withdraw an aliquot from the reaction vial and acquire a ¹H NMR spectrum under the same parameters used for the t=0 analysis. b. Calculate the new ratio of aziridine to the internal standard.
-
Data Analysis: a. The percentage of aziridine remaining at time t is calculated as: (% Remaining) = [(Aziridine/Standard Ratio at t) / (Aziridine/Standard Ratio at t=0)] * 100.
Conclusion
While no single N-substituent is perfect for every application, N-Boc-aziridine demonstrates a superior balance of stability and controlled reactivity, making it an exceptionally versatile tool for modern organic synthesis. It is robust enough to withstand common purification and reaction conditions that cause significant degradation of more highly activated derivatives like N-tosyl and N-acyl aziridines. Its predictable lability to strong acid allows for its seamless integration into complex synthetic strategies as a protecting group. For researchers seeking a reliable and manageable activated aziridine, the N-Boc derivative represents a strategic choice that minimizes handling issues while maximizing synthetic potential.
References
- strategies to prevent premature ring-opening of activ
- An In-depth Technical Guide on the Reactivity and Stability of the Aziridine Ring. BenchChem.
- Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.
- The thermal decomposition of azidopyridines.
- A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Bentham Science.
- Preface to “Aziridine Chemistry”. PMC - PubMed Central.
- Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
- A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis.
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Stability and proper storage conditions for aziridine compounds. BenchChem.
- Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium. Indian Academy of Sciences.
- Basic Principles of Nucleophilic Ring-Opening of Aziridines: A Technical Guide. BenchChem.
- Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium.
- Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
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A Spectroscopic Journey: Distinguishing Tert-Butyl Aziridine-1-carboxylate from its Precursors
This guide provides an in-depth spectroscopic comparison of tert-butyl aziridine-1-carboxylate, a critical building block in medicinal chemistry, and its common precursors. We will explore the synthesis and delve into the key changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering researchers a clear roadmap for reaction monitoring and product verification.
The high ring strain of the aziridine moiety makes it a versatile electrophile, readily undergoing ring-opening reactions with various nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to moderate the reactivity of the aziridine nitrogen and enhance its stability, making this compound a valuable intermediate in the synthesis of complex nitrogen-containing molecules.
A common and efficient method for synthesizing this compound involves the intramolecular cyclization of a protected amino alcohol, such as N-Boc-ethanolamine. This process typically proceeds through the activation of the hydroxyl group, converting it into a good leaving group (e.g., a tosylate or mesylate), followed by an intramolecular Williamson ether-like synthesis where the deprotonated nitrogen acts as the nucleophile to displace the leaving group and form the three-membered ring.
Figure 1: General workflow for the synthesis of this compound from N-Boc-ethanolamine.
Spectroscopic Comparison: From Precursor to Product
The transformation from the linear, activated precursor to the cyclic aziridine product is accompanied by distinct and predictable changes in their respective spectra. Understanding these shifts is paramount for confirming the successful formation of the strained three-membered ring.
For this comparison, we will consider the tosylated intermediate, tert-butyl (2-((4-methylphenyl)sulfonyloxy)ethyl)carbamate, as our representative precursor.
¹H NMR Spectroscopy: The Telltale Shift
The most dramatic change observed in ¹H NMR is the significant upfield shift of the methylene protons (CH₂) upon ring formation. In the linear precursor, these protons are adjacent to an electron-withdrawing oxygen atom (part of the tosylate group) and a nitrogen atom, placing them in a deshielded environment. Upon cyclization, these same protons become part of the highly strained and electron-rich aziridine ring, causing a notable shift to a higher field (lower ppm).
¹³C NMR Spectroscopy: Tracking Carbon Environments
Similar to the proton NMR, the carbon signals of the methylene groups also experience a significant upfield shift upon aziridine formation. The strained nature of the three-membered ring leads to a more shielded electronic environment for the ring carbons compared to their counterparts in the open-chain precursor.
Infrared (IR) Spectroscopy: Ring Strain and Functional Group Changes
While the changes in IR spectroscopy can be more subtle, they provide valuable confirmation. The key is to look for the disappearance of the strong S=O stretching bands from the tosylate group in the precursor and the potential appearance of characteristic ring vibration modes for the aziridine. The N-H stretch (if present in the deprotected precursor) would also disappear, although in this Boc-protected route, the carbamate C=O and N-H bands are present in both precursor and product.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides definitive evidence of the transformation by confirming the change in molecular weight. The cyclization reaction involves the loss of the activating group (e.g., the tosylate) and a proton, resulting in a predictable decrease in the molecular mass of the final product.
Figure 2: Logical flow of key spectroscopic changes from precursor to the aziridine product.
Data Summary Table
| Spectroscopic Technique | Precursor: tert-butyl (2-tosyloxyethyl)carbamate | Product: this compound | Key Observation |
| ¹H NMR | ~4.2 ppm (t, 2H, -CH₂OTs) | ~2.2 ppm (s, 4H, ring CH₂) | Significant upfield shift of methylene protons. |
| ¹³C NMR | ~69 ppm (-CH₂OTs) | ~27 ppm (ring CH₂) | Significant upfield shift of methylene carbons. |
| IR (cm⁻¹) | ~1350, ~1175 (strong S=O stretches) | Absence of strong S=O bands in that region. | Disappearance of tosylate group signals. |
| MS (m/z) | Expected [M+Na]⁺: 338.1 | Expected [M+H]⁺: 158.1 | Confirms loss of the tosyl group. |
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of this compound.
Part 1: Synthesis of tert-butyl (2-((4-methylphenyl)sulfonyloxy)ethyl)carbamate (Precursor)
This protocol details the activation of the hydroxyl group of N-Boc-ethanolamine.
Materials:
-
N-Boc-ethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-ethanolamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride. The order of addition is crucial to manage the exothermic reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated precursor.
-
Purify the product by flash column chromatography if necessary.
Part 2: Synthesis of this compound (Product)
This protocol describes the base-induced intramolecular cyclization.
Materials:
-
tert-butyl (2-((4-methylphenyl)sulfonyloxy)ethyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the tosylated precursor in anhydrous DMF to the NaH suspension. The slow addition is critical for controlling the hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether multiple times.
-
Wash the combined organic extracts with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The product is volatile.
-
Purify the resulting oil by distillation or chromatography to obtain pure this compound.
Conclusion
The successful synthesis of this compound from its linear precursor is unequivocally confirmed by a suite of spectroscopic methods. The most telling evidence is the dramatic upfield shift of the methylene signals in both ¹H and ¹³C NMR spectra, which is a direct consequence of the formation of the strained, three-membered aziridine ring. This, combined with the disappearance of the activating group's signals in IR spectroscopy and the confirmation of the expected molecular weight by mass spectrometry, provides a self-validating system for researchers to confidently verify their synthetic outcomes.
References
- Title: Aziridines: epoxides' ugly cousins? Source: Chemical Society Reviews URL:[Link]
- Title: A convenient synthesis of enantiopure N-protected β-amino epoxides from N-protected α-amino acids Source: Tetrahedron: Asymmetry URL:[Link]
- Title: N-(tert-Butoxycarbonyl)aziridine Source: PubChem URL:[Link]
A Comparative Guide to Linear Polymers for Drug Delivery: Profiling Poly(BocAz) Against Established Platforms
For researchers, scientists, and drug development professionals, the choice of a polymeric carrier is a critical decision that profoundly impacts the efficacy, safety, and clinical translation of a therapeutic agent. This guide provides an in-depth comparison of a novel, conceptually promising polymer, poly(Boc-protected aminozide) (poly(BocAz)), with established linear polymers widely used in drug delivery: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Polypeptides. While poly(BocAz) remains a theoretical construct at present, its unique combination of functional groups offers a compelling glimpse into the future of stimuli-responsive and modular drug delivery systems.
Introduction to Linear Polymers in Drug Delivery
Linear polymers have long been the cornerstone of advanced drug delivery systems. Their ability to be chemically modified, self-assemble into nanoparticles, and alter the pharmacokinetic profile of conjugated drugs has revolutionized the treatment of numerous diseases.[1][2][] The ideal polymeric carrier should exhibit biocompatibility, biodegradability (in many cases), and the capacity for high drug loading and controlled release.[][5] This guide will evaluate the performance of poly(BocAz) in these key areas, drawing parallels and distinctions with PEG, PLGA, and polypeptides.
Unveiling Poly(BocAz): A Hypothetical Polymer with Dual Functionality
Poly(BocAz) is envisioned as a linear polymer with a repeating unit containing a tert-butyloxycarbonyl (Boc)-protected amine and an azide group. This unique architecture suggests two key functionalities:
-
pH-Responsive Drug Release: The Boc protecting group is notoriously labile in acidic conditions.[1][6][7] This inherent sensitivity could be harnessed to trigger drug release in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cells.
-
Versatile Drug Conjugation: The azide group is a key component in "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.[8][9][10] This would allow for the straightforward and stable conjugation of a wide array of therapeutic molecules, targeting ligands, and imaging agents.
The following sections will explore how these hypothetical attributes of poly(BocAz) compare to the proven performance of existing polymers.
Comparative Analysis of Performance Metrics
Biocompatibility
A polymer's biocompatibility is paramount for its clinical application, ensuring it does not elicit an adverse immune response.[11][12]
| Polymer | Biocompatibility Profile | Key Considerations |
| PEG | Generally considered biocompatible and non-immunogenic, leading to its "stealth" properties that prolong circulation time.[8][13] However, concerns about the immunogenicity of PEG and the production of anti-PEG antibodies are growing.[14] | Potential for hypersensitivity reactions and accelerated blood clearance upon repeated administration.[15][16] |
| PLGA | FDA-approved and widely regarded as biocompatible and biodegradable. Its degradation products, lactic acid and glycolic acid, are endogenous and easily metabolized.[7][17] | The acidic byproducts of degradation can sometimes lead to localized inflammation.[18] |
| Polypeptides | Generally biocompatible and biodegradable, as they are composed of naturally occurring amino acids.[9][19] | The specific amino acid sequence can influence immunogenicity.[20] |
| Poly(BocAz) (Hypothetical) | The biocompatibility would depend on the polymer backbone and the in vivo behavior of the Boc and azide functionalities. While the ultimate degradation products would be non-toxic, the polymer itself would require rigorous in vitro and in vivo testing. | The azide group is generally considered bioorthogonal and not inherently toxic, but the overall polymer structure would need to be assessed for any potential cytotoxicity.[15] |
Drug Loading and Encapsulation Efficiency
The ability to effectively load a therapeutic agent is a critical parameter for any drug delivery system.
| Polymer | Drug Loading and Encapsulation | Mechanism |
| PEG | Typically used for covalent conjugation of drugs (PEGylation) rather than encapsulation.[21][22] Drug loading is therefore 1:1 or in discrete ratios. | Covalent bonding to the terminal functional groups of the PEG chain.[13] |
| PLGA | High encapsulation efficiency for a wide range of hydrophobic drugs through various formulation techniques like emulsification-solvent evaporation.[7][23] | Drugs are physically entrapped within the hydrophobic core of PLGA nanoparticles.[18] |
| Polypeptides | Can be designed to encapsulate both hydrophobic and hydrophilic drugs, depending on the amino acid composition.[9][24] Self-assembling polypeptides can form micelles or vesicles.[25] | Hydrophobic or electrostatic interactions between the drug and the polypeptide chains.[26] |
| Poly(BocAz) (Hypothetical) | The azide group would allow for high, covalent drug loading via click chemistry, offering precise control over the drug-to-polymer ratio.[10][21] The polymer backbone could also be designed to encapsulate drugs through self-assembly. | Covalent conjugation via click chemistry and potential for physical encapsulation depending on the polymer's amphiphilicity. |
Drug Release Kinetics
The rate and mechanism of drug release are crucial for achieving the desired therapeutic effect.
| Polymer | Release Mechanism | Key Features |
| PEG | For conjugated drugs, release depends on the cleavage of the linker connecting the drug to the polymer.[22] | Can be designed for sustained release or triggered release based on the linker chemistry. |
| PLGA | Biphasic release profile: an initial burst release followed by a slower, sustained release.[17][27] | Release is governed by a combination of drug diffusion and polymer degradation (bulk erosion).[18][28] |
| Polypeptides | Release can be controlled by diffusion, polymer degradation (enzymatic or hydrolytic), or in response to specific stimuli like pH or temperature.[10][29] | Highly tunable release profiles based on the polypeptide sequence and structure.[6] |
| Poly(BocAz) (Hypothetical) | Would likely exhibit a stimuli-responsive release mechanism. The acid-labile Boc group would enable rapid drug release in acidic environments (e.g., tumors, endosomes).[6][7] The underlying polymer backbone could also contribute to a sustained release profile through degradation. | pH-triggered release due to Boc deprotection, offering a targeted release mechanism.[14] |
Stability
The stability of the polymer and the formulated drug delivery system is critical for shelf-life and in vivo performance.
| Polymer | Stability Profile | Considerations |
| PEG | Highly stable in biological fluids.[8][21] | Ether linkages can be susceptible to oxidative degradation under certain conditions. |
| PLGA | Susceptible to hydrolysis, which is the basis of its biodegradability.[17][18] Stability is influenced by molecular weight and lactide-to-glycolide ratio.[27] | Storage in a dry environment is crucial to prevent premature degradation. |
| Polypeptides | Stability varies greatly depending on the amino acid sequence and secondary structure.[6][10] | Can be susceptible to enzymatic degradation in vivo.[25] |
| Poly(BocAz) (Hypothetical) | The Boc group is stable under neutral and basic conditions but cleaves in acidic environments.[7][22] The azide group is generally stable.[8] The overall stability would depend on the polymer backbone. | The formulation would need to be stored at neutral pH to prevent premature deprotection of the Boc group and subsequent drug release. |
Experimental Protocols
To provide a practical context for the comparison, below are representative experimental protocols for the synthesis of a Boc-protected monomer and a general procedure for nanoparticle formulation.
Synthesis of a Boc-Protected Monomer
This protocol describes a general method for the Boc protection of an amino-containing monomer, a crucial first step in the synthesis of a polymer like poly(BocAz).[2]
Objective: To protect the primary amine of an amino-alcohol with a Boc group.
Materials:
-
Amino-alcohol (e.g., ethanolamine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino-alcohol in the chosen organic solvent (DCM or THF).
-
Add the base (TEA or NaOH) to the solution and stir.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure Boc-protected monomer.
Nanoparticle Formulation by Emulsification-Solvent Evaporation
This is a common method for preparing PLGA nanoparticles and could be adapted for other hydrophobic polymers.[7][23]
Objective: To encapsulate a hydrophobic drug within polymeric nanoparticles.
Materials:
-
Polymer (e.g., PLGA)
-
Hydrophobic drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
Dissolve the polymer and the hydrophobic drug in the organic solvent.
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Visualizing Workflows and Structures
Hypothetical Synthesis of Poly(BocAz)
Caption: Hypothetical polymerization scheme for poly(BocAz).
Drug Conjugation to Poly(BocAz) via Click Chemistry
Caption: Drug conjugation to poly(BocAz) using click chemistry.
Conclusion and Future Outlook
This guide has provided a comparative overview of the performance of a hypothetical polymer, poly(BocAz), against the well-established linear polymers PEG, PLGA, and polypeptides. While the data for poly(BocAz) is based on inference from the known chemistry of its functional groups, the analysis highlights its potential as a highly versatile and intelligent drug delivery platform.
The pH-responsive nature of the Boc group could enable targeted drug release in diseased tissues, while the azide functionality offers a robust and modular approach to drug conjugation. Future research should focus on the synthesis and characterization of poly(BocAz) to validate these hypothesized properties. Experimental data on its biocompatibility, drug loading capacity, and release kinetics will be crucial in determining its true potential to advance the field of drug delivery. As the demand for more sophisticated and targeted therapies grows, the development of such multi-functional polymers will undoubtedly play a pivotal role in shaping the future of medicine.
References
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
- Li, Y., & Li, M. (2020). Click Chemistry in Polymer–Drug Conjugates.
- Gaitz, C., Zhao, J., & Li, M. (2024). Click Chemistry in Polymersome Technology. International Journal of Molecular Sciences, 25(12), 6338.
- AxisPharm. (2024, September 23).
- Springer Nature. (n.d.). Click Chemistry Conjugations.
- NSP-Functional Polymers & Copolymers. (n.d.). Boc-amine Azide-PEG-COOH.
- ResearchGate. (n.d.). Triple-stimuli responsive polymers with fine tuneable magnetic response.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (2024, July 13).
- Nicolas, J., Mura, S., Brambilla, D., Mackiewicz, N., & Couvreur, P. (2013). PEG-dendritic block copolymers for drug delivery. Journal of Controlled Release, 172(1), 46-56.
- Dual protection of amino functions involving Boc. (2013). RSC Publishing.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Poly(Boc-acryloyl hydrazide)
- Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applic
- Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applic
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?
- Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications. (2021).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds.
- Stimuli-responsive polymers and their applic
- CD Bioparticles. (n.d.). Boc-Amine Azide-PEG-COOH.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
- Stimuli-Responsive Polymers Providing New Opportunities for Various Applic
- Poly(Boc-acryloyl hydrazide). (2019). CORE.
- Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Applic
- Supporting Information Novel Fmoc-Polyamino Acids for Solid- Phase Synthesis of Defined Polyamidoamines Table of Contents. (n.d.). AWS.
- Stimuli-responsive polymers and their applic
- Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. (n.d.). PubMed.
- BOC Sciences. (n.d.). Biodegradable Polymers for Smart Drug Delivery Systems.
- Chemistry For Everyone. (2025, July 28).
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025, August 6).
- Poly(Boc-acryloyl hydrazide)
- An In-depth Technical Guide to Azide and Boc Protected PEG Linkers. (n.d.). Benchchem.
- Poly(Boc-acryloyl hydrazide): The importance of temperature and RAFT agent degradation on its preparation. (2019, October 3).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
- BOC Sciences. (n.d.). Polymer Drug Delivery Systems.
- Sigma-Aldrich. (n.d.). BOC-ON.
- Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. (2025, August 6).
- A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid c
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- Synthesis and Characterization of New Phosphazene Polymers. (n.d.). DTIC.
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- Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. (n.d.).
- Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.).
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). PubMed.
- Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. (2024, June 1).
- Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management. (n.d.).
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A Senior Application Scientist's Guide to the Quantitative Analysis of tert-Butyl Aziridine-1-Carboxylate in Reaction Mixtures
Introduction: The Analytical Imperative for a Versatile Building Block
Tert-butyl aziridine-1-carboxylate, commonly known as N-Boc-aziridine, is a cornerstone building block in modern organic synthesis. Its strained three-membered ring, activated by the electron-withdrawing N-Boc group, makes it an ideal precursor for the stereoselective synthesis of complex amines, unnatural amino acids, and pharmacologically active compounds.[1][2][3] The inherent ring strain, which makes this molecule so useful, also presents a significant challenge: its potential for undesired ring-opening, side reactions, or degradation.[1][4]
For researchers in process development and medicinal chemistry, the ability to accurately and reliably quantify N-Boc-aziridine within a complex reaction matrix is not merely an academic exercise. It is critical for:
-
Reaction Monitoring: Tracking the consumption of starting material to determine reaction endpoints and kinetics.
-
Yield and Purity Assessment: Calculating the true yield of the aziridination step and assessing the purity of the crude product.
-
Process Optimization: Understanding the impact of reaction variables (temperature, catalyst loading, etc.) on the formation and stability of the product.
-
Safety: Controlling the concentration of potentially reactive and toxic aziridine intermediates.
This guide provides an in-depth comparison of the three most powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural descriptions to explain the causality behind methodological choices, providing field-proven insights to ensure your data is not only accurate but also defensible.
Quantitative ¹H NMR (qNMR): The Absolute Standard
Quantitative NMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without the need for an identical analyte standard.[5][6] For N-Boc-aziridine, with its distinct and well-resolved proton signals, qNMR is arguably the most robust and elegant solution.
Causality and Experimental Choices
The power of qNMR lies in its directness. Every proton in the sample is detected with nearly equal sensitivity, provided specific experimental parameters are met. The key is to ensure the full and equal relaxation of all relevant nuclei before each scan. Failure to do so is the most common source of error in qNMR.
The structure of N-Boc-aziridine is ideal for this technique. The nine protons of the tert-butyl group produce a sharp, intense singlet, while the four protons of the aziridine ring produce a distinct multiplet. The tert-butyl singlet is an excellent quantitative handle due to its high signal-to-noise ratio and lack of complex coupling.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean vial.
-
Accurately weigh and add a suitable amount (e.g., 5-10 mg) of a certified internal standard (IS). Choice of IS is critical: It must be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte or other reaction components, and be soluble in the chosen solvent. 1,3,5-Trimethoxybenzene or maleic acid are excellent choices.[7]
-
Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the IS.
-
Vortex thoroughly and transfer the solution to a high-quality NMR tube.
-
-
Instrumental Parameters (Key Settings for Quantification):
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal generation.
-
Relaxation Delay (D1): This is the most critical parameter. Set D1 to be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons. A conservative value of 30-60 seconds is often sufficient for accurate results.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>150:1) for the peaks being integrated.
-
Data Acquisition: Ensure uniform excitation of all resonances.[8]
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction meticulously.
-
Integrate the well-resolved singlet of the N-Boc-aziridine tert-butyl group (IAnalyte) and a known peak from the internal standard (IIS).
-
Calculate the concentration using the following formula:
WeightAnalyte = (IAnalyte / NAnalyte) / (IIS / NIS) * (MWAnalyte / MWIS) * WeightIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (9 for the t-Bu group)
-
MW = Molecular weight
-
Weight = Weighed mass
-
Workflow: Quantitative ¹H NMR```dot
Caption: Workflow for HPLC analysis of N-Boc-aziridine.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Profiles
GC is a powerful technique for separating volatile and thermally stable compounds. While N-Boc-aziridine is volatile, its thermal stability, particularly the strained aziridine ring, is a significant concern that must be addressed for a robust method.
Causality and Experimental Choices
The primary challenge with GC is preventing the thermal degradation of the analyte in the high-temperature injector and column. The N-Boc protecting group can also be thermally labile. Therefore, the experimental conditions must be chosen to minimize thermal stress.
-
Injector Temperature: A lower-than-typical injector temperature (e.g., 200-220 °C) is crucial to prevent on-column degradation.
-
Oven Program: A fast oven ramp can help the analyte pass through the column quickly, minimizing its residence time at high temperatures.
-
Derivatization: While derivatization can improve stability and volatility for many compounds, it adds complexity and potential for incomplete reactions. For N-Boc-aziridine, direct analysis is preferable if degradation can be controlled. [9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute the reaction mixture in a volatile organic solvent such as ethyl acetate or dichloromethane. [10] * If necessary, add an internal standard (e.g., a stable hydrocarbon like dodecane) for improved precision.
-
Filter if particulates are present.
-
-
Instrumental Parameters (Illustrative GC-MS Method):
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1) to handle concentrated samples.
-
Injector Temperature: 220 °C (Optimization is critical).
-
Oven Program: Initial temp 60 °C, hold for 1 min, then ramp at 20 °C/min to 250 °C, hold for 2 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Monitored Ions: Full scan to identify byproducts, then SIM for quantification, focusing on characteristic ions (e.g., m/z 143 [M]⁺, 87 [M-C₄H₈]⁺, 57 [C₄H₉]⁺).
-
-
Data Processing and Calculation:
-
Similar to HPLC, quantification is performed using a calibration curve generated from certified reference standards.
-
Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of N-Boc-aziridine.
Performance Comparison Guide
| Feature | Quantitative ¹H NMR (qNMR) | HPLC (with MS/CAD) | GC-MS |
| Principle | Absolute molar ratio | Relative response vs. standard | Relative response vs. standard |
| Selectivity | Excellent (based on chemical shift) | Excellent (especially with MS) | Very Good (based on retention time & mass) |
| Sensitivity | Moderate (mg/mL range) | Excellent (ng/mL to pg/mL) | Excellent (pg/mL range) |
| Precision | High (<1% RSD achievable) | High (<2% RSD achievable) | High (<5% RSD achievable) |
| Accuracy | Highest (Primary Method) | High (dependent on standard purity) | High (dependent on standard & analyte stability) |
| Analysis Time | ~15 min per sample | ~5-10 min per sample | ~10-15 min per sample |
| Sample Prep | Simple, but requires accurate weighing | Simple dilution and filtration | Simple dilution |
| Throughput | Moderate | High (Autosampler-friendly) | High (Autosampler-friendly) |
| Destructive? | No | Yes | Yes |
| Key Advantage | No reference standard needed for purity | High sensitivity and broad applicability | Excellent for volatile impurity profiling |
| Key Challenge | Lower sensitivity, requires high-field NMR | Requires pure analyte standard for calibration | Potential for thermal degradation of analyte |
Senior Application Scientist's Recommendations
The choice of analytical technique is not a matter of "best" or "worst," but of fitness for purpose. My recommendations are grounded in achieving the most reliable data for a given research question.
-
For Method Development and Mechanistic Studies: Quantitative NMR is unparalleled. When you are exploring new reaction conditions and the purity of your product is unknown, qNMR provides a direct, unbiased measure of the amount of N-Boc-aziridine present. It is a self-validating system that gives you structural confirmation and quantification in a single, non-destructive experiment. It is the definitive tool for establishing the ground truth. [11]
-
For High-Throughput Screening and Trace-Level Analysis: LC-MS is the industry workhorse. When you need to analyze dozens of samples from a design of experiments (DoE) study or quantify low-level impurities, the sensitivity, speed, and automation capabilities of a modern LC-MS system are ideal. Once the method is validated with a certified reference standard, it provides the throughput necessary for large-scale development projects.
-
For Volatile Impurity Profiling: GC-MS is the specialist's tool. If your primary concern is identifying and quantifying volatile byproducts or residual solvents alongside your main product, GC-MS is the most effective technique. However, you must first rigorously validate the thermal stability of N-Boc-aziridine under your specific GC conditions to ensure you are quantifying the analyte, not its degradation products.
By selecting the appropriate tool for your specific analytical challenge and by understanding the causality behind the experimental parameters, you can generate quantitative data for this compound that is accurate, reliable, and scientifically sound.
References
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- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxyl
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
- Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign.
- Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- Aziridines in Synthesis. Baran Lab, Scripps Research.
- Gas chromatography/mass spectrometry method for determination and confirmation of BHA, BHT and TBHQ in vegetarian ready to e
- Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids.
- Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology.
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- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 10. tsijournals.com [tsijournals.com]
- 11. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of tert-Butyl Aziridine-1-carboxylate with Various Nucleophiles
This guide provides an in-depth analysis of the ring-opening reactions of tert-Butyl aziridine-1-carboxylate, a critical building block in modern organic synthesis. We will explore its reactivity profile with a range of common nucleophiles, offering a comparative framework supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of activated aziridines for the construction of complex nitrogen-containing molecules.
Introduction: The Activated Aziridine as a Synthetic Linchpin
Aziridines, three-membered nitrogen-containing heterocycles, are powerful intermediates in organic synthesis, primarily due to the inherent ring strain (approx. 26 kcal/mol) that drives their participation in ring-opening reactions.[1][2] However, non-activated aziridines are often relatively inert.[3] The introduction of an electron-withdrawing group on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group in this compound (N-Boc-aziridine), fundamentally alters its reactivity.
The N-Boc group serves two primary functions:
-
Activation: It inductively withdraws electron density from the aziridine ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.[4][5][6]
-
Protection: It acts as a stable protecting group for the nitrogen atom, which can be readily removed under mild acidic conditions post-reaction.[6]
This activation strategy makes N-Boc-aziridines, particularly those with additional functionality like a C2-carboxylate, exceptionally useful for the stereoselective synthesis of α- and β-amino acids, vicinal diamines, and other valuable chiral synthons.[4][7]
The Mechanism and Regioselectivity of Nucleophilic Ring-Opening
The reaction of N-Boc-aziridines with nucleophiles is a classic example of a nucleophilic substitution reaction, proceeding through an SN2-type mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a carbon-nitrogen bond and the release of ring strain.[1]
For an asymmetrically substituted aziridine like tert-Butyl aziridine-2-carboxylate, the key question is one of regioselectivity : will the nucleophile attack at the C2 (α-carbon) or C3 (β-carbon) position?
The outcome is governed by a delicate interplay of several factors:
-
Steric Hindrance: Nucleophiles generally favor attack at the less sterically encumbered carbon atom. In this case, the C3 position is typically less hindered than the C2 position, which bears the bulky tert-butyl carboxylate group.
-
Electronic Effects: The electron-withdrawing nature of both the N-Boc and C2-carboxylate groups influences the electrophilicity of the ring carbons.
-
Catalysis: The use of Brønsted or Lewis acids can protonate or coordinate to the aziridine nitrogen, forming a highly reactive aziridinium ion. This enhances the electrophilicity of the ring carbons and can significantly influence the regiochemical outcome, often favoring attack at the carbon that can better stabilize a partial positive charge (i.e., the benzylic C3 position in cinnamatederived aziridines).[7]
-
Nature of the Nucleophile: The size, hardness, and softness of the incoming nucleophile can also dictate the site of attack.
Comparative Reactivity Analysis
The following sections compare the reactivity of this compound and its derivatives with various classes of nucleophiles. The data underscores the general preference for nucleophilic attack at the C3 position, a trend largely dictated by the steric and electronic influence of the C2-ester group.
Carbon Nucleophiles: Organometallic Reagents
The formation of new carbon-carbon bonds via aziridine ring-opening is a powerful tool for elaborating molecular skeletons. Organocuprates are particularly effective for this transformation.
Expertise & Experience: While potent, Grignard and organolithium reagents often lead to undesired side reactions, such as attack at the ester carbonyl of the C2 substituent.[4][8] The use of "softer" organocuprate reagents, often in the presence of a Lewis acid like BF₃·Et₂O, mitigates this issue and promotes clean ring-opening. The regioselectivity is generally high for the C3 position, as steric hindrance at C2 disfavors attack.[4][8]
| Nucleophile (Reagent) | Catalyst / Conditions | Major Product | Typical Yield | Reference |
| Organocuprates (R₂CuCNLi₂) | THF | β-Alkyl-α-amino acid derivative | Good | [4] |
| Grignard Reagents (RMgX) | CuBr·SMe₂ | β-Alkyl-α-amino acid derivative | Moderate-Good | [4][9] |
| Organozinc Reagents (R₂Zn) | Lewis Acid | β-Alkyl-α-amino alcohol derivative | Good | [9] |
Heteroatom Nucleophiles: O, N, S, and Halogens
Reactions with heteroatom nucleophiles provide direct access to a wide array of functionalized amino acid derivatives. These reactions often require acid catalysis to activate the aziridine ring.
Trustworthiness: The protocols for these reactions are robust and well-documented. For instance, the regioselective opening with [¹⁸F]fluoride is a validated method for producing precursors for Positron Emission Tomography (PET) imaging agents, where regiochemical purity is paramount.[10] The reaction shows that nucleophilic attack by fluoride occurs exclusively at the C3 carbon.[10]
| Nucleophile | Catalyst / Conditions | Product Type | Typical Yield | Reference |
| Alcohols (ROH) | Lewis Acid (e.g., BF₃·Et₂O) | β-Alkoxy-α-amino acid derivative | Good | [7][11] |
| Water (H₂O) | CF₃CO₂H | β-Hydroxy-α-amino acid derivative | Good | [12][13] |
| Carboxylic Acids (RCOOH) | Heat or Lewis Acid | β-Acyloxy-α-amino acid derivative | Good-Excellent | [7][11] |
| Amines (R₂NH) | - | β-Amino-α-amino acid derivative | Good | [12] |
| Azide (HN₃ or TMSN₃) | - | β-Azido-α-amino acid derivative | Excellent | [1][14] |
| Thiols (RSH) | Base (e.g., Et₃N) | β-Thio-α-amino acid derivative | Good | [4][15] |
| Fluoride ([¹⁸F]F⁻) | Microwave, 100 °C | β-Fluoro-α-amino acid derivative | High RCY | [10] |
| Bromide (LiBr) | Amberlyst-15 | β-Bromo-α-amino acid derivative | Good | [4] |
Experimental Protocols & Workflow
A self-validating protocol includes not just the steps, but the rationale. Below is a representative procedure for the copper-catalyzed ring-opening of an N-Boc-aziridine-2-carboxylate with a Grignard reagent.
Protocol: Synthesis of a β-Alkyl-α-amino Acid Derivative
Causality Behind Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Inert Atmosphere: The reaction is run under nitrogen or argon to prevent reaction of the organometallic reagents with oxygen.
-
Copper Catalyst: Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is used to generate the active organocuprate species in situ, which is less reactive towards the ester than the Grignard reagent itself.[4]
-
Low Temperature: The reaction is initiated at a low temperature (-20 to -30 °C) to control the exothermic reaction and prevent side reactions.
-
Quenching: Saturated aqueous ammonium chloride is used to quench the reaction. It is a mild acid source that protonates the intermediate metal alkoxides and amines without hydrolyzing the Boc group or the ester.
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add CuBr·SMe₂ (0.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) and cool the resulting suspension to -20 °C in a cryocool bath.
-
Slowly add the Grignard reagent (e.g., Butylmagnesium chloride, 1.1 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at this temperature.
-
In a separate flask, dissolve the this compound (1.0 equivalent) in anhydrous THF.
-
Transfer the aziridine solution to the reaction flask dropwise via cannula, maintaining the internal temperature below -20 °C.
-
Allow the reaction to stir at -20 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-substituted amino acid derivative.
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- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines [beilstein-journals.org]
- 8. The ring opening of aziridine-2-carboxylate esters with organometallic reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid‐Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 12. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 14. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
A Senior Application Scientist's Guide to the Economic Synthesis of tert-Butyl Aziridine-1-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and economic synthesis of key building blocks is paramount. tert-Butyl aziridine-1-carboxylate, a versatile intermediate, is no exception. Its strained three-membered ring, activated by the electron-withdrawing tert-butoxycarbonyl (Boc) group, makes it a valuable precursor for the introduction of nitrogen-containing functionalities in complex molecules. This guide provides an in-depth economic and practical comparison of the most viable synthetic routes to this important compound, drawing upon established chemical principles and real-world cost considerations.
Executive Summary: A Comparative Overview
This guide will dissect three primary synthetic strategies for this compound, evaluating them on the basis of raw material cost, process complexity, scalability, and safety.
| Synthetic Route | Starting Materials | Key Steps | Estimated Raw Material Cost per Mole of Product | Process Complexity | Scalability | Safety & Waste |
| Route 1: Modified Wenker Synthesis | Ethanolamine, Di-tert-butyl dicarbonate | 2 steps: Boc protection, Cyclization | ~$150 - $250 | Moderate | High | Moderate; involves sulfonate waste and requires careful handling of strong base. |
| Route 2: Intramolecular Cyclization | N-Boc-2-bromoethylamine | 1 step: Base-induced cyclization | ~$300 - $500+ (if starting material is purchased) | Low | Moderate | High; Sodium hydride is highly flammable and requires specialized handling. Generates sodium bromide waste. |
| Route 3: Direct Olefin Aziridination | Ethylene, N-Boc-O-tosylhydroxylamine | 1 step: Nitrene addition | >$1000 (excluding catalyst and specialized equipment) | High | Moderate to Low | High; involves a gaseous, flammable reactant (ethylene) and a potentially explosive nitrene precursor. May require expensive transition metal catalysts. |
Route 1: The Workhorse - Modified Wenker Synthesis from Ethanolamine
This two-step approach is the most widely documented and arguably the most practical for both laboratory and larger-scale production. It is a variation of the classic Wenker synthesis, which involves the cyclization of amino alcohols.
Scientific Rationale
The synthesis begins with the protection of the amino group of ethanolamine with a tert-butoxycarbonyl (Boc) group. This is a crucial step for two reasons: it prevents the acidic proton of the amine from interfering with the subsequent base-mediated cyclization, and the electron-withdrawing nature of the Boc group activates the intermediate for the desired intramolecular reaction. The second step involves the activation of the hydroxyl group as a good leaving group, typically as a tosylate, followed by an intramolecular Williamson ether-like synthesis where the deprotonated carbamate nitrogen acts as the nucleophile, displacing the tosylate to form the aziridine ring.
Figure 1: Reaction pathway for the Modified Wenker Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate
-
To a solution of ethanolamine (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane, wash with dilute aqueous acid and brine, and dry over anhydrous magnesium sulfate.
-
Evaporation of the solvent yields tert-butyl (2-hydroxyethyl)carbamate, which is often of sufficient purity for the next step.
Step 2: Cyclization to this compound
-
Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in diethyl ether.
-
Add powdered potassium hydroxide (multiple equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.0 eq) portion-wise while stirring vigorously at room temperature.
-
Continue stirring for several hours.
-
Filter to remove solid byproducts and concentrate the filtrate.
-
The crude product can be purified by distillation or chromatography to yield pure this compound.[1]
Economic Analysis
This route's economic viability stems from the relatively low cost of the primary starting material, ethanolamine. While di-tert-butyl dicarbonate and p-toluenesulfonyl chloride are more expensive, they are readily available in bulk.
-
Ethanolamine: ~$2-3/kg
-
Di-tert-butyl dicarbonate: ~$30-50/kg
-
p-Toluenesulfonyl chloride: ~$10-20/kg
-
Potassium Hydroxide: ~$1-2/kg
Assuming high yields (typically >80% for each step on a lab scale), the raw material cost is competitive. The process is amenable to large-scale production with standard chemical reactors. The main economic drawbacks are the two-step nature of the process, which increases processing time and labor costs, and the generation of potassium tosylate as a waste product.
Route 2: The Direct Approach - Intramolecular Cyclization of N-Boc-2-bromoethylamine
This route offers a more direct, one-step cyclization to the desired product, provided the starting material is readily available.
Scientific Rationale
This synthesis relies on a simple intramolecular nucleophilic substitution. The starting material, N-Boc-2-bromoethylamine, already contains the necessary components: a nucleophilic nitrogen (after deprotonation of the carbamate) and a leaving group (bromide) on the adjacent carbon. Treatment with a strong, non-nucleophilic base deprotonates the carbamate, and the resulting anion readily displaces the bromide to form the aziridine ring.
Figure 2: Reaction pathway for the Intramolecular Cyclization.
Detailed Experimental Protocol
-
To a suspension of a strong base such as sodium hydride (1.1 eq) in an anhydrous aprotic solvent like THF, add a solution of N-Boc-2-bromoethylamine (1.0 eq) in THF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC or GC-MS.
-
Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
After solvent removal, the product can be purified by distillation or chromatography.
Economic Analysis
The economic feasibility of this route is heavily dependent on the cost of the starting material, N-Boc-2-bromoethylamine.
-
N-Boc-2-bromoethylamine: ~$2000-3000/kg[1]
-
Sodium Hydride (60% dispersion in mineral oil): ~$100-200/kg
While the process itself is simpler and potentially faster than Route 1, the high cost of the starting material makes it less economically attractive for large-scale production unless a cost-effective in-house synthesis of N-Boc-2-bromoethylamine is established. The synthesis of this starting material typically involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate, which essentially adds a preliminary step and brings the overall cost closer to that of Route 1, albeit with different waste streams. The use of sodium hydride also presents significant safety challenges and requires specialized handling procedures, which can increase operational costs.
Route 3: The Ambitious Path - Direct Aziridination of Ethylene
This route represents the most atom-economical approach, directly forming the aziridine from ethylene and a suitable nitrogen source.
Scientific Rationale
This method involves the direct addition of a "Boc-nitrene" equivalent across the double bond of ethylene. The nitrene, a highly reactive intermediate, can be generated in situ from a precursor like N-Boc-O-tosylhydroxylamine (TsONHBoc). The reaction can proceed through a concerted or stepwise mechanism, and may require a transition metal catalyst (e.g., based on rhodium or silver) to facilitate the nitrene transfer and control selectivity.
Figure 3: Reaction pathway for the Direct Aziridination of Ethylene.
Conceptual Protocol
A potential, albeit challenging, protocol would involve:
-
Pressurizing a reactor with ethylene gas.
-
Introducing a solution of the nitrene precursor, such as N-Boc-O-tosylhydroxylamine, and a suitable catalyst in an appropriate solvent.
-
Running the reaction under controlled temperature and pressure.
-
After the reaction, venting the excess ethylene and processing the reaction mixture to isolate the product.
Economic Analysis
This route faces significant economic and practical hurdles for large-scale production.
-
Ethylene: While inexpensive as a commodity chemical, its handling as a flammable gas requires specialized high-pressure equipment, adding significant capital and operational costs.
-
N-Boc-O-tosylhydroxylamine (TsONHBoc): This is a specialty reagent with a high cost, likely exceeding several thousand dollars per kilogram.
-
Catalysts: Rhodium and silver catalysts are expensive precious metals, and their recovery and recycling would be crucial for any semblance of economic viability.[2][3][4][5][6][7]
Furthermore, the direct aziridination of a simple, unactivated olefin like ethylene can be low-yielding and prone to side reactions. The safety concerns associated with handling a gaseous, flammable reactant and a potentially explosive nitrene precursor are substantial. While academically interesting, this route is currently not economically competitive for the bulk synthesis of this compound.
Conclusion and Recommendation
Based on a comprehensive analysis of the synthetic routes, the Modified Wenker Synthesis from ethanolamine (Route 1) emerges as the most economically viable and scalable method for the production of this compound. Its reliance on readily available and relatively inexpensive starting materials, coupled with a robust and well-understood reaction sequence, makes it the preferred choice for both academic research and industrial applications.
While the Intramolecular Cyclization (Route 2) offers a more streamlined process, its economic viability is contingent on the cost-effective availability of the N-Boc-2-bromoethylamine starting material. For smaller-scale, rapid syntheses where the cost of the starting material is less of a concern, this route can be a valuable option.
The Direct Aziridination of Ethylene (Route 3) , although elegant in its atom economy, is currently hampered by high reagent and potential catalyst costs, as well as significant safety and engineering challenges associated with handling a gaseous reactant. It remains a topic of academic interest with potential for future development but is not a practical choice for current production needs.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, budget constraints, and available infrastructure. However, for a balance of cost, efficiency, and scalability, the Modified Wenker Synthesis stands out as the clear frontrunner.
References
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- IndiaMART. Sodium Hydride.
- Organic Chemistry Portal. Synthesis of aziridines.
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- Fuel Cell Store. Rhodium Catalysts.
- Singh, G. S. (2016). Recent developments in the synthesis and applications of aziridines. Mini-Reviews in Organic Chemistry, 13(2), 125-141.
- Luisi, R., & Capriati, V. (Eds.). (2012). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
- Fuel Cell Store. Silver Catalysts.
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- Hu, X. E. (2004). Silver-catalyzed aziridination of olefins. Tetrahedron Letters, 45(3), 575-578.
- Watson, I. D. G., et al. (2007). Silver-Catalyzed Asymmetric Aziridination of Alkenes. Journal of the American Chemical Society, 129(43), 13010-13011.
- Marsini, M. A., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17(22), 5614-5617.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl aziridine-1-carboxylate
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of tert-Butyl aziridine-1-carboxylate (CAS No. 97308-23-1). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide a deep, procedural understanding of the necessary protocols, grounded in established safety standards, to ensure the protection of personnel and the environment.
The procedures outlined herein are built upon the foundational principles of risk mitigation. The high reactivity of the aziridine ring, coupled with its associated hazards, necessitates a disposal protocol that prioritizes professional handling over in-lab neutralization.[1]
Core Hazard Profile: Understanding the "Why"
This compound, while a valuable reagent in organic synthesis, possesses a hazard profile that demands rigorous handling and disposal protocols.[2] The primary source of its reactivity and associated hazards is the strained three-membered aziridine ring, which is susceptible to ring-opening reactions.[1][3]
Key Hazards Include:
-
High Reactivity: The strained ring is prone to opening by various nucleophiles. Aziridines are incompatible with acids, oxidizers, and other reactive substances, which can lead to hazardous chemical reactions.[4]
-
Flammability: The compound is a flammable liquid and vapor, requiring storage and handling away from heat, sparks, and open flames.[3][4]
-
Toxicity and Irritation: It is harmful if swallowed and causes serious skin and eye irritation.[3][4][5][6][7] Inhalation may also lead to respiratory irritation.[3][5][7]
-
Sensitization: Aziridine compounds are recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][3]
-
Potential Mutagenicity/Carcinogenicity: The aziridine class of compounds is associated with mutagenic and carcinogenic effects.[1][3] Therefore, it is prudent to handle this compound as a potential mutagen.[3]
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Description | Source(s) |
| Flammable liquids | GHS02 (Flame) | Highly flammable liquid and vapor. | [3][4] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Causes skin irritation. | [3][4][5][6][7] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 (Exclamation Mark) | Causes serious eye irritation. | [3][4][5][6][7] |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Harmful if swallowed. | [6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 (Exclamation Mark) | May cause respiratory irritation. | [5][6][7] |
The Core Directive: Professional Hazardous Waste Management
Due to the significant hazards associated with this compound, direct chemical neutralization by laboratory personnel is strongly discouraged . The standard and safest procedure is to manage all waste streams containing this chemical through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] This approach ensures compliance with local, regional, and national regulations and leverages the expertise of trained professionals.
Waste Management Workflow Diagram
The following diagram outlines the essential workflow for managing this compound waste from generation to final disposal.
Caption: Waste disposal workflow from laboratory generation to final EHS processing.
Detailed Step-by-Step Disposal Protocol
This protocol provides the procedural steps for safely preparing this compound waste for professional disposal.
Personal Protective Equipment (PPE) Requirements
Always handle the chemical and its waste within a certified chemical fume hood while wearing the following PPE:[1][8]
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat.[9]
Procedure
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired product.
-
Reaction mixtures containing the chemical.
-
Contaminated labware (pipette tips, vials, syringes, chromatography columns).
-
Spill cleanup materials.
-
-
Segregate this waste stream from all other chemical waste to prevent accidental mixing.[1]
-
Crucially, store this waste separately from incompatible materials such as acids and strong oxidizers.[1][10]
-
-
Containerization:
-
Select a robust, chemical-resistant waste container with a secure, tightly sealing lid.
-
Place all identified waste into this designated container. For contaminated sharps, use a designated sharps container first before placing it in the main waste container.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to prevent pressure buildup and splashing upon opening.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "97308-23-1"
-
An accurate estimation of the concentration and quantity.
-
The relevant hazard pictograms (Flammable, Irritant/Harmful).
-
The date of accumulation.
-
-
-
Temporary Storage:
-
Arranging for Professional Disposal:
-
This is the most critical step. Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[1]
-
Provide the EHS team with all the information from the waste label.
-
Follow your institution's specific procedures for waste pickup requests and documentation.[1]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is critical.
Small Spill Cleanup Protocol (<100 mL)
This procedure should only be performed by trained personnel equipped with a proper spill kit.
-
Immediate Actions:
-
Don Appropriate PPE:
-
Wear the full PPE as described in Section 3, including respiratory protection if vapors are significant.[9]
-
-
Contain and Absorb the Spill:
-
Contain the spill by diking the edges with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][4][12]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can increase the surface area and fire risk.[12]
-
Apply the absorbent material over the entire spill, working from the outside in.
-
-
Collect and Dispose of Waste:
-
Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container.[11]
-
Wipe the spill area with a cloth or pad dampened with soapy water, then a final wipe with a clean, wet cloth.
-
Place all cleaning materials and contaminated PPE into the hazardous waste container.
-
Seal and label the container as described in the disposal protocol and arrange for EHS pickup.[1]
-
Large Spills (>100 mL) or Spills Outside a Fume Hood
-
EVACUATE the area immediately.
-
Alert others to evacuate.
-
If safe to do so, close the laboratory doors to confine the vapors.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency services and EHS department from a safe location.
-
Provide them with the chemical name, location of the spill, and estimated quantity.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
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- Benchchem. (n.d.).
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- Aaronchem. (2024, November 1). Safety Data Sheet: N-(tert-butoxycarbonyl)aziridine.
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- BLDpharm. (n.d.). 1198080-11-3|(S)-tert-butyl 2-(Hydroxymethyl)
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Navigating the Safe Handling of tert-Butyl aziridine-1-carboxylate: A Guide to Personal Protective Equipment
The synthesis and application of novel chemical entities are the lifeblood of drug discovery and development. Among these, tert-Butyl aziridine-1-carboxylate stands as a valuable building block, prized for its reactive aziridine ring, which is strategically employed in the construction of complex molecular architectures. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a profound respect for its potential hazards. The strained three-membered aziridine ring renders it and its derivatives potent electrophiles, capable of reacting with biological nucleophiles, a characteristic that underscores their potential for toxicity.[1]
This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when handling this compound. It is designed for researchers, scientists, and drug development professionals, aiming to foster a culture of safety that extends beyond mere compliance to a deep, causal understanding of why these protective measures are critical.
Understanding the Hazard: A Proactive Stance on Safety
This compound presents several potential hazards that dictate the stringent PPE requirements for its handling. According to available safety data, this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[2] While specific toxicity data for this particular derivative may be limited, the broader class of aziridine compounds is associated with high acute toxicity, and they are considered potential mutagens and carcinogens due to their ability to alkylate DNA.[1][3]
Therefore, a comprehensive PPE strategy is not merely a recommendation but an essential component of a robust safety protocol. This strategy must be built upon a foundation of engineering controls, with PPE serving as the final, critical barrier between the researcher and the chemical.
The Foundation of Safety: Engineering Controls
Before detailing specific PPE, it is crucial to emphasize that all work with this compound must be conducted within a properly functioning and certified chemical fume hood.[4] This primary engineering control is non-negotiable and serves to minimize the inhalation of any vapors or aerosols that may be generated. The fume hood should be located in a well-ventilated laboratory, and its performance should be regularly monitored.
Personal Protective Equipment: Your Last Line of Defense
The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound. Following the table, a detailed, step-by-step guide will explain the rationale and proper procedures for donning, doffing, and disposing of this equipment.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Laboratory coat | Not generally required, but have available in case of a spill |
| Weighing and Aliquoting (Solid or Liquid) | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Chemical-resistant laboratory coat or apron over a standard lab coat | Air-purifying respirator with organic vapor cartridges |
| Reaction Setup and Workup | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Chemical-resistant laboratory coat or apron over a standard lab coat | Work must be conducted in a chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Chemical-resistant laboratory coat or apron over a standard lab coat | Not generally required if handling sealed containers |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges and particulate filters, or a supplied-air respirator for large spills |
A Step-by-Step Guide to PPE Implementation
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Rationale: this compound can cause serious eye irritation.[2] Standard safety glasses are insufficient as they do not protect from splashes.
-
Protocol:
-
Always wear chemical safety goggles that provide a complete seal around the eyes.
-
When handling larger quantities or when there is a significant risk of splashing, supplement goggles with a face shield that protects the entire face.[5]
-
Ensure that an eyewash station is readily accessible and has been tested within the last month.[4]
-
Hand Protection: The Critical Barrier to Dermal Exposure
-
Rationale: This compound is a skin irritant, and aziridine derivatives can be absorbed through the skin.[6] The selection of the appropriate glove material is paramount. While no specific permeation data for this compound is readily available, a conservative approach is necessary.
-
Protocol:
-
Glove Selection: Based on the chemical structure (an organic ester and a heterocyclic amine), butyl rubber gloves are an excellent choice due to their high resistance to a wide range of chemicals, including esters and ketones.[7] Nitrile gloves may offer adequate protection for incidental contact, but their resistance to this specific compound is not established.[8] It is imperative to consult the glove manufacturer's specific chemical resistance data and to conduct an in-house assessment for your specific application.
-
Double Gloving: For all handling procedures beyond simple container transport, double gloving is required.[5] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Donning: The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.
-
Doffing: Remove gloves using a technique that avoids skin contact with the outer surface of the glove. Dispose of used gloves in a designated hazardous waste container.[9]
-
Body Protection: Shielding Your Skin and Clothing
-
Rationale: A laboratory coat is the minimum requirement for any chemical handling.[5] For tasks with a higher risk of spills or splashes, enhanced protection is necessary.
-
Protocol:
-
Always wear a clean, buttoned laboratory coat made of a low-permeability fabric.
-
For weighing, aliquoting, and reaction workup, wear a chemical-resistant apron over your lab coat.
-
Ensure that your legs and feet are fully covered by wearing long pants and closed-toe shoes.
-
Respiratory Protection: Guarding Against Inhalation Hazards
-
Rationale: this compound is a respiratory irritant.[2] While its vapor pressure is expected to be low due to the tert-butyl carboxylate group, the potential for aerosol generation during weighing or other manipulations necessitates respiratory protection.
-
Protocol:
-
All work that has the potential to generate aerosols or vapors must be conducted in a chemical fume hood.
-
For tasks such as weighing, where the fume hood sash may need to be partially open, an air-purifying respirator (APR) with organic vapor cartridges is required.
-
All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standard 29 CFR 1910.134.[10]
-
Operational and Disposal Plans: A Cradle-to-Grave Approach to Safety
The responsibility for safety does not end when an experiment is complete. The proper handling and disposal of waste are critical to protecting both laboratory personnel and the environment.
-
Waste Segregation and Labeling: All materials that come into contact with this compound, including gloves, pipette tips, and contaminated labware, must be treated as hazardous waste.[3] This waste should be collected in a dedicated, clearly labeled, and sealed container.
-
Disposal: The disposal of aziridine-containing waste should be managed through your institution's Environmental Health and Safety (EHS) department.[3] Do not attempt to neutralize the chemical yourself. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Spill: For small spills within a chemical fume hood, use an inert absorbent material to contain the spill. Place the absorbent material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[3]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research and development setting demands a comprehensive and proactive approach to safety. This guide provides a detailed framework for the selection and implementation of personal protective equipment, grounded in an understanding of the inherent hazards of this chemical class. By integrating these practices into your daily laboratory operations, you are not only ensuring your personal safety but also contributing to a robust culture of safety within your organization. Remember that this guidance is a starting point; always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
References
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- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aziridineethanol, 97%.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- UCLA. (n.d.). Standard Operating Procedures.
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- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- PubChem. (n.d.). This compound.
- Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
- MCR Safety. (n.d.). CP25 - 25 mil Butyl Rubber Gloves.
- USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
- OSHA. (n.d.). OSHA Glove Selection Chart.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
